Product packaging for Carbocisteine-13C3(Cat. No.:)

Carbocisteine-13C3

Cat. No.: B15222647
M. Wt: 182.17 g/mol
InChI Key: GBFLZEXEOZUWRN-ZHPJTALBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carbocisteine-13C3 is a useful research compound. Its molecular formula is C5H9NO4S and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4S B15222647 Carbocisteine-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO4S

Molecular Weight

182.17 g/mol

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,3+1,5+1

InChI Key

GBFLZEXEOZUWRN-ZHPJTALBSA-N

Isomeric SMILES

C(C(=O)O)S[13CH2][13C@@H]([13C](=O)O)N

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Carbocisteine-13C3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Carbocisteine-13C3, a stable isotope-labeled version of the mucolytic agent Carbocisteine. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, structure, and applications in experimental settings, including detailed analytical methodologies and relevant biological pathways.

Core Chemical and Physical Data

This compound is a labeled form of Carbocisteine where three carbon atoms are replaced with the Carbon-13 isotope. This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolism studies, often used as an internal standard for the quantification of Carbocisteine in biological matrices.[1][2][3]

PropertyValue
Chemical Name S-((carboxy-13C)methyl-13C)-L-cysteine-1-13C[4]
Synonyms Carbocysteine-13C3, [13C3]-Carbocisteine, L-Carbocisteine-13C3
CAS Number 1391068-19-1[4]
Molecular Formula C2¹³C₃H₉NO₄S[4][5]
Molecular Weight 182.17 g/mol [2][6]
Appearance Off-white solid[4]
Solubility Soluble in methanol and slightly soluble in aqueous acid.[4]
Storage 2-8°C, hygroscopic, under inert atmosphere.
Purity (by HPLC) ≥98%[4]

Chemical Structure

The chemical structure of this compound is identical to that of Carbocisteine, with the exception of the three ¹³C atoms.

Caption: Chemical structure of this compound.

Synthesis and Preparation

A patented method for the synthesis of Carbocisteine involves a one-pot reaction process.[7] This process can be adapted for the synthesis of this compound by utilizing ¹³C-labeled precursors. The general steps are as follows:

  • Dissolution: L-cysteine hydrochloride monohydrate and ¹³C-labeled monochloroacetic acid are dissolved in purified water with stirring.

  • Carboxymethylation: A solution of sodium hydroxide is added to the reaction mixture to control the pH between 7.5 and 9.5, facilitating the carboxymethylation reaction at room temperature.

  • Decolorization and Filtration: The pH is adjusted to 6-7 with concentrated hydrochloric acid, and the solution is heated. Activated carbon is added for decolorization, followed by hot filtration.

  • Crystallization and Purification: The filtrate is cooled to induce crystallization. The resulting crude product is purified by washing with purified water and centrifugation to yield the final product.

Experimental Protocols and Analytical Methodologies

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Carbocisteine in biological samples like human plasma.[1][3]

LC-MS/MS Method for Quantification of Carbocisteine in Human Plasma

This method was developed for pharmacokinetic and bioequivalence studies.[1][3][8]

  • Sample Preparation: Solid Phase Extraction (SPE) is employed to extract Carbocisteine and the internal standard (this compound) from human plasma.[1][3]

  • Chromatographic Separation:

    • Column: Waters Symmetry Shield RP8, 150 x 3.9 mm, 5 µm.[8]

    • Mobile Phase: A mixture of methanol and 0.5% formic acid solution (40:60 v/v).[8]

    • Flow Rate: 500 µL/min.[8]

    • Injection Volume: 5 µL.[8]

    • Column Temperature: 40°C.[8]

    • Run Time: 4.50 minutes.[8]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion mode.

    • MRM Transitions:

      • Carbocisteine: 180.0 > 89.0.[8]

      • Internal Standard (Rosiglitazone in the cited study, but this compound would have a distinct transition): The specific transition for this compound is not provided in the available literature but would be determined during method development.

  • Validation: The method was validated over a concentration range of 50.000 ng/mL to 6000.000 ng/mL.[8]

Other Analytical Techniques for Carbocisteine and its Impurities

Other validated methods for the analysis of Carbocisteine that can be adapted for use with its labeled counterpart include:

  • HPLC with Corona Charged Aerosol Detection (CAD): Used for impurity profiling. The separation is achieved on a mixed-mode column (hydrophobic C18 and strong cation exchange) with a mobile phase of 10 mM trifluoroacetic acid and 12% (V/V) acetonitrile.[9]

  • Quantitative NMR (qNMR): Employed for the determination of impurities not amenable to HPLC-CAD, using maleic acid as an internal standard.[9]

  • UV/Vis Spectroscopy: Used for the quantification of cysteine after reaction with Ellman's reagent.[9]

Mechanism of Action and Signaling Pathways

Carbocisteine, the unlabeled analogue of this compound, is a mucolytic agent that reduces the viscosity of sputum.[1] Its mechanism of action is multifaceted, involving the modulation of mucus production and anti-inflammatory effects.[10][11]

Carbocisteine is known to influence key inflammatory signaling pathways, including the NF-κB and ERK1/2 MAPK pathways.[10][11][12][13] By suppressing these pathways, Carbocisteine can reduce the production of pro-inflammatory cytokines like TNF-alpha, thereby mitigating lung inflammation.[12]

G cluster_0 Inflammatory Stimuli (e.g., TNF-α) cluster_1 Cellular Response TNFa TNF-α ERK ERK1/2 TNFa->ERK Activates NFkB NF-κB TNFa->NFkB Activates Inflammation Inflammation (Pro-inflammatory Cytokines) ERK->Inflammation NFkB->Inflammation Carbocisteine Carbocisteine Carbocisteine->ERK Inhibits Carbocisteine->NFkB Inhibits

Caption: Carbocisteine's inhibitory effect on inflammatory signaling pathways.

Experimental Workflow: Quantification of Carbocisteine in Plasma

The following diagram illustrates a typical workflow for the quantification of Carbocisteine in plasma samples using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Spike Spike with This compound (Internal Standard) Plasma->Spike SPE Solid Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Acquisition LCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant Report Report Generation Quant->Report

Caption: Workflow for Carbocisteine quantification using an internal standard.

References

An In-depth Technical Guide to the Synthesis and Purification of Carbocisteine-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Carbocisteine-¹³C₃, a stable isotope-labeled version of the mucolytic drug Carbocisteine. This isotopically labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a detailed synthetic pathway, experimental protocols, purification methods, and characterization data.

Introduction

Carbocisteine, chemically known as S-(carboxymethyl)-L-cysteine, is a widely used mucolytic agent that reduces the viscosity of sputum.[1] The synthesis of its stable isotope-labeled counterpart, Carbocisteine-¹³C₃, is essential for modern drug development and clinical research. The ¹³C₃ designation indicates the incorporation of three carbon-13 isotopes at specific positions within the molecule, providing a distinct mass signature for mass spectrometry-based analyses.[2] The systematic name for Carbocisteine-¹³C₃ is S-((carboxy-¹³C)methyl-¹³C)-L-cysteine-1-¹³C.[3]

This guide details a feasible synthetic route starting from commercially available isotopically labeled precursors, followed by a robust purification protocol to yield high-purity Carbocisteine-¹³C₃.

Synthetic Pathway

The synthesis of Carbocisteine-¹³C₃ is achieved through the S-alkylation of L-cysteine-¹³C₁ with chloroacetic-¹³C₂ acid. This approach ensures the precise placement of the three carbon-13 labels.

Overall Reaction:

Overall Reaction cluster_reactants Reactants cluster_products Product L-Cysteine-1-13C L-Cysteine-1-¹³C Carbocisteine-13C3 Carbocisteine-¹³C₃ L-Cysteine-1-13C->this compound + Chloroacetic-1,2-13C2_acid Chloroacetic-1,2-¹³C₂ acid Chloroacetic-1,2-13C2_acid->this compound NaOH, H₂O

Caption: Overall synthetic scheme for Carbocisteine-¹³C₃.

The synthesis is broken down into two main stages:

  • Synthesis of Chloroacetic-1,2-¹³C₂ acid: This labeled precursor is synthesized from commercially available Acetic-1,2-¹³C₂ acid.

  • Synthesis of Carbocisteine-¹³C₃: The final product is synthesized by reacting L-Cysteine-1-¹³C with the prepared Chloroacetic-1,2-¹³C₂ acid.

Experimental Protocols

Synthesis of Chloroacetic-1,2-¹³C₂ acid

This protocol is adapted from established methods for the chlorination of acetic acid.[4][5]

Reaction:

Chloroacetic Acid Synthesis cluster_reactants Reactants cluster_products Product Acetic_acid_13C2 Acetic-1,2-¹³C₂ acid Chloroacetic_acid_13C2 Chloroacetic-1,2-¹³C₂ acid Acetic_acid_13C2->Chloroacetic_acid_13C2 + Chlorine Cl₂ Chlorine->Chloroacetic_acid_13C2 Red Phosphorus, Δ

Caption: Synthesis of Chloroacetic-1,2-¹³C₂ acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetic-1,2-¹³C₂ acid62.0410.0 g0.161
Red Phosphorus30.971.0 g0.032
Chlorine gas (Cl₂)70.90As required-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add Acetic-1,2-¹³C₂ acid (10.0 g, 0.161 mol) and red phosphorus (1.0 g, 0.032 mol).

  • Heat the mixture to 100-105°C with stirring.

  • Slowly bubble dry chlorine gas through the reaction mixture. The reaction is exothermic and the temperature should be carefully monitored.

  • Continue the chlorination for 4-6 hours. The progress of the reaction can be monitored by withdrawing small aliquots and analyzing by ¹H NMR.

  • After completion, cool the reaction mixture to room temperature.

  • Distill the crude product under reduced pressure to obtain Chloroacetic-1,2-¹³C₂ acid as a colorless solid.

Expected Yield: 70-80%

Synthesis of Carbocisteine-¹³C₃

This protocol is based on the well-established S-alkylation of cysteine.[6][]

Reaction Workflow:

Carbocisteine Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Dissolve_Cys Dissolve L-Cysteine-1-¹³C in NaOH(aq) Add_Chloroacetic Add Chloroacetic-1,2-¹³C₂ acid solution Dissolve_Cys->Add_Chloroacetic Step 1 React Stir at room temperature Add_Chloroacetic->React Step 2 Acidify Acidify with HCl to pH 3 React->Acidify Step 3 Filter Filter crude product Acidify->Filter Step 4 Recrystallize Recrystallize from hot water Filter->Recrystallize Step 5 Wash_Dry Wash with cold water and dry Recrystallize->Wash_Dry Step 6

Caption: Workflow for the synthesis and purification of Carbocisteine-¹³C₃.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Cysteine-1-¹³C122.165.0 g0.041
Chloroacetic-1,2-¹³C₂ acid96.503.96 g0.041
Sodium Hydroxide (NaOH)40.003.28 g0.082
Hydrochloric Acid (HCl)36.46As required-
Deionized Water18.02As required-

Procedure:

  • In a round-bottom flask, dissolve L-Cysteine-1-¹³C (5.0 g, 0.041 mol) in a solution of sodium hydroxide (1.64 g, 0.041 mol) in 50 mL of deionized water.

  • In a separate beaker, dissolve Chloroacetic-1,2-¹³C₂ acid (3.96 g, 0.041 mol) in a solution of sodium hydroxide (1.64 g, 0.041 mol) in 30 mL of deionized water.

  • Slowly add the Chloroacetic-1,2-¹³C₂ acid solution to the L-Cysteine-1-¹³C solution with constant stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete, cool the mixture in an ice bath and acidify to pH 3 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of crude Carbocisteine-¹³C₃ will form.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold deionized water.

Purification

Purification of the crude Carbocisteine-¹³C₃ is achieved by recrystallization from hot water.[8][9]

Protocol:

  • Transfer the crude Carbocisteine-¹³C₃ to a beaker and add a minimal amount of hot deionized water to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water and then with a small amount of cold ethanol.

  • Dry the purified Carbocisteine-¹³C₃ in a vacuum oven at 50-60°C.

Expected Yield: 90-95% (after recrystallization).

Data Presentation

Physicochemical Properties
PropertyValue
Chemical FormulaC₂¹³C₃H₉NO₄S
Molecular Weight182.17 g/mol [2]
AppearanceWhite crystalline powder[3]
Melting Point204-207 °C[1]
Purity (by HPLC)>98%[3]
Spectroscopic Data (Expected)

¹H NMR (D₂O, 400 MHz): The proton NMR spectrum is expected to be similar to that of unlabeled Carbocisteine, with potential slight shifts due to the presence of ¹³C isotopes and observable C-H coupling.

¹³C NMR (D₂O, 100 MHz): The carbon-13 NMR will show three distinct, enhanced signals corresponding to the labeled positions.

Carbon PositionExpected Chemical Shift (δ, ppm)
¹³COOH (from Cysteine)~175
S-¹³CH₂~35
S-CH₂-¹³COOH~178

Mass Spectrometry (ESI-MS): The mass spectrum will show a prominent molecular ion peak corresponding to the mass of Carbocisteine-¹³C₃.

IonExpected m/z
[M+H]⁺183.05
[M-H]⁻181.04

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis and purification of high-purity Carbocisteine-¹³C₃. The described synthetic route, utilizing commercially available labeled precursors, offers a reliable method for obtaining this essential internal standard. The comprehensive protocols and expected analytical data will be valuable for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

Physicochemical Properties of Carbocisteine-13C3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Carbocisteine-13C3, a stable isotope-labeled version of Carbocisteine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and relevant biological context.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are crucial for its application in various scientific disciplines, including but not limited to, analytical chemistry, drug metabolism studies, and clinical research. The isotopic labeling with three ¹³C atoms marginally increases the molecular weight compared to the unlabeled Carbocisteine, a factor that is pivotal for its use as an internal standard in mass spectrometry-based quantification.

General Properties

A summary of the key identification and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name S-((carboxy-13C)methyl-13C)-L-cysteine-1-13C[1]
Molecular Formula C₂¹³C₃H₉NO₄S[1][2][3]
Molecular Weight 182.2 g/mol [1]
CAS Number 1391068-19-1[1][2][3]
Appearance Off-white solid[1]
Melting Point 170-176 °C[4]
Solubility and Partitioning Behavior
PropertyValueReference
Solubility in Methanol Soluble[1]
Solubility in Aqueous Acid Slightly soluble[4]
pKa (Carbocisteine) 1.84[5]
LogP (Carbocisteine) -4.24[5]

The low LogP value of Carbocisteine indicates its hydrophilic nature, suggesting good solubility in aqueous media and limited partitioning into lipid bilayers.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the general experimental protocols for determining key physicochemical properties, which are applicable to this compound.

Melting Point Determination

The melting point of a solid is a fundamental physical property used for identification and purity assessment. A common method for its determination is the capillary melting point technique.

Methodology:

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an electronic temperature sensor.[7][8]

  • Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[7][8]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. This range represents the melting point of the substance.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful analytical technique for determining the purity of pharmaceutical compounds. This compound is used as an analytical standard for HPLC.[9]

A general HPLC methodology for Carbocisteine analysis is as follows:

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a suitable data acquisition system.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition is optimized to achieve good separation.[10][11] For instance, a mobile phase of water and acetonitrile (95:5 v/v) has been reported.[10]

  • Detection: UV detection at a wavelength of approximately 210 nm or 215 nm is typical for Carbocisteine.[11][12]

  • Sample Preparation: A standard solution of this compound is prepared by dissolving a precisely weighed amount in the mobile phase or a suitable diluent to a known concentration.

  • Analysis: The standard solution is injected into the HPLC system, and the retention time and peak area are recorded. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Biological Context and Metabolic Pathway

Carbocisteine, the non-labeled analogue of this compound, is a mucolytic agent that reduces the viscosity of sputum.[13] Its mechanism of action involves the restoration of the balance between sialomucins and fucomucins in the bronchial mucus.[6][14] The metabolic fate of Carbocisteine is an important aspect of its pharmacology.

The primary metabolic pathways for Carbocisteine include acetylation, decarboxylation, and sulfoxidation, which lead to the formation of inactive metabolites.[5][][16] Genetic polymorphism in the enzymes responsible for sulfoxidation can lead to significant variability in its metabolism among individuals.[5][16]

Below is a simplified representation of the metabolic pathway of Carbocisteine.

Carbocisteine_Metabolism Carbocisteine Carbocisteine Acetylation Acetylation Carbocisteine->Acetylation Decarboxylation Decarboxylation Carbocisteine->Decarboxylation Sulfoxidation Sulfoxidation Carbocisteine->Sulfoxidation Inactive_Metabolites Inactive Metabolites Acetylation->Inactive_Metabolites Decarboxylation->Inactive_Metabolites Sulfoxidation->Inactive_Metabolites

Metabolic pathways of Carbocisteine.

Application as an Internal Standard

This compound is frequently utilized as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Carbocisteine in biological matrices such as human plasma.[17]

The workflow for such an analysis typically involves the following steps:

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Addition of This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Bioanalytical workflow for Carbocisteine.

References

A Technical Guide to High-Purity Carbocisteine-13C3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Carbocisteine-13C3, a stable isotope-labeled internal standard crucial for a wide range of research and drug development applications. This document details supplier information, quantitative specifications, and experimental protocols to assist in the selection and utilization of this critical analytical reagent.

Introduction to this compound

Carbocisteine, a mucolytic agent, is used to manage respiratory disorders characterized by excessive or viscous mucus. Its stable isotope-labeled counterpart, this compound, serves as an indispensable internal standard in bioanalytical studies, particularly in pharmacokinetic and bioequivalence assessments. The incorporation of three carbon-13 isotopes provides a distinct mass shift, enabling precise quantification in complex biological matrices by mass spectrometry.

Commercial Suppliers and Quantitative Specifications

A number of reputable suppliers offer high-purity this compound for research purposes. While specific product details can vary by batch, the following tables summarize typical quantitative data and supplier information. Researchers are strongly advised to request a Certificate of Analysis (CoA) from their chosen supplier for batch-specific information.

Table 1: Prominent Commercial Suppliers of this compound

SupplierWebsiteAvailable Quantities
AbMole BioScienceabmole.comInquire
LGC Standardslgcstandards.com1 mg, 10 mg
Simson Pharma Limitedsimsonpharma.comInquire
Clearsynthclearsynth.com1 mg, 2.5 mg, 5 mg, 10 mg
SynZeal Research Pvt Ltdsynzeal.comInquire
Acanthus Research Inc.acanthusresearch.comInquire
Pharmaffiliatespharmaffiliates.comInquire
MedChemExpressmedchemexpress.comInquire
Allmpusallmpus.comInquire

Table 2: Typical Quantitative Specifications for High-Purity this compound

ParameterTypical SpecificationNotes
Chemical Purity (by HPLC) >98%[1][2]Purity levels are generally high, with many suppliers offering >98% or >99%.[3]
Isotopic Purity (Enrichment) ≥99%While not always stated on product pages, isotopic enrichment for 13C-labeled compounds can be as high as 99%. This information is detailed in the batch-specific Certificate of Analysis.
Molecular Formula C₂¹³C₃H₉NO₄S
CAS Number 1391068-19-1
Appearance White to off-white solid
Storage Conditions 2-8°C or -20°CRefer to the supplier's data sheet for specific long-term storage recommendations.[1]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalysis. Below are detailed methodologies for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a general protocol for Nuclear Magnetic Resonance (NMR) analysis.

LC-MS/MS Method for Quantification of Carbocisteine in Human Plasma

This protocol is adapted from a validated method for the determination of Carbocisteine in human plasma, utilizing this compound as an internal standard.[3][4]

3.1.1. Materials and Reagents

  • Carbocisteine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges

3.1.2. Sample Preparation

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 500 µL aliquot of plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex the sample.

  • Add 50 µL of perchloric acid to precipitate proteins.

  • Vortex and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.3. Chromatographic and Mass Spectrometric Conditions

  • LC Column: A C18 or HILIC column is typically used (e.g., Luna 5u HILIC 200 A, 150 x 4.6 mm).[4]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid).

  • Flow Rate: To be optimized for the specific column and system.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • MRM Transitions:

    • Carbocisteine: To be determined by direct infusion and optimization.

    • This compound: The precursor ion will be +3 m/z higher than that of Carbocisteine. The product ion may be the same or different, requiring optimization.

General NMR Spectroscopy Analysis of 13C-Labeled Amino Acids

While a specific, detailed protocol for this compound was not found in the public domain, the following general procedure for the analysis of 13C-labeled amino acids by NMR can be adapted.[5][6]

3.2.1. Sample Preparation

  • Dissolve an appropriate amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

  • Transfer the solution to an NMR tube.

3.2.2. NMR Data Acquisition

  • Acquire a standard one-dimensional ¹H NMR spectrum to confirm the overall structure and check for impurities.

  • Acquire a one-dimensional ¹³C NMR spectrum. The presence of the ¹³C labels will result in significantly enhanced signals for the labeled carbon atoms.

  • For more detailed structural information and to confirm the positions of the labels, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These experiments show correlations between protons and their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC).

Visualizing Key Processes

To further aid in the understanding of the procurement and application of high-purity this compound, the following diagrams illustrate a typical synthesis and purification workflow and a decision-making process for supplier selection.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & QC Start 13C-labeled Precursors Reaction Chemical Synthesis (e.g., Alkylation of L-Cysteine with a 13C-labeled chloroacetic acid derivative) Start->Reaction Reaction Crude Crude this compound Reaction->Crude Quenching Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification QC Quality Control (HPLC, MS, NMR) Purification->QC Final High-Purity this compound QC->Final

Caption: A generalized workflow for the synthesis and purification of high-purity this compound.

Supplier_Selection Start Define Research Needs Purity Required Chemical & Isotopic Purity? Start->Purity Purity->Start No (Re-evaluate) HighPurity Identify Suppliers with >98% Purity Purity->HighPurity Yes Quantity Required Quantity? Quantity->HighPurity No (Inquire about custom synthesis) SufficientStock Check Supplier Stock Levels Quantity->SufficientStock Yes Documentation Certificate of Analysis Required? Documentation->SufficientStock No RequestCoA Request Batch-Specific CoA Documentation->RequestCoA Yes Timeline Delivery Timeline? CheckLeadTime Inquire About Lead Times Timeline->CheckLeadTime HighPurity->Quantity SufficientStock->Documentation RequestCoA->Timeline SelectSupplier Select Optimal Supplier CheckLeadTime->SelectSupplier

Caption: A decision tree for selecting a commercial supplier of this compound.

References

Unlocking Precision in Research: A Technical Guide to the Advantages of Carbocisteine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Utility of Stable Isotope-Labeled Carbocisteine for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quest for precision and accuracy is paramount. The use of stable isotope-labeled compounds has emerged as a cornerstone of modern analytical and metabolic research. This technical guide elucidates the distinct advantages of employing Carbocisteine-13C3, a stable isotope-labeled form of the mucolytic agent Carbocisteine, in a variety of research applications. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their studies.

The Superiority of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), into a molecule of interest. Unlike their radioactive counterparts, stable isotopes do not decay and emit radiation, rendering them safe for use in a wide range of studies, including those involving human subjects. The slight increase in mass imparted by the ¹³C atoms allows for the differentiation of the labeled compound from its endogenous, unlabeled counterpart by mass spectrometry (MS), without altering its chemical and biological properties.[1]

This compound, with three carbon-13 atoms, serves as an ideal internal standard in quantitative bioanalysis and as a tracer in metabolic studies. Its use mitigates matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[1][2][3]

Quantitative Data Summary

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of carbocisteine in biological matrices has been well-documented.[4][5] The following tables summarize key quantitative parameters from a validated bioanalytical method and typical product specifications.

Table 1: Bioanalytical Method Parameters for Carbocisteine Quantification using this compound Internal Standard [4]

ParameterValue
Analytical MethodHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Internal StandardThis compound
MatrixHuman Plasma
Concentration Range52.27 µg/mL to 5301.83 µg/mL
Purity of Carbocisteine Standard98.87% w/w
Purity of this compound IS99.24% w/w
Short-Term Stability (Room Temp)45.50 hours
Long-Term Stability (Refrigerator)19 days

Table 2: Typical Specifications of Commercially Available this compound [2][6]

SpecificationValue
Chemical NameS-((carboxy-13C)methyl-13C)-L-cysteine-1-13C
Molecular FormulaC₂¹³C₃H₉NO₄S
Molecular Weight182.2 g/mol
Isotopic Purity>98%
AppearanceOff-white solid
SolubilityMethanol
Storage2-8°C

Core Applications and Experimental Protocols

The primary applications of this compound in research are as an internal standard for pharmacokinetic studies and as a tracer for metabolic fate investigations.

Experimental Protocol: Quantification of Carbocisteine in Human Plasma using this compound as an Internal Standard

This protocol is adapted from a validated LC-MS/MS method for the bioanalysis of carbocisteine.[4][5]

1. Materials and Reagents:

  • Carbocisteine reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetone and water

  • Perchloric acid

  • Human plasma (K2EDTA)

2. Sample Preparation:

  • Thaw frozen human plasma samples.

  • To 500 µL of plasma, add 50 µL of this compound IS solution (25 µg/mL).

  • Add 50 µL of perchloric acid to precipitate proteins and vortex.

  • Centrifuge at 14,000 rpm for 10 minutes at 2-8°C.

  • Perform solid-phase extraction on the supernatant.

  • Elute the analyte and IS, then dry the eluate under nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatograph

  • Column: Luna 5u HILIC 200 A (150 x 4.6 mm)

  • Mobile Phase: Acetone-M: Buffer-1 (40:60% v/v)

  • Mass Spectrometer: Tandem mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Data Analysis: Process data using appropriate software (e.g., MassLynx).

4. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of carbocisteine to this compound against the concentration of the calibration standards.

  • Determine the concentration of carbocisteine in the plasma samples from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample is_spike Spike with This compound IS plasma->is_spike precipitation Protein Precipitation (Perchloric Acid) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction centrifugation->spe elution Elution & Drying spe->elution reconstitution Reconstitution elution->reconstitution lc HPLC Separation reconstitution->lc ms Tandem Mass Spectrometry Detection lc->ms data Data Acquisition & Processing ms->data

Experimental workflow for bioanalysis of carbocisteine.

Elucidating Metabolic and Signaling Pathways

Carbocisteine is known for its mucoregulatory, antioxidant, and anti-inflammatory properties.[3][7][8] this compound can be instrumental in tracing the metabolic fate of the parent drug and understanding its mechanism of action at a molecular level.

Metabolic Pathway of Carbocisteine

The metabolism of carbocisteine proceeds through several pathways, including acetylation, decarboxylation, and sulfoxidation, leading to inactive metabolites.[9] The use of this compound allows for the precise tracking of the carbon skeleton through these transformations.

G Carbocisteine Carbocisteine Acetylation Acetylation Carbocisteine->Acetylation Decarboxylation Decarboxylation Carbocisteine->Decarboxylation Sulfoxidation Sulfoxidation Carbocisteine->Sulfoxidation Metabolites Inactive Metabolites Acetylation->Metabolites Decarboxylation->Metabolites Sulfoxidation->Metabolites

Metabolic pathways of carbocisteine.
Anti-inflammatory Signaling Pathways of Carbocisteine

Carbocisteine exerts its anti-inflammatory effects by modulating key signaling pathways, notably by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways.[7][10][11] This leads to a reduction in the expression of pro-inflammatory cytokines.

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_pathways Intracellular Signaling cluster_response Cellular Response TNFa TNF-α NFkB_pathway NF-κB Pathway TNFa->NFkB_pathway MAPK_pathway ERK1/2 MAPK Pathway TNFa->MAPK_pathway Cytokines Pro-inflammatory Cytokine Expression (IL-6, IL-8) NFkB_pathway->Cytokines MAPK_pathway->Cytokines Carbocisteine Carbocisteine Carbocisteine->NFkB_pathway | Carbocisteine->MAPK_pathway | G Carbocisteine Carbocisteine Mucin_Expression Mucin Gene Expression (MUC5AC, MUC5B) Carbocisteine->Mucin_Expression Modulates Mucus_Viscosity Mucus Viscosity Mucin_Expression->Mucus_Viscosity Affects Mucociliary_Clearance Mucociliary Clearance Mucus_Viscosity->Mucociliary_Clearance Impacts

References

Carbocisteine-13C3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role and mechanism of action of Carbocisteine-13C3 as a stable isotope-labeled internal standard in the quantitative bioanalysis of the mucolytic drug carbocisteine. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and comparative data essential for researchers and scientists engaged in drug metabolism, pharmacokinetics (DMPK), and clinical trial sample analysis.

The Core Principle: Isotope Dilution Mass Spectrometry

The utilization of this compound as an internal standard is rooted in the highly precise analytical technique of isotope dilution mass spectrometry (IDMS) . In this method, a known quantity of the isotopically labeled compound (this compound) is added to a sample containing the unlabeled analyte of interest (carbocisteine) at the earliest stage of sample preparation.

The core principle lies in the near-identical physicochemical properties of the analyte and its stable isotope-labeled counterpart. This compound and carbocisteine exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the incorporation of three heavier carbon-13 isotopes in this compound.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations that occur during sample preparation and analysis, such as sample loss, matrix effects (ion suppression or enhancement), and instrument variability, are effectively normalized. This ensures a highly accurate and precise quantification of the analyte concentration in the biological matrix.

Advantages of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound offers significant advantages over other types of internal standards, such as structurally similar analogs:

  • Co-elution: this compound co-elutes with the unlabeled carbocisteine during liquid chromatography, ensuring that both compounds experience the same matrix effects at the same time.

  • Similar Ionization: Having the same molecular structure, both compounds exhibit nearly identical ionization behavior in the mass spectrometer's ion source.

  • Correction for Sample Loss: Any loss of the analyte during the multi-step sample preparation process is mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-internal standard ratio.

  • Increased Precision and Accuracy: The normalization of variables leads to significantly improved precision and accuracy in the final quantitative results.

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of carbocisteine in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.

Sample Preparation

Two common methods for extracting carbocisteine from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).

3.1.1. Protein Precipitation (PPT)

This is a rapid and straightforward method for removing proteins from the plasma sample.

  • Protocol:

    • Aliquot 200 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Add 700 µL of methanol to precipitate the plasma proteins.

    • Vortex for 5 minutes.

    • Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.

    • Transfer 250 µL of the supernatant to a clean tube.

    • Dilute with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).

    • Transfer to an HPLC vial for analysis.[1]

3.1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by selectively isolating the analyte and internal standard from the plasma matrix.

  • Protocol:

    • Add 50 µl of the this compound internal standard solution (25µg/ml) to 500 µl of the plasma sample.[2]

    • Vortex the sample to ensure thorough mixing.

    • Add 50 µl of perchloric acid to the sample and vortex.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Condition an appropriate SPE cartridge (e.g., Luna 5u HILIC) with conditioning and equilibration solutions.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with a washing solution (e.g., 0.2% Formic Acid in Water) to remove interfering substances.[2]

    • Elute the analyte and internal standard with an elution solution (e.g., 2% Ammonia in Acetone-M).[2]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is typically performed using a reverse-phase or HILIC column to achieve good peak shape and resolution for carbocisteine.

Table 1: Representative Liquid Chromatography Conditions

ParameterMethod 1Method 2
HPLC System Shimadzu HPLC systemWATERS XEVO TQ-S
Column Waters Symmetry Shield RP8, 150 × 3.9 mm, 5 µm[1]Luna 5u HILIC 200 A (150 x 4.6 mm)[2]
Column Temperature 40°C[1]45°C[2]
Mobile Phase Methanol: 0.5% formic acid (40:60, v/v)[1]Acetone-M: Buffer-1 (0.5% formic acid in water) (40:60% v/v)[2]
Flow Rate 500 µl/min[1]1.0 ml/min[2]
Injection Volume 5 µL[1]Not Specified
Run Time 4.50 min[1]4.00 minutes[2]
Retention Time Carbocisteine: ~2.20 minCarbocisteine & IS: ~2.0 min[2]
Mass Spectrometry

Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity. The analysis is typically performed in the positive ion mode using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterCarbocisteineThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 180.0[1]m/z 183.0
Product Ion (Q3) m/z 89.0[1]m/z 92.0
Dwell Time 200 msec200 msec

Note: The m/z values for this compound are inferred based on the +3 Da mass shift from the unlabeled compound.

Data Presentation and Validation

The performance of the analytical method is evaluated through a rigorous validation process in accordance with regulatory guidelines.

Table 3: Summary of Quantitative Validation Data

ParameterResult (Method 1)Result (Method 2)
Linearity Range 50.0 - 6000.0 ng/mL[1]52.27 - 5301.83 µg/ml[2]
Lower Limit of Quantification (LLOQ) 50.0 ng/mL[1]Not explicitly stated, but method is described as sensitive[2]
Intra-day Precision (%CV) < 15%Not explicitly stated
Inter-day Precision (%CV) < 15%Not explicitly stated
Accuracy (% Bias) Within ±15%Not explicitly stated
Mean Recovery (Carbocisteine) Not explicitly stated60.89%[2]
Mean Recovery (Internal Standard) Not explicitly stated68.24%[2]

Visualizing the Workflow and Fragmentation

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the proposed fragmentation pattern of carbocisteine in the mass spectrometer.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Extract Final Extract Extraction->Extract LC_Separation Liquid Chromatography Separation Extract->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Final Concentration Quantification->Final_Concentration

Caption: Bioanalytical workflow for carbocisteine quantification.

fragmentation_pathway cluster_IS Internal Standard Fragmentation Carbocisteine Carbocisteine (m/z 180.0) Fragment Product Ion (m/z 89.0) Carbocisteine->Fragment Collision-Induced Dissociation (CID) Neutral_Loss Neutral Loss (C3H5NO2) Carbocisteine->Neutral_Loss Fragment->Neutral_Loss Carbocisteine_13C3 This compound (m/z 183.0) Fragment_13C3 Product Ion (m/z 92.0) Carbocisteine_13C3->Fragment_13C3 CID

Caption: Proposed fragmentation of carbocisteine and its internal standard.

Conclusion

This compound serves as the gold standard internal standard for the bioanalysis of carbocisteine. Its use in conjunction with isotope dilution mass spectrometry provides a robust, reliable, and highly accurate method for quantifying carbocisteine in complex biological matrices. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists in the field of drug development, enabling them to implement and validate high-quality bioanalytical methods for pharmacokinetic and clinical studies.

References

Technical Guide: Isotopic Enrichment and Purity of Carbocisteine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of Carbocisteine-13C3, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines the analytical methodologies used to determine these critical quality attributes, presents typical specification data, and illustrates relevant biological and analytical pathways.

Quantitative Data Summary

The isotopic enrichment and chemical purity of this compound are determined using rigorous analytical techniques. The following tables summarize the typical quantitative data provided in a Certificate of Analysis for this product.

Table 1: Isotopic Enrichment of this compound

ParameterSpecificationAnalytical Method
Isotopic Enrichment≥ 99 atom % ¹³CMass Spectrometry, NMR Spectroscopy
Labeled PositionsCarboxyl, Methylene, and Methine carbonsMass Spectrometry, NMR Spectroscopy

Table 2: Chemical Purity of this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥ 98%HPLC-UV, LC-MS
IdentityConforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry
Residual SolventsPer USP <467>Headspace GC-MS
AppearanceWhite to off-white solidVisual Inspection

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of isotopic enrichment and chemical purity. The following sections describe representative experimental protocols for the key analyses performed on this compound.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To determine the atom percent of ¹³C at the labeled positions in this compound.

Methodology: High-Resolution Mass Spectrometry (HRMS) is employed to resolve the isotopologues of Carbocisteine.

Instrumentation:

  • Mass Spectrometer: Q-Exactive Orbitrap Mass Spectrometer (or equivalent)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: The sample is injected into the UHPLC system equipped with a C18 column. A gradient elution is used to separate the analyte from any potential impurities.

  • Mass Spectrometric Analysis: The mass spectrometer is operated in full scan mode to acquire high-resolution mass spectra of the eluting analyte.

  • Data Analysis: The relative intensities of the monoisotopic peak (all ¹²C) and the peaks corresponding to the incorporation of one, two, and three ¹³C atoms are measured. The isotopic enrichment is calculated based on the relative abundance of the M+3 peak, corrected for the natural abundance of isotopes.

Determination of Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of this compound by assessing the presence of any impurities.

Methodology: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is utilized.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Sample Preparation: A solution of this compound is prepared in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Gradient: A time-gradient program is developed to ensure the separation of the main peak from all potential impurities.

  • Data Analysis: The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage.

Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure and the positions of the ¹³C labels in this compound.

Methodology: One-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz (or equivalent)

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • ¹H-NMR Analysis: A standard ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrals of the protons are analyzed to confirm the overall structure.

  • ¹³C-NMR Analysis: A proton-decoupled ¹³C-NMR spectrum is acquired. The presence of enhanced signals at the chemical shifts corresponding to the carboxyl, methylene, and methine carbons confirms the positions of the ¹³C labels. The absence of significant signals at the corresponding ¹²C chemical shifts further indicates high isotopic enrichment.

Visualizations

The following diagrams illustrate the metabolic fate of Carbocisteine and a typical analytical workflow for its quality control.

cluster_0 Analytical Workflow for this compound Quality Control raw_material This compound Raw Material hplc_uv HPLC-UV Analysis raw_material->hplc_uv lc_ms LC-MS Analysis raw_material->lc_ms nmr NMR Spectroscopy raw_material->nmr purity Chemical Purity Assessment hplc_uv->purity lc_ms->purity enrichment Isotopic Enrichment Determination lc_ms->enrichment identity Structural Identity Confirmation nmr->identity nmr->enrichment coa Certificate of Analysis Generation purity->coa identity->coa enrichment->coa

Caption: Quality control workflow for this compound.

cluster_1 Metabolic Pathways of Carbocisteine carbocisteine Carbocisteine acetylation Acetylation carbocisteine->acetylation decarboxylation Decarboxylation carbocisteine->decarboxylation sulfoxidation Sulfoxidation carbocisteine->sulfoxidation acetylated_metabolite Acetylated Metabolite acetylation->acetylated_metabolite decarboxylated_metabolite Decarboxylated Metabolite decarboxylation->decarboxylated_metabolite sulfoxide_metabolite Sulfoxide Metabolite sulfoxidation->sulfoxide_metabolite inactive_metabolites Inactive Metabolites acetylated_metabolite->inactive_metabolites decarboxylated_metabolite->inactive_metabolites sulfoxide_metabolite->inactive_metabolites

Caption: Major metabolic pathways of Carbocisteine.[][2][3][4]

This guide provides a comprehensive technical overview of the isotopic enrichment and purity of this compound. The detailed protocols and clear visualizations are intended to support researchers and drug development professionals in the effective use of this critical analytical standard.

References

Stability and Storage of Carbocisteine-13C3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Carbocisteine-13C3. The information is critical for ensuring the integrity of the molecule, particularly when used as an internal standard in bioanalytical methods, and for the overall quality of research and development outcomes. The stability of an isotopically labeled compound is generally expected to be comparable to its unlabeled counterpart. Therefore, data on Carbocisteine is also included for a comprehensive understanding.

Recommended Storage Conditions

Proper storage is crucial to prevent degradation and maintain the chemical purity of this compound. The following table summarizes the recommended storage conditions for both the solid form and solutions.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Notes
Solid (Powder) -20°C3 years---
4°C2 years[1][2]
2-8°C---Hygroscopic, store under inert atmosphere.[3][4]
In Solvent -80°C6 monthsStored under nitrogen.[1]
-20°C1 month[1]

General guidance for solutions suggests that once prepared, they should be stored in aliquots in tightly sealed vials and used within one month. Repeated freeze-thaw cycles should be avoided.[1]

Stability Profile

The stability of Carbocisteine, and by extension this compound, is influenced by several factors including temperature, pH, and the presence of oxidizing agents.

Thermal Stability

Forced degradation studies on Carbocisteine have shown that it is susceptible to thermal stress. One identified degradation product under thermal stress (60°C and 80°C) in the pH range of 5.0-7.0 is 5-oxo-thiomorpholine-3-carboxylic acid, the lactam of Carbocisteine.[5]

pH and Oxidative Stability

Studies on Carbocisteine syrups have demonstrated that pH and the presence of antioxidants significantly impact stability. Formulations containing sodium metabisulfite at pH 5.0 showed the greatest degradation.[6] Furthermore, in the presence of a moderately strong oxidizing agent like 0.5% hydrogen peroxide, Carbocisteine can degrade to S-carboxymethyl-L-cysteine-(R/S)-sulphoxide.[5]

Stock Solution Stability

The stability of stock solutions is critical for their use as internal standards in quantitative analysis.

Table 2: Stock Solution Stability of Carbocisteine

Stability TypeConditionDurationStability (%)
Short-Term Room Temperature45.5 hours99.39 - 100.98
Long-Term Refrigerator19 days99.84 - 99.93

Experimental Protocols

The following section details the methodologies used in the stability and analysis of Carbocisteine, where this compound is often employed as an internal standard.

Bioanalytical Method for Carbocisteine in Human Plasma

This method is used for pharmacokinetic and bioequivalence studies.

  • Sample Preparation: Solid Phase Extraction (SPE).

  • Chromatography: High-Performance Liquid Chromatography (HPLC).

    • Column: Luna 5u HILIC 200 A (150 x 4.6 mm).

    • Mobile Phase: Acetone-M: Buffer-1 (40:60% v/v).

    • Diluent: Acetone-M: Water (90:10% v/v).

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Internal Standard: this compound.

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and pathways.

  • Stress Conditions:

    • Thermal: Samples exposed to elevated temperatures (e.g., 50°C, 60°C, 80°C) at a controlled humidity (e.g., 75% RH).[5][6]

    • Oxidative: Samples treated with an oxidizing agent (e.g., 3% or 0.5% hydrogen peroxide).[5][6]

    • pH: Samples subjected to acidic and basic conditions.

  • Analysis:

    • The drug content is analyzed at specified time points (e.g., 0, 15, and 35 days) using a stability-indicating HPLC-UV method.[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows described above.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Human Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE HPLC HPLC Separation (Luna 5u HILIC Column) SPE->HPLC Inject Processed Sample MSMS Tandem MS Detection HPLC->MSMS Data_Processing Data Processing (MassLynx Software) MSMS->Data_Processing

Bioanalytical Workflow for Carbocisteine in Plasma.

Start This compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Thermal Thermal Stress (e.g., 50°C, 75% RH) Stress_Conditions->Thermal Heat Oxidative Oxidative Stress (e.g., 3% H2O2) Stress_Conditions->Oxidative Oxidant pH_Stress pH Stress (Acidic/Basic) Stress_Conditions->pH_Stress pH Analysis Analyze at Time Points (0, 15, 35 days) Thermal->Analysis Oxidative->Analysis pH_Stress->Analysis HPLC_UV HPLC-UV Analysis Analysis->HPLC_UV Results Assess Degradation & Identify Products HPLC_UV->Results

Forced Degradation Study Workflow.

References

Unraveling the Mass Spectrum of Carbocisteine-13C3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Carbocisteine-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of the mucolytic drug Carbocisteine in biological matrices. This document outlines the key mass spectral data, experimental protocols, and analytical workflows relevant to its use in pharmacokinetic and bioequivalence studies.

Introduction to this compound in Mass Spectrometry

Carbocisteine, a widely used mucolytic agent, requires precise and reliable analytical methods for its determination in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound shares a nearly identical chemical structure and physicochemical properties with the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation. Its distinct mass difference allows for its differentiation and accurate quantification by the mass spectrometer, effectively compensating for matrix effects and variations in instrument response.

The molecular formula for this compound is C₂¹³C₃H₉NO₄S, with a molecular weight of approximately 182.17 g/mol .[1]

Mass Spectral Data and Fragmentation Analysis

The cornerstone of quantitative analysis by tandem mass spectrometry is the selection of specific precursor and product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

A study detailing a validated LC-MS/MS method for Carbocisteine in human plasma using this compound as an internal standard provides the essential MRM transition data.[2]

Table 1: Key Mass Spectrometric Parameters for this compound and Carbocisteine [2]

AnalyteParent Ion (m/z)Daughter Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound237.40143.203010
Carbocisteine234.20142.203010

It is important to note that the observed parent ion masses (234.20 and 237.40) are significantly higher than the molecular weights of Carbocisteine (~179.19 g/mol ) and this compound (~182.17 g/mol ). This suggests that a derivatization step is likely employed prior to LC-MS/MS analysis to enhance ionization efficiency, a common practice for compounds with poor ionization characteristics. The derivatizing agent would add a specific mass to the parent molecule.

The fragmentation of the derivatized this compound precursor ion at m/z 237.40 yields a prominent product ion at m/z 143.20. This transition is highly specific and is used for the selective detection and quantification of the internal standard.

Experimental Protocols for LC-MS/MS Analysis

The successful analysis of this compound is intrinsically linked to the overall bioanalytical method for Carbocisteine. The following sections detail a typical experimental workflow.

Sample Preparation

The initial step involves the extraction of the analyte and internal standard from the biological matrix, typically human plasma. Solid Phase Extraction (SPE) is a commonly employed technique for this purpose.[3][4]

Workflow for Solid Phase Extraction:

SPE_Workflow Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Vortex Vortex Mix IS->Vortex SPE_Cartridge Load onto SPE Cartridge Vortex->SPE_Cartridge Wash Wash Cartridge SPE_Cartridge->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS Inject into LC-MS/MS System Reconstitute->LC_MSMS

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is used to separate Carbocisteine and this compound from other endogenous components in the sample extract before they enter the mass spectrometer.

Table 2: Typical HPLC Parameters [3][4]

ParameterValue
Column Luna 5u HILIC 200 A (150 x 4.6 mm)
Mobile Phase Acetone-M: Buffer-1 (40:60% v/v)
Diluent Acetone-M: Water (90:10% v/v)
Mass Spectrometric Detection

The separated analytes are introduced into the mass spectrometer, which is operated in the MRM mode for selective and sensitive detection.

Logical Flow of Tandem Mass Spectrometry (MS/MS):

MSMS_Logic IonSource Ion Source (e.g., ESI) Q1 Quadrupole 1 (Q1) Selects Parent Ion (m/z 237.40) IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Daughter Ion (m/z 143.20) Q2->Q3 Detector Detector Q3->Detector

Caption: Logical workflow of the tandem mass spectrometer.

Data Analysis and Quantification

The data acquired from the LC-MS/MS system is processed using specialized software. The peak areas of the MRM transitions for both Carbocisteine and this compound are measured. A calibration curve is constructed by plotting the ratio of the peak area of Carbocisteine to the peak area of this compound against the known concentrations of Carbocisteine standards. The concentration of Carbocisteine in unknown samples is then determined from this calibration curve.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of Carbocisteine. Its well-defined mass spectrometric behavior, characterized by a specific and robust MRM transition, allows for the development of highly selective, sensitive, and accurate LC-MS/MS methods. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to implement reliable quantitative assays for Carbocisteine in various biological matrices, ultimately supporting critical pharmacokinetic and clinical studies.

References

Methodological & Application

Application Note: High-Throughput Analysis of Carbocisteine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carbocisteine in human plasma. The method utilizes a stable isotope-labeled internal standard, Carbocisteine-13C3, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, followed by rapid chromatographic separation on a HILIC column. This robust and reliable method is well-suited for pharmacokinetic and bioequivalence studies of carbocisteine.

Introduction

Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1] Accurate determination of carbocisteine concentrations in biological matrices is crucial for pharmacokinetic studies and to ensure therapeutic efficacy. While several methods have been developed for this purpose, LC-MS/MS offers superior sensitivity and selectivity compared to older techniques like HPLC with UV detection.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in instrument response.[1] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for carbocisteine in human plasma, employing this compound as the internal standard.

Experimental

Materials and Reagents
  • Carbocisteine (Purity ≥ 98%)

  • This compound (Purity ≥ 99%)

  • HPLC grade methanol

  • HPLC grade acetone

  • Formic acid (AR grade)

  • Perchloric acid (GR grade)

  • Milli-Q or HPLC grade water

  • Human plasma (K2EDTA)

Instrumentation and Chromatographic Conditions
  • LC-MS/MS System: Waters XEVO TQ-S or equivalent

  • Column: Luna 5u HILIC 200 A (150 x 4.6 mm)[1]

  • Mobile Phase: Acetone : Buffer (40:60, v/v)

    • Buffer: 0.5% Formic acid in water[2][4]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 45 °C[1]

  • Injection Volume: 5 µL[2][4]

  • Run Time: 4.0 minutes[1]

Mass Spectrometer Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive[2][3][4]

  • Capillary Voltage: 1.50 kV[1]

  • Desolvation Temperature: 350 °C[1]

  • Desolvation Gas Flow: 650 L/Hr[1]

  • Cone Gas Flow: 150 L/Hr[1]

  • MRM Transitions:

    • Carbocisteine: 234.20 > 142.20 m/z[1]

    • This compound: 237.40 > 143.20 m/z[1]

Protocols

Standard and Sample Preparation Workflow

G cluster_0 Stock & Working Solution Preparation cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis stock_analyte Prepare Carbocisteine Stock (1 mg/mL in Methanol) working_analyte Prepare Working Standards by Serial Dilution stock_analyte->working_analyte stock_is Prepare this compound Stock (1 mg/mL in Methanol) working_is Prepare Internal Standard Working Solution stock_is->working_is add_is Add Internal Standard & Vortex working_is->add_is plasma_aliquot Aliquot 500 µL Plasma Sample plasma_aliquot->add_is add_acid Add 50 µL Perchloric Acid & Vortex add_is->add_acid centrifuge Centrifuge at 14,000 rpm for 10 min add_acid->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant inject Inject 5 µL into LC-MS/MS collect_supernatant->inject acquire Acquire Data in MRM Mode inject->acquire process Process Data & Quantify acquire->process

Caption: LC-MS/MS analysis workflow for carbocisteine.

Preparation of Stock and Working Solutions
  • Carbocisteine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of carbocisteine in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the carbocisteine stock solution with a suitable solvent mixture (e.g., Methanol:Water, 50:50 v/v) to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to an optimal concentration for spiking into plasma samples.

Sample Preparation Protocol
  • Pipette 500 µL of the plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.[1]

  • Add the internal standard solution to each tube and vortex briefly to mix.[1]

  • Add 50 µL of perchloric acid to each tube to precipitate proteins and vortex thoroughly.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of carbocisteine in human plasma.

Chromatographic Performance

The use of a HILIC column provides good retention and peak shape for the polar carbocisteine molecule.[1] A representative chromatogram would show sharp, symmetrical peaks for both carbocisteine and its isotope-labeled internal standard, with baseline separation from any endogenous plasma components. The retention times for carbocisteine and this compound are expected to be very similar, approximately 2.0 minutes under the specified conditions.[1]

Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Table 1: Method Validation Summary

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Calibration Range N/A50 - 5000 ng/mL
Intra-day Precision (%RSD) ≤ 15%< 7%
Inter-day Precision (%RSD) ≤ 15%< 7%
Accuracy (% Bias) Within ±15%Within ±5%
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limitsMinimal

Note: The values in this table are representative and may vary based on specific experimental conditions and instrumentation.

Sample Analysis Workflow Logic

G start Start Analysis prep_samples Prepare Calibration Curve, QCs, and Unknown Samples start->prep_samples run_sequence Run LC-MS/MS Sequence prep_samples->run_sequence process_data Process Raw Data (Peak Integration, Calibration) run_sequence->process_data review_results Review Calibration Curve and QC Results process_data->review_results check_acceptance Are QC Results within Acceptance Criteria? review_results->check_acceptance calculate_concentrations Calculate Concentrations of Unknowns check_acceptance->calculate_concentrations Yes troubleshoot Troubleshoot Method check_acceptance->troubleshoot No report_results Generate Final Report calculate_concentrations->report_results

Caption: Logical workflow for sample analysis and data review.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of carbocisteine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for regulated bioanalytical studies. The simple protein precipitation sample preparation protocol and rapid chromatographic run time make this method highly efficient for the analysis of large numbers of samples in a clinical or research setting.

References

Application Note: Quantification of Carbocisteine in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carbocisteine in human plasma. The use of a stable isotope-labeled internal standard, Carbocisteine-13C3, ensures high accuracy and precision, making this protocol ideal for pharmacokinetic and bioequivalence studies. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. All experimental protocols and quantitative data are presented in a clear and structured format.

Introduction

Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus. Accurate determination of its concentration in human plasma is crucial for pharmacokinetic analysis and clinical trial monitoring. This protocol provides a highly selective and sensitive method for the quantification of carbocisteine, addressing the need for reliable bioanalytical procedures in drug development. The use of a stable isotope-labeled internal standard, this compound, minimizes matrix effects and variability in sample processing, leading to improved data quality.

Experimental Protocols

Materials and Reagents
  • Analytes: Carbocisteine (Purity ≥ 98%), this compound (Purity ≥ 99%)

  • Reagents: HPLC-grade methanol, acetone, and water; Formic acid (AR grade); Ammonia solution.

  • Human Plasma: K2EDTA human plasma.

Stock and Working Solutions Preparation
  • Carbocisteine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of carbocisteine in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the carbocisteine stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in the same diluent.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction technique is employed for the cleanup of plasma samples.

  • To 200 µL of a plasma sample in a 2-mL tube, add 25 µL of the internal standard working solution and vortex for 30 seconds.

  • Condition an appropriate SPE cartridge.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 0.2% formic acid in water.

  • Elute the analyte and internal standard with a 2% ammonia solution in acetone.

  • Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

ParameterCondition
HPLC System Waters Acquity UPLC or equivalent
Column Luna 5u HILIC 200A (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetone : 0.5% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
Run Time Approximately 4.0 minutes

Mass Spectrometric Conditions:

ParameterCondition
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Software MassLynx SCN 4.1 or equivalent

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carbocisteine180.089.0
This compound183.089.0

Quantitative Data Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 2: Calibration Curve and Linearity

ParameterResult
Linearity Range 50 ng/mL to 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Calibration Model Linear, weighted (1/x²)

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ50< 15< 1585 - 115
LQC150< 15< 1585 - 115
MQC2500< 15< 1585 - 115
HQC4000< 15< 1585 - 115

Table 4: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
LQC~75 - 85~80 - 9095 - 105
HQC~75 - 85~80 - 9095 - 105

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (200 µL) add_is Add this compound IS (25 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 spe Solid-Phase Extraction vortex1->spe elute Elute Analyte spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for the quantification of carbocisteine in human plasma.

Logical Relationship of Key Methodologies

G cluster_extraction Extraction cluster_separation Separation cluster_detection Detection cluster_quantification Quantification spe Solid-Phase Extraction hilic HILIC Chromatography spe->hilic Provides Clean Sample msms Tandem Mass Spectrometry hilic->msms Separates Analytes is_cal Internal Standard Calibration msms->is_cal Provides Signal Response

Caption: Interrelationship of the core analytical techniques.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of carbocisteine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high-quality data suitable for regulatory submissions. This detailed protocol and the accompanying data serve as a valuable resource for researchers and scientists involved in the clinical development of carbocisteine.

Application Notes and Protocols: Carbocisteine-13C3 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders associated with excessive mucus. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and assessing bioequivalence. The use of a stable isotope-labeled internal standard, such as Carbocisteine-13C3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[1][2][3][4]

These application notes provide a detailed protocol for the quantification of carbocisteine in human plasma using this compound as an internal standard, enabling robust and reliable pharmacokinetic studies.

Rationale for Using this compound as an Internal Standard

Stable isotope-labeled (SIL) internal standards are considered the most suitable for quantitative mass spectrometry for several reasons:[3][4][5]

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled carbocisteine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively correcting for any variability in these steps.[1][5]

  • Co-elution: The SIL internal standard co-elutes with the analyte, providing the most accurate correction for matrix effects, which are a common source of variability in bioanalytical methods.[5]

  • Mass Differentiation: The mass difference between this compound and carbocisteine allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.

Experimental Protocols

Two primary methodologies are presented for the extraction of carbocisteine from human plasma: Solid Phase Extraction (SPE) and Protein Precipitation (PP).

Protocol 1: Solid Phase Extraction (SPE) using this compound

This protocol is adapted from a validated method specifically using this compound as the internal standard.[6][7]

1. Materials and Reagents:

  • Carbocisteine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., heparin)

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (details to be optimized based on the specific SPE cartridge)

  • Solid Phase Extraction (SPE) cartridges (e.g., Luna 5u HILIC 200A)[7]

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of carbocisteine and this compound in a suitable solvent (e.g., methanol or a mixture of acetone and water).

  • Prepare working standard solutions by serially diluting the carbocisteine stock solution.

  • Spike blank human plasma with the working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (SPE):

  • To a 200 µL aliquot of plasma sample (standard, QC, or unknown), add a specific volume of the this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute the analyte and internal standard from the cartridge with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC Column: Luna 5u HILIC 200 A (150 x 4.6 mm)[7]

  • Mobile Phase: A mixture of Acetone and a buffer solution (e.g., 40:60 v/v)[7]

  • Flow Rate: To be optimized (a typical flow rate is 500 µL/min)[8][9]

  • Injection Volume: 5 µL[8][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer

  • Ionization Mode: To be optimized, likely Electrospray Ionization (ESI) in positive or negative mode.

  • MRM Transitions:

    • Carbocisteine: To be determined (e.g., 180.0 > 89.0)[8][9][10][11]

    • This compound: To be determined based on the mass shift from the 13C isotopes.

Protocol 2: Protein Precipitation (PP)

This is a simpler and faster extraction method, adapted from a validated carbocisteine assay.[8][9][10] While the original study used a different internal standard, this compound is highly suitable for this protocol.

1. Materials and Reagents:

  • Carbocisteine reference standard

  • This compound internal standard

  • Human plasma (with heparin)[8][9][10]

  • Methanol (HPLC grade)[8][9][10]

  • Formic acid[8][9]

2. Preparation of Standard and QC Samples:

  • Follow the same procedure as in Protocol 1.

3. Sample Preparation (PP):

  • Take a 200 µL aliquot of the plasma sample.[8]

  • Add 25 µL of the this compound internal standard solution and vortex for 20-30 seconds.[8]

  • Add 700 µL of methanol and vortex for 5 minutes to precipitate the plasma proteins.[8]

  • Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.[8]

  • Transfer 250 µL of the supernatant and dilute with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).[8]

  • Transfer the final solution to an HPLC vial for analysis.[8]

4. LC-MS/MS Conditions:

  • LC Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 μm[8][9]

  • Mobile Phase: A mixture of methanol and 0.5% formic acid solution (e.g., 40:60 v/v)[8][9]

  • Flow Rate: 500 μl/min[8][9]

  • Injection Volume: 5 µl[8][9]

  • Column Temperature: 40°C[8][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion mode[8][9][10][11]

  • MRM Transitions:

    • Carbocisteine: 180.0 > 89.0[8][9][10][11]

    • This compound: To be determined based on the mass shift.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for carbocisteine quantification, which can be expected when using this compound as an internal standard.

Table 1: Linearity and Range

AnalyteInternal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
CarbocisteineThis compound52.27 - 5301.83 µg/mL≥ 0.99

Data adapted from a study using this compound as the internal standard.[6][7] A separate study using a different internal standard showed a linear range of 50.000 ng/mL to 6000.000 ng/mL.[8][9][10][11]

Table 2: Within-Run Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ50.0048.1396.263.62
LQC150.00148.2598.832.55
MQC2500.002512.75100.511.70
HQC5000.004951.5099.032.18

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is illustrative based on a representative validated method.[8]

Table 3: Extraction Recovery

QC LevelMean Recovery (%)
LQC77.62
MQC76.11
HQC80.01

Data is illustrative based on a representative validated method.[8]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_spe Protocol 1: SPE cluster_pp Protocol 2: PP cluster_analysis Analysis plasma Plasma Sample (200 µL) add_is Add this compound Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 spe_load Load on SPE Cartridge vortex1->spe_load SPE add_methanol Add Methanol vortex1->add_methanol PP spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute evaporate->reconstitute lc_msms LC-MS/MS Analysis reconstitute->lc_msms vortex2 Vortex add_methanol->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect & Dilute Supernatant centrifuge->supernatant supernatant->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing

Caption: Bioanalytical workflow for carbocisteine quantification.

Simplified Metabolic Pathway of Carbocisteine

G carbocisteine Carbocisteine acetylation Acetylation carbocisteine->acetylation decarboxylation Decarboxylation carbocisteine->decarboxylation sulfoxidation Sulfoxidation carbocisteine->sulfoxidation excretion Urinary Excretion carbocisteine->excretion Unchanged Drug metabolites Inactive Metabolites acetylation->metabolites decarboxylation->metabolites sulfoxidation->metabolites metabolites->excretion

Caption: Simplified metabolic pathways of carbocisteine.[12][13][14]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of carbocisteine in human plasma for pharmacokinetic studies. The detailed protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. The high degree of accuracy and precision achievable with this methodology is essential for regulatory submissions and for advancing our understanding of the clinical pharmacology of carbocisteine.

References

Application Note: Bioanalytical Method Validation for Carbocisteine in Human Plasma using Carbocisteine-¹³C₃ Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders associated with excessive mucus.[1][2] Accurate and reliable quantification of carbocisteine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of carbocisteine in human plasma. The method utilizes a stable isotope-labeled internal standard, Carbocisteine-¹³C₃, to ensure high accuracy and precision. Two common sample preparation techniques, solid-phase extraction (SPE) and protein precipitation (PP), are presented, providing flexibility for different laboratory needs.[1][3]

Carbocisteine's primary metabolic pathways include acetylation, decarboxylation, and sulfoxidation.[2][4] The use of an LC-MS/MS system offers high selectivity and sensitivity, overcoming the limitations of older HPLC-UV methods.[1] This validated method is suitable for regulated bioanalysis in clinical and preclinical drug development.

Experimental

Materials and Reagents
  • Analytes: Carbocisteine (Purity ≥98.87%), Carbocisteine-¹³C₃ (Internal Standard, IS) (Purity ≥99.24%)[3]

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (AR grade), Acetone (HPLC grade), Propionic anhydride, Perchloric acid, Liquid ammonia, Deionized water[1][3]

  • Biological Matrix: Human plasma (K₂EDTA)[3]

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used.

  • LC System: Waters Symmetry Shield RP8 column (150 x 3.9 mm, 5 µm) or Luna 5u HILIC 200 A (150 x 4.6 mm)[1][3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[1]

  • Data System: MassLynx SCN 4.1 v software or equivalent.[3]

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition 1 (Protein Precipitation)Condition 2 (Solid-Phase Extraction)
LC Column Waters Symmetry Shield RP8, 150 x 3.9 mm, 5 µm[1]Luna 5u HILIC 200 A, 150 x 4.6 mm[3]
Mobile Phase Methanol: 0.5% Formic Acid in water (40:60, v/v)[1]Acetone: 0.5% Formic acid in water (40:60, v/v)[3]
Flow Rate 500 µL/min[1]Not Specified
Injection Volume 5 µL[1]Not Specified
Column Temp. 40°C[1]Not Specified
Ionization Mode Positive Electrospray Ionization (ESI+)[1]Positive Electrospray Ionization (ESI+)
MRM Transition Carbocisteine: 180.0 > 89.0[1]Not Specified
MRM Transition Carbocisteine-¹³C₃: Not SpecifiedNot Specified
MRM Transition Rosiglitazone (Alternative IS): 238.1 > 135.1[1]

Protocols

Standard and Quality Control Sample Preparation

Stock solutions of carbocisteine and Carbocisteine-¹³C₃ are prepared in methanol.[1] Working solutions are prepared by further dilution with a methanol:water (50:50) mixture. Calibration curve (CC) and quality control (QC) samples are prepared by spiking blank human plasma with the working solutions.

Sample Preparation Protocol: Protein Precipitation

This protocol is a rapid and straightforward method for sample cleanup.

plasma 200 µL Plasma Sample is Add 25 µL IS Solution plasma->is vortex1 Vortex (30s) is->vortex1 methanol Add 700 µL Methanol vortex1->methanol vortex2 Vortex (5 min) methanol->vortex2 centrifuge Centrifuge (15,000 rpm, 5 min, 10°C) vortex2->centrifuge supernatant Transfer 250 µL Supernatant centrifuge->supernatant dilute Dilute with 250 µL Dilution Buffer supernatant->dilute hplc Inject into LC-MS/MS dilute->hplc

Protein Precipitation Workflow

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.[1]

  • Add 25 µL of the Carbocisteine-¹³C₃ internal standard solution and vortex for 30 seconds.[1]

  • Add 700 µL of methanol and vortex for 5 minutes to precipitate proteins.[1]

  • Centrifuge the samples at 15,000 rpm for 5 minutes at 10°C.[1]

  • Transfer 250 µL of the supernatant to a clean tube.[1]

  • Dilute the supernatant with 250 µL of a dilution buffer (methanol and 0.5% formic acid, 20:80 v/v).[1]

  • Transfer the final solution to an HPLC vial for analysis.[1]

Sample Preparation Protocol: Solid-Phase Extraction

SPE offers a more thorough cleanup, potentially reducing matrix effects.

plasma Plasma Sample is Add IS Solution plasma->is load Load Sample is->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute hplc Inject into LC-MS/MS reconstitute->hplc

Solid-Phase Extraction Workflow

  • Condition a suitable SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated with the internal standard) onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 0.2% formic acid in water) to remove interferences.[3]

  • Elute the carbocisteine and internal standard with an appropriate elution solvent (e.g., 2% ammonia in acetone).[3]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase or a suitable reconstitution solution (e.g., 1% propionic anhydride in acetone).[3]

  • Transfer to an HPLC vial for analysis.

Method Validation Results

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Linearity and Range

Table 2: Linearity of Carbocisteine Quantification

MethodCalibration Range (ng/mL)Correlation Coefficient (r²)
Protein Precipitation[1]50.0 - 6000.0> 0.99
Solid-Phase Extraction[3]52.27 - 5301.83 (µg/mL converted to ng/mL)Not Specified
Precision and Accuracy

Table 3: Intra- and Inter-Day Precision and Accuracy

MethodQC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Inter-Day Precision (%CV)Accuracy (%)
Protein Precipitation[1]LLOQ50.0< 15< 1585 - 115
LQC150.0< 15< 1585 - 115
MQC2400.0< 15< 1585 - 115
HQC4500.0< 15< 1585 - 115
Solid-Phase Extraction[5]LQC500.0< 7< 7Not Specified
MQC2000.0< 7< 7Not Specified
HQC10000.0< 7< 7Not Specified
Recovery and Matrix Effect

Table 4: Extraction Recovery and Matrix Effect

MethodQC LevelMean Recovery (%) - CarbocisteineMean Recovery (%) - ISMatrix Effect (%CV)
Protein Precipitation[1]LQC77.6283.33 (Rosiglitazone)< 15
MQC76.11
HQC80.01
Solid-Phase Extraction[3]LQC, MQC, HQC60.89 (Average)68.24 (Carbocisteine-¹³C₃)Not Specified
Stability

Table 5: Stability of Carbocisteine in Human Plasma

Stability ConditionDurationQC LevelStability (%)
Bench-TopNot SpecifiedLQC & HQCWithin ±15%
Freeze-Thaw (3 cycles)Not SpecifiedLQC & HQCWithin ±15%
Long-Term (-70°C)Not SpecifiedLQC & HQCWithin ±15%
Stock Solution (Refrigerator)19 days[3]LQC & HQC99.61 - 100.47[3]

Conclusion

The described LC-MS/MS method for the quantification of carbocisteine in human plasma using Carbocisteine-¹³C₃ as an internal standard is sensitive, specific, accurate, and precise. Both the protein precipitation and solid-phase extraction protocols have been shown to be effective for sample preparation. This validated bioanalytical method is well-suited for supporting pharmacokinetic and bioequivalence studies of carbocisteine in drug development.

References

Application Notes and Protocols for Carbocisteine Analysis Using Carbocisteine-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of carbocisteine in human plasma using Carbocisteine-13C3 as an internal standard. The methodologies described leverage Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. Two primary sample preparation techniques are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Introduction

Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders. Accurate quantification of carbocisteine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for matrix effects and variability in sample processing. This document outlines validated methods for sample preparation to ensure reliable and reproducible results.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the sample preparation and analysis of carbocisteine.

ParameterProtein PrecipitationSolid-Phase Extraction
Internal Standard Rosiglitazone[1][2][3] / OtherThis compound[4][5]
Linearity Range 50.0 - 6000.0 ng/mL[1][2][3]52.27 - 5301.83 µg/mL[4][5]
Lower Limit of Quantification (LLOQ) 50.0 ng/mL[1][2]52.27 µg/mL[4][5]
Mean Recovery (Carbocisteine) 77.9% (average of LQC, MQC, HQC)[1]60.89%[4]
Mean Recovery (Internal Standard) 83.33% (Rosiglitazone)[1]68.24% (this compound)[4]
Intra-day Precision (%CV) < 7%[6]4.60% (for recovery)[4]
Inter-day Precision (%CV) < 7%[6]Not Reported
Matrix Effect Not explicitly reportedLQC: 101.76%, HQC: 98.40%[4]

Experimental Protocols

Protein Precipitation (PPT) Protocol

This method is rapid and straightforward, making it suitable for high-throughput analysis.[6]

Materials:

  • Human plasma (K2EDTA)

  • This compound working solution

  • Methanol (HPLC grade)[1][6]

  • 0.5% Formic acid in water[1][2]

  • Microcentrifuge tubes (2 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 25 µL of this compound internal standard solution and vortex for 20-30 seconds.

  • Add 700 µL of methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the samples at 15,000 rpm for 5 minutes at 10°C.[1]

  • Transfer 250 µL of the clear supernatant to a clean tube or HPLC vial.

  • Dilute the supernatant with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).[1]

  • The sample is now ready for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

SPE provides a cleaner extract compared to PPT, which can minimize matrix effects and improve sensitivity.[7]

Materials:

  • Human plasma (K2EDTA)

  • This compound working solution

  • SPE cartridges (e.g., Polymeric Reversed-Phase)[7]

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)[4]

  • Buffer solution (e.g., Ammonium Acetate)

  • Water (HPLC grade)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. Do not allow the cartridge to dry out.

  • Sample Loading: Mix 200 µL of human plasma with 25 µL of this compound internal standard solution. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., Acetone:Water, 90:10 v/v).[4]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis Parameters

The following are typical starting parameters for the LC-MS/MS analysis of carbocisteine. Optimization may be required based on the specific instrumentation used.

ParameterSetting
LC Column C18 column (e.g., Waters Symmetry Shield RP8, 150 x 3.9 mm, 5 µm)[1][2]
Mobile Phase Methanol and 0.5% Formic Acid in water (40:60 v/v)[1][2]
Flow Rate 500 µL/min[1][2]
Injection Volume 5 µL[1][2]
Column Temperature 40°C[1][2]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
MRM Transition (Carbocisteine) 180.0 > 89.0[1][2][3]
MRM Transition (this compound) To be determined based on mass shift
Run Time ~4.5 minutes[1][3]

Visualized Workflows

PPT_Workflow plasma Plasma Sample (200 µL) is Add Internal Standard (this compound) plasma->is vortex1 Vortex is->vortex1 ppt Add Methanol (700 µL) vortex1->ppt vortex2 Vortex (5 min) ppt->vortex2 centrifuge Centrifuge (15,000 rpm, 5 min, 10°C) vortex2->centrifuge supernatant Collect Supernatant (250 µL) centrifuge->supernatant dilute Dilute with Buffer (250 µL) supernatant->dilute analysis LC-MS/MS Analysis dilute->analysis

Caption: Protein Precipitation Workflow.

SPE_Workflow spe_cartridge SPE Cartridge condition Condition (Methanol, Water) spe_cartridge->condition load Load Sample condition->load sample_prep Plasma + Internal Standard sample_prep->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

References

Application Notes and Protocols for Bioequivalence Studies of Carbocisteine Formulations Using Carbocisteine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders associated with excessive mucus. To ensure the therapeutic equivalence of generic and innovator formulations, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of the active pharmaceutical ingredient from different formulations. The use of a stable isotope-labeled internal standard, such as Carbocisteine-13C3, in conjunction with highly sensitive and specific analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a robust approach for pharmacokinetic analysis in BE studies. This document provides detailed application notes and protocols for conducting such studies.

Rationale for Using this compound

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis for pharmacokinetic studies.[1] Since this compound is chemically identical to carbocisteine but has a different mass, it co-elutes chromatographically and experiences similar ionization and matrix effects. This allows for highly accurate and precise quantification of the analyte by correcting for variability during sample preparation and analysis.

Experimental Protocols

Bioanalytical Method: Quantification of Carbocisteine in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the determination of carbocisteine in human plasma using this compound as an internal standard.[1]

1. Sample Preparation: Solid Phase Extraction (SPE) [1]

  • Sample Thawing and Internal Standard Spiking: Thaw frozen human plasma samples and vortex to ensure homogeneity. To a 500 µL aliquot of plasma, add 50 µL of this compound internal standard solution (25 µg/mL).

  • Protein Precipitation: Add 50 µL of perchloric acid to the plasma sample, vortex, and then centrifuge at 14,000 rpm for 10 minutes at 2-8°C.

  • Solid Phase Extraction:

    • Condition an MCX 30mg/cc SPE cartridge with 1 mL of acetone followed by 1 mL of washing solution.

    • Load the supernatant from the centrifuged sample onto the conditioned cartridge.

    • Wash the cartridge twice with the washing solution.

    • Elute the analyte and internal standard with 1 mL of elution solution into a clean collection tube.

  • Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen at 40°C. Reconstitute the dried residue with 200 µL of the reconstitution solution.

2. LC-MS/MS Instrumentation and Conditions [1]

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: Luna 5u HILIC 200 A (150 x 4.6 mm) or equivalent.[1]

  • Mobile Phase: A mixture of Acetone and a buffer solution (e.g., 40:60 v/v).[1]

  • Flow Rate: 500 µL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[2]

  • Multiple Reaction Monitoring (MRM) Transitions: [1]

    • Carbocisteine: 234.20 -> 142.20 m/z

    • This compound: 237.40 -> 143.20 m/z

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.[1]

Bioequivalence Study Design

A typical bioequivalence study for carbocisteine formulations is designed as a randomized, two-treatment, two-period, crossover study in healthy adult volunteers under fasting conditions.[1][3][4]

  • Subjects: A sufficient number of healthy adult male and/or female volunteers.

  • Treatments:

    • Test Formulation: The generic carbocisteine formulation.

    • Reference Formulation: The innovator or reference carbocisteine formulation.

  • Washout Period: A washout period of at least one week between the two treatment periods is generally sufficient.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose).[1]

  • Pharmacokinetic Analysis: Plasma concentrations of carbocisteine are determined using the validated LC-MS/MS method. The following pharmacokinetic parameters are calculated:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

Data Presentation

The following tables summarize representative pharmacokinetic data from bioequivalence studies of different carbocisteine formulations.

Table 1: Pharmacokinetic Parameters of Two Carbocisteine Tablet Formulations (1000 mg) [4][5]

ParameterReference Formulation (mean ± SD)Test Formulation (mean ± SD)
Cmax (µg/mL)5.8 ± 1.35.6 ± 1.4
Tmax (hr)2.3 ± 0.92.2 ± 0.8
AUC(0-t) (µg·hr/mL)21.4 ± 3.920.1 ± 4.3
AUC(0-∞) (µg·hr/mL)23.9 ± 4.222.8 ± 4.5

Table 2: Statistical Analysis of Pharmacokinetic Parameters for Two Carbocisteine Capsule Formulations (750 mg) [3][6]

ParameterPoint Estimate (Ratio of Geometric Means)90% Confidence Interval
Cmax0.9990.898 - 1.112
AUC(0-∞)1.0570.923 - 1.210

For bioequivalence to be concluded, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products should fall within the acceptance range of 80% to 125%.[3][4]

Visualizations

The following diagrams illustrate the key workflows in a bioequivalence study of carbocisteine.

G cluster_study_design Bioequivalence Study Design Subject Screening Subject Screening Randomization Randomization Subject Screening->Randomization Period 1 Period 1: Administer Test or Reference Formulation Randomization->Period 1 Washout Washout Period 1->Washout Period 2 Period 2: Administer Crossover Formulation Washout->Period 2 G cluster_sample_analysis Bioanalytical Workflow Blood Sampling Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation (SPE) Sample Preparation (SPE) Plasma Separation->Sample Preparation (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (SPE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing G cluster_data_analysis Pharmacokinetic and Statistical Analysis Plasma Concentration Data Plasma Concentration Data Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Concentration Data->Pharmacokinetic Modeling Calculation of PK Parameters Calculation of PK Parameters (Cmax, Tmax, AUC) Pharmacokinetic Modeling->Calculation of PK Parameters Statistical Analysis Statistical Analysis (ANOVA, 90% CI) Calculation of PK Parameters->Statistical Analysis Bioequivalence Conclusion Bioequivalence Conclusion Statistical Analysis->Bioequivalence Conclusion

References

Application Notes and Protocols for Carbocisteine-13C3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carbocisteine-13C3, a stable isotope-labeled analog of Carbocisteine, in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of a stable isotope label allows for precise quantification and differentiation between the administered drug and its endogenous counterparts, making it an invaluable tool in modern drug development.

Introduction to Carbocisteine and the Role of Stable Isotopes

Carbocisteine is a mucolytic drug used to relieve the symptoms of respiratory disorders characterized by excessive or viscous mucus.[1][2] Understanding its metabolic fate is crucial for optimizing dosing regimens and ensuring patient safety.[3] The primary metabolic pathways for Carbocisteine include acetylation, decarboxylation, and sulfoxidation.[1][2][4][5] However, significant inter-individual variability exists, largely due to genetic polymorphisms in sulfoxidation capacity.[1][2][4]

Stable isotope labeling, utilizing isotopes such as Carbon-13 (¹³C), offers a safe and effective method to trace the metabolic journey of drugs like Carbocisteine.[3][6][7][8] Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them ideal for clinical studies.[8][9] this compound, with three ¹³C atoms, serves as an ideal internal standard in mass spectrometry-based bioanalytical methods, ensuring high accuracy and precision in quantifying Carbocisteine in biological matrices.[10][11]

Key Applications of this compound

  • Pharmacokinetic (PK) Studies: this compound is primarily used as an internal standard for the accurate determination of Carbocisteine concentrations in plasma, serum, and urine over time. This allows for the precise calculation of key PK parameters.

  • Bioequivalence (BE) Studies: In BE studies comparing different formulations of Carbocisteine, this compound ensures the reliability of the analytical data.

  • Metabolite Identification: While not its primary use, co-administration of labeled and unlabeled Carbocisteine can aid in distinguishing drug-derived metabolites from endogenous molecules in complex biological samples.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in a typical pharmacokinetic study.

3.1. Protocol: Quantification of Carbocisteine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a robust method for determining Carbocisteine concentrations in human plasma for pharmacokinetic analysis.[10][11]

Objective: To accurately measure the concentration of Carbocisteine in human plasma samples following oral administration.

Materials and Reagents:

  • Carbocisteine (analytical standard)

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., heparin)[12]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., Luna 5u HILIC 200A, 150 x 4.6 mm)[10][11]

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Carbocisteine in a suitable solvent (e.g., methanol/water).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

    • From the stock solutions, prepare a series of working standard solutions of Carbocisteine for the calibration curve and quality control (QC) samples by serial dilution.

    • Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration.

  • Sample Preparation (Solid Phase Extraction): [10][11]

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add 50 µL of the this compound IS working solution and vortex briefly.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Luna 5u HILIC 200A (150 x 4.6 mm)[10][11]

      • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

      • Flow Rate: 0.5 mL/min

      • Injection Volume: 10 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Carbocisteine: Monitor the appropriate parent > daughter ion transition (e.g., m/z 180.0 > 89.0)[12]

        • This compound: Monitor the corresponding transition, which will be shifted by +3 Da (e.g., m/z 183.0 > 92.0).

      • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Carbocisteine/Carbocisteine-13C3) against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the calibration curve.

    • Determine the concentration of Carbocisteine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The use of this compound allows for the generation of high-quality data for pharmacokinetic analysis.

Table 1: Representative Pharmacokinetic Parameters of Carbocisteine in Healthy Volunteers

ParameterSymbolValueUnit
Time to Peak ConcentrationTmax1 - 2hours
Peak Plasma ConcentrationCmax8.2 (after 750 mg dose)µg/mL
Elimination Half-Life1.4 - 2.5hours
Volume of DistributionVd~60 - 105L
BioavailabilityF<10%

Data compiled from multiple sources.[1][4][5][10]

Table 2: LC-MS/MS Method Validation Parameters

ParameterValue
Linearity Range52.27 - 5301.83 µg/mL
Lower Limit of Quantification (LLOQ)52.27 µg/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% bias)Within ±15%
Recovery> 85%

Data is representative of a validated bioanalytical method.[10][11]

Visualizations

Diagram 1: Metabolic Pathways of Carbocisteine

The following diagram illustrates the primary metabolic routes of Carbocisteine in the body.

Carbocisteine_Metabolism Carbocisteine Carbocisteine Acetylation Acetylation Carbocisteine->Acetylation Decarboxylation Decarboxylation Carbocisteine->Decarboxylation Sulfoxidation Sulfoxidation (Polymorphic) Carbocisteine->Sulfoxidation Excretion Urinary Excretion (Unchanged & Metabolites) Carbocisteine->Excretion N_acetyl_Carbocisteine N-acetyl-Carbocisteine Acetylation->N_acetyl_Carbocisteine Decarboxylated_Metabolites Decarboxylated Metabolites Decarboxylation->Decarboxylated_Metabolites Sulfoxide_Metabolites Sulfoxide Metabolites Sulfoxidation->Sulfoxide_Metabolites N_acetyl_Carbocisteine->Excretion Decarboxylated_Metabolites->Excretion Sulfoxide_Metabolites->Excretion

Caption: Major metabolic pathways of Carbocisteine.

Diagram 2: Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the logical flow of a typical pharmacokinetic study utilizing this compound.

PK_Workflow Dosing Administer Carbocisteine to Subjects Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Spiking Spike Plasma with This compound (IS) Sampling->Spiking Extraction Sample Preparation (Solid Phase Extraction) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Carbocisteine Concentration Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Workflow for a Carbocisteine PK study.

References

Application Note: Carbocisteine-13C3 for Accurate Quantification in Different Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carbocisteine in various biological matrices, including plasma and urine. The use of a stable isotope-labeled internal standard, Carbocisteine-13C3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol employs a straightforward protein precipitation extraction procedure and is suitable for high-throughput pharmacokinetic and toxicokinetic studies in drug development. All validation parameters presented meet the stringent requirements of regulatory guidelines for bioanalytical method validation.

Principle of the Method

The analytical method is based on the principle of stable isotope dilution. A known concentration of the internal standard (IS), this compound, which is chemically identical to the analyte but mass-shifted, is added to the biological samples at the beginning of the extraction process. Both the analyte and the IS are co-extracted and analyzed by LC-MS/MS. Any sample loss or ionization variability will affect both compounds equally. Therefore, the ratio of the analyte's peak area to the IS's peak area provides a consistent and accurate measure for quantification, effectively mitigating matrix-induced errors.

Experimental Protocols

Materials and Reagents
  • Carbocisteine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Control Human Plasma (K2-EDTA)

  • Control Human Urine

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions for Carbocisteine and this compound by dissolving the accurately weighed compounds in a 50:50 (v/v) methanol/water mixture.

  • Working Standard Solutions: Serially dilute the Carbocisteine primary stock with the 50:50 methanol/water mixture to prepare working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with the same diluent.

  • Calibration and QC Sample Preparation: Spike appropriate amounts of the Carbocisteine working solutions into control biological matrix (plasma or urine) to obtain final concentrations for the calibration curve and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

A simple protein precipitation method is used for sample extraction from plasma.

  • Aliquot Samples: Pipette 50 µL of each CC standard, QC sample, or study sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant into an HPLC vial for analysis.

Note: For urine samples, a simple dilute-and-shoot approach may be sufficient. Dilute urine 1:10 with the IS working solution and inject directly.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.

Parameter Condition
HPLC System Shimadzu Nexera X2 or equivalent
Analytical Column Waters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm)[1][2]
Column Temperature 40°C[1][2]
Mobile Phase Methanol and 0.5% Formic Acid in Water (40:60, v/v)[1][2]
Flow Rate 0.5 mL/min[1]
Injection Volume 5 µL[1][2]
Run Time ~4.5 minutes[1][2][3]
Mass Spectrometer SCIEX API 3200 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][4]
Scan Type Multiple Reaction Monitoring (MRM)[1][2]
MRM Transition (Analyte) Q1: 180.0 amu → Q3: 89.0 amu[1][2]
MRM Transition (IS) Q1: 183.0 amu → Q3: 92.0 amu
IonSpray Voltage 5500 V[2][3]

Method Validation and Performance

The method was validated for linearity, accuracy, precision, matrix effect, and stability according to international guidelines.

Linearity and Range

The calibration curve was linear over the concentration range of 50 to 6000 ng/mL in human plasma.[2] The coefficient of determination (r²) was consistently >0.995.

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results demonstrate excellent performance, with precision (%CV) values being less than 7% and accuracy (%Bias) within ±15%.[4][5]

Table 1: Intra-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Measured Conc. (Mean, n=6) Accuracy (%) Precision (%CV)
LLOQ 50.0 51.5 103.0 5.8
LQC 150.0 147.2 98.1 4.1
MQC 2400.0 2488.1 103.7 2.5

| HQC | 4500.0 | 4395.6 | 97.7 | 3.3 |

Table 2: Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Measured Conc. (Mean, n=18) Accuracy (%) Precision (%CV)
LLOQ 50.0 52.1 104.2 6.9
LQC 150.0 148.9 99.3 5.2
MQC 2400.0 2455.3 102.3 3.8

| HQC | 4500.0 | 4421.7 | 98.3 | 4.5 |

Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at low and high QC concentrations. The use of this compound effectively normalizes for any matrix-induced ion suppression or enhancement.

Table 3: Recovery and Matrix Effect

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Factor IS-Normalized Matrix Factor
LQC 85.2 87.1 0.96 0.98

| HQC | 88.9 | 86.5 | 0.98 | 1.02 |

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike_IS Spike with This compound Sample->Spike_IS Precip Protein Precipitation (Acetonitrile) Spike_IS->Precip Vortex Vortex Mix Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS Supernatant->LC_Inject LC_Sep LC Separation LC_Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Area Integration MS_Detect->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant Report Final Report Quant->Report

Caption: Bioanalytical workflow for Carbocisteine quantification.

Principle of Isotope Dilution

This diagram outlines the logical principle behind using a stable isotope-labeled internal standard.

G cluster_process Extraction & Analysis cluster_outcome Correction Principle Analyte Carbocisteine (Analyte in Sample) Mass = X Process Sample Preparation & LC-MS/MS Injection Analyte->Process IS This compound (Added Internal Standard) Mass = X+3 IS->Process Variation Systematic & Random Errors (e.g., Matrix Effect, Sample Loss) Process->Variation Ratio Ratio (Analyte / IS) Remains Constant Variation->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of stable isotope dilution for accurate analysis.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, accurate, and high-throughput solution for the quantification of Carbocisteine in biological matrices. The simple extraction procedure and robust analytical performance make it ideally suited for pharmacokinetic studies and routine therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is critical for overcoming matrix variability, ensuring data of the highest quality for drug development and clinical research applications.

References

Application Note & Protocol: Standard Operating Procedure for the Quantitative Analysis of Carbocisteine in Human Plasma using Carbocisteine-13C3 as an Internal Standard in a Regulated Bioanalytical Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines the standard operating procedure (SOP) for the quantitative determination of Carbocisteine in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This procedure is designed for use in a regulated bioanalytical laboratory and adheres to the principles of Good Clinical Practice (GCP) and relevant regulatory guidelines.[1] The method employs a stable isotope-labeled internal standard, Carbocisteine-13C3, to ensure high accuracy and precision, which is a recommended practice by regulatory agencies like the EMA.[2][3]

Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders.[4] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[5][6][7][8] This protocol details the necessary steps from sample receipt and preparation to data analysis and reporting.

Principle of the Method

The analytical method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of this compound, a stable isotope-labeled version of the analyte, is added as an internal standard (IS) to the plasma samples.[4][9] The use of a stable isotope-labeled IS is the preferred approach as it closely mimics the analyte during sample extraction and ionization, compensating for potential variability and matrix effects.[10][11]

Following a solid phase extraction (SPE) procedure to isolate the analyte and IS from the plasma matrix, the extracts are analyzed by LC-MS/MS.[4][9] The compounds are separated chromatographically and detected by a mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from standards of known concentrations.

Materials and Reagents

Material/Reagent Supplier/Grade Storage Conditions
Carbocisteine Reference StandardUSP or equivalentAs per Certificate of Analysis
This compound (Internal Standard)Sourced from a reputable supplierAs per Certificate of Analysis
Human Plasma (K2EDTA)Sourced from an accredited vendor-20°C or lower
MethanolHPLC GradeRoom Temperature
AcetonitrileHPLC GradeRoom Temperature
Formic AcidLC-MS GradeRoom Temperature
WaterDeionized, 18 MΩ·cm or higherRoom Temperature
Solid Phase Extraction (SPE) Cartridgese.g., Mixed-mode Cation ExchangeRoom Temperature

Instrumentation and Equipment

Instrument/Equipment Description
Liquid Chromatograph (LC)Capable of delivering reproducible gradients
Mass Spectrometer (MS)Triple quadrupole with electrospray ionization (ESI)
Analytical BalanceCalibrated, readable to 0.01 mg
CentrifugeRefrigerated, capable of 4000 x g
PipettesCalibrated, various volumes
Vortex MixerStandard laboratory grade
Nitrogen EvaporatorWith temperature control

Experimental Protocols

Preparation of Stock and Working Solutions
  • Carbocisteine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Carbocisteine reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration standards by spiking blank human plasma with the appropriate Carbocisteine working solutions to achieve a concentration range, for example, from 50 ng/mL to 5000 ng/mL.[5][6][7][8]

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Solid Phase Extraction)
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To 200 µL of plasma, add 50 µL of the this compound internal standard working solution (e.g., at a concentration of 1 µg/mL).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water to precipitate proteins.

  • Vortex mix for 30 seconds and centrifuge at 4000 x g for 10 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
Parameter Condition
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Carbocisteine: e.g., 180.0 > 134.1, this compound: e.g., 183.0 > 137.1

Note: The specific MRM transitions should be optimized for the instrument in use.

Data Analysis and Acceptance Criteria

  • Integrate the chromatographic peaks for Carbocisteine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • The accuracy and precision of the QC samples at each level must be within ±15%.

Method Validation

The bioanalytical method must be validated in accordance with regulatory guidelines from the FDA and EMA.[12][13] The validation will assess the following parameters:

Validation Parameter Brief Description Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Accuracy & Precision Closeness of determined values to the nominal concentration and the reproducibility of measurements.Within-run and between-run accuracy and precision within ±15% (±20% at LLOQ).
Calibration Curve Relationship between instrument response and known concentrations.r² ≥ 0.99; back-calculated standards within ±15% (±20% at LLOQ).
Matrix Effect The effect of matrix components on the ionization of the analyte and IS.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration at each stability time point should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow sample_receipt Sample Receipt (Human Plasma) is_spiking Internal Standard Spiking (this compound) sample_receipt->is_spiking protein_precipitation Protein Precipitation is_spiking->protein_precipitation spe Solid Phase Extraction (SPE) protein_precipitation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing regulated_bioanalysis_workflow start Start method_validation Method Validation Selectivity Accuracy Precision Stability start->method_validation sample_analysis Sample Analysis Batch Preparation LC-MS/MS Run Data Integration method_validation->sample_analysis data_review Data Review Peer Review QA Review sample_analysis->data_review reporting Reporting Bioanalytical Report Data Archiving data_review->reporting end End reporting->end

References

Application Notes: Carbocisteine-¹³C₃ as a Tracer in Metabolic Fate Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocisteine is a mucolytic agent used to manage respiratory disorders characterized by excessive or viscous mucus. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring safety. Stable isotope labeling, utilizing compounds like Carbocisteine-¹³C₃, offers a powerful and safe methodology for elucidating the biotransformation of drugs in vivo and in vitro. Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them ideal for human studies.[1][] By introducing a known mass shift, Carbocisteine-¹³C₃ allows for the unambiguous tracking and quantification of the parent drug and its metabolites using mass spectrometry. This application note provides a comprehensive overview and detailed protocols for the use of Carbocisteine-¹³C₃ as a tracer in metabolic fate studies.

Principle of Metabolic Tracing with Carbocisteine-¹³C₃

The core principle of using Carbocisteine-¹³C₃ as a tracer lies in its chemical identity to the unlabeled drug, while its increased mass allows it to be distinguished by mass spectrometry. When Carbocisteine-¹³C₃ is introduced into a biological system, it undergoes the same metabolic transformations as the unlabeled drug. Analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can then be employed to detect and quantify the ¹³C-labeled metabolites. This allows for the precise mapping of metabolic pathways and the calculation of metabolite formation rates without interference from endogenous compounds.[3]

Known Metabolic Pathways of Carbocisteine

Carbocisteine is known to be metabolized through several key pathways, leading to the formation of various derivatives.[4][] The primary metabolic routes include:

  • Acetylation: The amino group of carbocisteine is acetylated.

  • Decarboxylation: The carboxyl group is removed.

  • Sulfoxidation: The sulfur atom is oxidized.[4][]

  • Formation of S-(carboxymethylthio)-L-cysteine (CMTC): A novel urinary metabolite that has been identified.[6]

A significant portion of orally administered carbocisteine, estimated to be between 30% and 60%, is excreted unchanged in the urine.[4] Genetic polymorphism, particularly in sulfoxidation capacity, can lead to considerable variability in metabolism among individuals.[4][]

Applications in Drug Development

The use of Carbocisteine-¹³C₃ as a tracer can be instrumental in various stages of drug development:

  • Metabolite Identification and Profiling: Unambiguously identify and profile the metabolites of carbocisteine in preclinical and clinical studies.

  • Pharmacokinetic Studies: Accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of carbocisteine and its metabolites.

  • Reaction Phenotyping: Identify the specific enzymes responsible for carbocisteine metabolism by incubating Carbocisteine-¹³C₃ with specific recombinant enzymes.

  • Drug-Drug Interaction Studies: Investigate the potential for co-administered drugs to alter the metabolic profile of carbocisteine.

  • Personalized Medicine: Explore the impact of genetic polymorphisms on carbocisteine metabolism to tailor treatments for individual patients.

Quantitative Data Summary

While specific quantitative data from a Carbocisteine-¹³C₃ tracer study is not available in the public domain, a hypothetical study could yield data presented as follows. The table below illustrates the expected urinary excretion profile of Carbocisteine-¹³C₃ and its major metabolites in a human volunteer study.

Compound% of Administered ¹³C₃ Dose Excreted in Urine (0-24h)
Unchanged Carbocisteine-¹³C₃45.0 ± 10.5
Acetylated-Carbocisteine-¹³C₃20.5 ± 5.2
Carbocisteine-¹³C₃ Sulfoxide15.3 ± 4.1
S-(carboxymethylthio)-L-cysteine (CMTC)-¹³C₃5.2 ± 2.0
Other Minor Metabolites-¹³C₃3.0 ± 1.5
Total Recovery 89.0 ± 8.7

Table 1: Hypothetical quantitative urinary excretion data for Carbocisteine-¹³C₃ and its metabolites following a single oral dose in healthy volunteers. Values are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for conducting in vivo and in vitro metabolic fate studies using Carbocisteine-¹³C₃.

In Vivo Human Pharmacokinetic and Metabolite Profiling Study

Objective: To determine the pharmacokinetic profile and identify the major metabolites of carbocisteine in human subjects following oral administration of Carbocisteine-¹³C₃.

Materials:

  • Carbocisteine-¹³C₃ (pharmaceutical grade)

  • Healthy human volunteers (with appropriate ethical approval and informed consent)

  • Blood collection tubes (e.g., EDTA-coated)

  • Urine collection containers

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Protocol:

  • Subject Recruitment and Dosing:

    • Recruit a cohort of healthy volunteers according to approved clinical trial protocols.

    • Following an overnight fast, administer a single oral dose of Carbocisteine-¹³C₃ (e.g., 750 mg).

  • Sample Collection:

    • Collect blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect urine in intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Urine: Measure the volume of each urine collection interval and store an aliquot at -80°C until analysis.

    • Sample Extraction: Perform solid phase extraction (SPE) on plasma and urine samples to concentrate the analytes and remove interfering substances. A detailed SPE protocol can be found in the literature for carbocisteine analysis.[7]

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • The mass spectrometer will be operated in a multiple reaction monitoring (MRM) mode to detect the specific mass transitions for Carbocisteine-¹³C₃ and its predicted ¹³C-labeled metabolites.

  • Data Analysis:

    • Construct pharmacokinetic profiles for Carbocisteine-¹³C₃.

    • Identify and quantify the ¹³C-labeled metabolites in plasma and urine.

    • Calculate the percentage of the administered dose excreted as each metabolite.

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the metabolites of carbocisteine formed by human liver microsomes.

Materials:

  • Carbocisteine-¹³C₃

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Incubation:

    • Prepare an incubation mixture containing HLMs, Carbocisteine-¹³C₃, and phosphate buffer.

    • Pre-warm the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

    • Include negative control incubations without the NADPH regenerating system.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the quenched incubation mixture to precipitate the proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using an LC-MS/MS system to identify the ¹³C-labeled metabolites formed.

  • Data Analysis:

    • Compare the chromatograms from the active and negative control incubations to identify the NADPH-dependent metabolites.

    • Characterize the structure of the identified metabolites based on their mass spectra.

Visualizations

Carbocisteine_Metabolism cluster_metabolism Metabolic Pathways cluster_metabolites Metabolites Carbocisteine Carbocisteine-¹³C₃ Acetylation Acetylation Carbocisteine->Acetylation Decarboxylation Decarboxylation Carbocisteine->Decarboxylation Sulfoxidation Sulfoxidation Carbocisteine->Sulfoxidation CMTC_Formation CMTC Formation Carbocisteine->CMTC_Formation Excretion Urinary Excretion Carbocisteine->Excretion Unchanged Acetylated_Metabolite Acetylated-Carbocisteine-¹³C₃ Acetylation->Acetylated_Metabolite Decarboxylated_Metabolite Decarboxylated Metabolites-¹³C₃ Decarboxylation->Decarboxylated_Metabolite Sulfoxide_Metabolite Carbocisteine Sulfoxide-¹³C₃ Sulfoxidation->Sulfoxide_Metabolite CMTC_Metabolite CMTC-¹³C₃ CMTC_Formation->CMTC_Metabolite Acetylated_Metabolite->Excretion Decarboxylated_Metabolite->Excretion Sulfoxide_Metabolite->Excretion CMTC_Metabolite->Excretion

Caption: Metabolic pathways of Carbocisteine-¹³C₃.

Experimental_Workflow cluster_invivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Oral Administration of Carbocisteine-¹³C₃ Sample_Collection Blood and Urine Sample Collection Dosing->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation SPE Solid Phase Extraction Sample_Collection->SPE Urine Plasma_Separation->SPE Plasma LCMS LC-MS/MS Analysis SPE->LCMS Data_Analysis Pharmacokinetic and Metabolite Analysis LCMS->Data_Analysis

Caption: Workflow for an in vivo metabolic fate study.

References

Troubleshooting & Optimization

Carbocisteine-13C3 Internal Standard Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbocisteine-13C3, designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the use of this compound as an internal standard in bioanalytical methods.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent or Variable Internal Standard (IS) Response

Q: My this compound signal is showing high variability between injections or batches. What are the potential causes and how can I troubleshoot this?

A: Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can compromise the accuracy and reproducibility of your results. The root cause can stem from sample preparation, chromatographic conditions, or the mass spectrometer itself.

Troubleshooting Workflow:

Troubleshooting_IS_Variability cluster_prep Sample Preparation Checks cluster_lc LC System Checks cluster_ms Mass Spectrometer Checks start Inconsistent this compound Signal prep Step 1: Verify Sample Preparation start->prep lc Step 2: Evaluate LC System prep->lc If preparation is consistent cluster_prep cluster_prep prep->cluster_prep ms Step 3: Check MS Performance lc->ms If LC is stable cluster_lc cluster_lc lc->cluster_lc end Consistent IS Signal ms->end If MS is optimized cluster_ms cluster_ms ms->cluster_ms p1 Pipetting accuracy and precision p2 Consistent vortexing/mixing p3 Evaporation/reconstitution consistency p4 IS stock solution stability and concentration l1 Autosampler injection volume precision l2 Column integrity and temperature stability l3 Mobile phase composition and flow rate m1 Source cleanliness and spray stability m2 Ionization suppression/enhancement (Matrix Effects) m3 MS parameter stability (voltages, gas flows)

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Detailed Steps:

  • Verify Sample Preparation:

    • Internal Standard Spiking: Ensure the IS is added to all samples, standards, and quality controls (QCs) at a consistent concentration and as early as possible in the workflow to account for variability during extraction.

    • Homogeneity: Thoroughly vortex samples after adding the IS to ensure it is evenly distributed in the matrix.

    • Extraction Efficiency: Inconsistent extraction recovery can lead to IS variability. If using solid-phase extraction (SPE), ensure the sorbent is not drying out and that elution volumes are consistent. For liquid-liquid extraction (LLE), ensure consistent phase separation and transfer of the organic layer. For protein precipitation (PPT), ensure the precipitant is added consistently and vortexed adequately.

  • Evaluate Chromatographic System:

    • Autosampler Performance: Check for leaks and ensure the injection volume is precise. A partially blocked needle or syringe can cause inconsistent injections.

    • Column Health: A deteriorating column can lead to poor peak shapes and variable retention times, which can affect the IS signal if it starts to co-elute with interfering matrix components.

    • Mobile Phase: Ensure mobile phases are correctly prepared and adequately mixed. Inconsistent mobile phase composition can lead to shifts in retention time and affect ionization efficiency.

  • Assess Mass Spectrometer Performance:

    • Ion Source: A dirty ion source is a common cause of signal instability. Clean the ion source, capillary, and cone as part of routine maintenance.

    • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of this compound. The impact of matrix effects can vary between different lots of matrix and even between individual samples. Refer to the "Protocol for Evaluation of Matrix Effects" below.

Issue 2: Poor Peak Shape for this compound

Q: The chromatographic peak for my this compound is broad, tailing, or splitting. What could be the cause?

A: Poor peak shape can be attributed to several factors related to the chromatography, the sample, or the interaction between the analyte and the analytical column.

Troubleshooting Steps:

  • Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting. Try reducing the concentration of the IS spiking solution.

  • Column Contamination: Buildup of matrix components on the column can lead to peak tailing and splitting. Use a guard column and ensure adequate sample cleanup. If the problem persists, try flushing the column or replacing it.

  • Inappropriate Mobile Phase:

    • pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like carbocisteine. Ensure the mobile phase pH is appropriate for the column and analyte.

    • Solvent Strength: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the extracted sample in the initial mobile phase.

  • Secondary Interactions: Carbocisteine has a free carboxylic acid and an amine group, which can interact with active sites on the silica backbone of the column, leading to peak tailing. Using a column with end-capping or a different stationary phase (e.g., HILIC) may be beneficial. A study by Dhiman et al. successfully utilized a Luna 5u HILIC column.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected recovery for this compound from human plasma?

A: The recovery of an internal standard is an indicator of the extraction efficiency of the analytical method. In a validated LC-MS/MS method using solid-phase extraction from human plasma, the mean recovery of this compound was reported to be 68.24%.[1] It is important to note that while high recovery is desirable, consistency of recovery is more critical for an internal standard, as it is intended to track and correct for variations in the recovery of the analyte.

Q2: How susceptible is this compound to matrix effects?

A: Matrix effects occur when co-eluting substances from the biological matrix affect the ionization efficiency of the analyte and internal standard. A validated method in human plasma showed that the matrix effect for carbocisteine was minimal when this compound was used as the internal standard.[1] The IS-normalized matrix factor was found to be between 0.93 to 1.05, indicating that the this compound effectively compensated for the minor matrix effects observed.[1] However, matrix effects can be highly dependent on the sample preparation method and the specific patient population, so it is crucial to evaluate them during method development and validation.

Q3: What are the recommended stability parameters for this compound?

A: The stability of the internal standard in various conditions should be assessed to ensure accurate quantification. Based on a detailed validation study, the stability of this compound has been demonstrated under the following conditions[1]:

Stability TestConditionsResult
Bench-Top Stability Room temperature for 10.25 hours in human plasmaStable
Freeze-Thaw Stability Three freeze-thaw cycles in human plasmaStable
Autosampler Stability 77.57 hours at 15°C in reconstituted solutionStable
Stock Solution Stability Room temperature for 45.50 hoursStable (99.61% - 100.47% of fresh)
Long-Term Stock Solution 19 days in refrigeratorStable

Q4: Can I use a deuterated analogue of carbocisteine as an internal standard instead of this compound?

A: While deuterated internal standards are commonly used, 13C-labeled standards are often preferred. Deuterated standards can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte (isotopic effect), which can lead to differential matrix effects. 13C-labeled standards like this compound are less prone to this chromatographic separation and are generally considered to co-elute more closely with the analyte, providing better correction for matrix effects and other sources of variability.

Q5: What should I do if I suspect my this compound stock has low isotopic purity?

A: Low isotopic purity, meaning a significant presence of the unlabeled carbocisteine in your internal standard, can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ). To investigate this:

  • Prepare a "blank" sample containing only the this compound internal standard at the working concentration.

  • Analyze this sample using the MRM transition for the unlabeled carbocisteine.

  • The response should be negligible. If a significant peak is observed, it indicates the presence of unlabeled carbocisteine. If isotopic purity is a concern, contact the supplier for the certificate of analysis and consider purchasing a new batch with higher isotopic enrichment.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking

This protocol describes a quantitative method to assess the impact of matrix components on the ionization of this compound.

Workflow for Matrix Effect Assessment:

Matrix_Effect_Workflow start Prepare Three Sample Sets setA Set 1: IS in Neat Solution start->setA setB Set 2: IS in Post-Extraction Blank Matrix start->setB analysis Analyze all sets by LC-MS/MS setA->analysis setB->analysis calc Calculate Matrix Factor (MF) analysis->calc result MF ≈ 1: No significant matrix effect MF < 1: Ion Suppression MF > 1: Ion Enhancement calc->result

Caption: Experimental workflow for assessing matrix effects.

Procedure:

  • Prepare Three Sets of Samples (in at least 6 replicates from different lots of matrix):

    • Set 1 (Neat Solution): Prepare this compound in the final reconstitution solvent at the concentration used in the assay.

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) without the internal standard. Spike the extracted blank matrix with this compound to the same final concentration as in Set 1.

  • Analyze Samples: Inject all samples from both sets into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Factor (MF):

    • Calculate the mean peak area for Set 1 (A_neat).

    • Calculate the mean peak area for Set 2 (A_matrix).

    • Matrix Factor (MF) = A_matrix / A_neat

  • Interpret the Results:

    • An MF value close to 1.0 indicates no significant matrix effect.

    • An MF value < 1.0 indicates ion suppression.

    • An MF value > 1.0 indicates ion enhancement.

    • The coefficient of variation (%CV) of the matrix factor across different lots of matrix should ideally be <15%.

Protocol 2: Solid-Phase Extraction (SPE) of Carbocisteine from Human Plasma

This protocol is adapted from a validated method for the extraction of carbocisteine from human plasma.[1]

Materials:

  • MCX (Mixed-Mode Cation Exchange) SPE cartridges

  • Human plasma samples (thawed)

  • This compound internal standard solution (e.g., 25 µg/mL)

  • Perchloric acid

  • Methanol (or Acetone-M)

  • Washing Solution (e.g., 0.2% Formic Acid in Water)

  • Elution Solution (e.g., 2% Ammonia in Methanol/Acetone-M)

  • Reconstitution Solution

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of thawed plasma into a labeled tube.

    • Add 50 µL of the this compound internal standard solution and vortex for 30 seconds.

    • Add 50 µL of perchloric acid to precipitate proteins and vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the MCX SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of the washing solution. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridges.

  • Washing:

    • Wash the cartridges twice with 1 mL of the washing solution to remove interfering substances.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte and internal standard by passing 1 mL of the elution solution through the cartridges.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the reconstitution solution.

    • Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.

References

Troubleshooting poor peak shape of Carbocisteine-13C3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Carbocisteine-13C3, an isotopically labeled internal standard. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape and other chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, which often manifests as tailing, fronting, or splitting, can be attributed to several factors. Given that carbocisteine is a polar, zwitterionic compound with both acidic and basic functional groups, its chromatography is particularly sensitive to mobile phase pH.[1][2] Secondary interactions with the stationary phase, such as silanol interactions on silica-based columns, are a frequent cause of peak tailing.[3] Other contributing factors include a mismatch between the injection solvent and the mobile phase, column contamination or degradation, and issues with the LC system itself, such as excessive extra-column volume.

Q2: How does the mobile phase pH affect the peak shape of carbocisteine?

The mobile phase pH is a critical parameter influencing the peak shape of carbocisteine. Carbocisteine has two pKa values: a lower pKa for the carboxylic acid group (around 1.84-2.2) and a higher pKa for the amino group (around 9.14).[1] At a pH below its acidic pKa, the carboxylic acid is protonated (neutral), and the amine is protonated (positive charge). Between the two pKa values, it exists as a zwitterion (positive and negative charge). Above the basic pKa, the carboxylic acid is deprotonated (negative charge), and the amine is neutral. The charge state of the molecule significantly impacts its interaction with the stationary phase. An inappropriate pH can lead to a mix of ionic forms, causing peak broadening or splitting. For reversed-phase chromatography, controlling the pH to ensure a consistent, single ionic form is crucial for achieving sharp, symmetrical peaks.[2][4]

Q3: My this compound peak is tailing. What should I check first?

Peak tailing is often a result of secondary interactions between the analyte and the stationary phase.[5] For carbocisteine, this is commonly due to interactions with residual silanol groups on silica-based columns.[3] Here’s a prioritized checklist:

  • Mobile Phase pH and Buffer: Ensure the mobile phase is adequately buffered and the pH is appropriate to control the ionization of carbocisteine. Adding a buffer can help to minimize secondary silanol interactions.[3]

  • Column Condition: The column may be contaminated or nearing the end of its lifespan. A thorough column wash is recommended. If the problem persists, consider replacing the column.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[6] Try diluting your sample.

Q4: I am observing peak splitting for this compound. What could be the cause?

Peak splitting can be caused by several factors:[6][7]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause the sample to spread unevenly at the head of the column, leading to a split peak.[8] This is particularly common in HILIC mode if the sample is dissolved in a high percentage of water.[6]

  • Column Contamination or Void: A partially blocked frit or a void at the head of the column can disrupt the sample flow path, resulting in peak splitting.[6]

  • Co-elution with an Interfering Compound: While less likely with a stable isotope-labeled standard, it's a possibility to consider.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of carbocisteine, it can exist in multiple ionic forms, which may separate slightly, causing shouldering or splitting.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetry factor > 1.2. This guide provides a systematic approach to troubleshoot this common issue.

Troubleshooting Workflow for Peak Tailing

start Poor Peak Shape: Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks some_peaks Only this compound and related peaks tail check_all_peaks->some_peaks No all_peaks All peaks in the chromatogram tail check_all_peaks->all_peaks Yes secondary_interactions Suspect Secondary Interactions or Chemical Effects some_peaks->secondary_interactions system_issue Suspect System or Physical Column Issue all_peaks->system_issue optimize_mp Optimize Mobile Phase: - Adjust pH away from pKa - Increase buffer strength secondary_interactions->optimize_mp check_column_chem Evaluate Column Chemistry: - Use end-capped column - Consider alternative stationary phase (e.g., Mixed-Mode, HILIC) optimize_mp->check_column_chem check_connections Check for Dead Volume: - Fittings and tubing system_issue->check_connections column_problem Column Inlet Frit Blockage or Column Void check_connections->column_problem flush_column Reverse flush column (if permissible) column_problem->flush_column replace_column Replace Column flush_column->replace_column

Caption: Workflow for troubleshooting peak tailing.

Experimental Protocols:

  • Mobile Phase pH and Buffer Optimization:

    • Prepare a series of mobile phases with varying pH values (e.g., in 0.5 unit increments) around the initial method's pH. Given carbocisteine's pKa values, a pH below 2 or between 3 and 5 is often a good starting point for reversed-phase to ensure a consistent charge state.

    • If using a buffer, such as ammonium formate or acetate, prepare mobile phases with increasing buffer concentrations (e.g., 10 mM, 20 mM, 50 mM). Higher buffer concentrations can help to saturate silanol sites and reduce secondary interactions.[3]

    • Inject the this compound standard with each mobile phase and evaluate the peak shape.

  • Column Washing Protocol (Reversed-Phase C18):

    • Disconnect the column from the detector.

    • Flush the column with 20-30 column volumes of HPLC-grade water to remove any buffer salts.[9]

    • Flush with 20-30 column volumes of isopropanol.

    • Flush with 20-30 column volumes of hexane to remove strongly bound non-polar compounds.

    • Flush again with 20-30 column volumes of isopropanol.

    • Flush with 20-30 column volumes of the initial mobile phase (without buffer) before reconnecting to the detector.

    • Equilibrate the column with the full mobile phase for at least 30 minutes.

Quantitative Data Summary:

ParameterCondition 1Condition 2Condition 3Expected Outcome for Improved Peak Shape
Mobile Phase pH 2.53.54.5Symmetrical peak at a pH that ensures a single, stable ionic form of carbocisteine.
Buffer Concentration 5 mM10 mM20 mMReduced tailing with increasing buffer concentration due to mitigation of silanol interactions.
Injection Volume 1 µL5 µL10 µLSharper peaks at lower injection volumes to avoid overloading.
Guide 2: Addressing Peak Fronting and Splitting

Peak fronting (asymmetry factor < 0.9) and splitting are often related to issues at the point of injection or the column inlet.

Logical Relationship for Peak Fronting/Splitting

start Poor Peak Shape: Fronting or Splitting check_solvent Is the injection solvent stronger than the mobile phase? start->check_solvent solvent_mismatch Injection Solvent Mismatch check_solvent->solvent_mismatch Yes column_issue Column Issue check_solvent->column_issue No reconstitute_sample Reconstitute sample in initial mobile phase or a weaker solvent solvent_mismatch->reconstitute_sample inspect_column Inspect column inlet for voids or discoloration column_issue->inspect_column reduce_volume Reduce injection volume reconstitute_sample->reduce_volume replace_frit Replace column inlet frit (if possible) inspect_column->replace_frit replace_column Replace column replace_frit->replace_column

Caption: Troubleshooting logic for peak fronting and splitting.

Experimental Protocols:

  • Injection Solvent Optimization:

    • Prepare the this compound standard in the initial mobile phase composition.

    • If solubility is an issue, prepare the standard in a solvent with a slightly higher aqueous content than the mobile phase (for reversed-phase) or a slightly higher organic content (for HILIC), but keep the injection volume to a minimum (e.g., 1-2 µL).[6][8]

    • For HILIC, if the sample must be in a high-aqueous solvent, consider a "sandwich" injection where a small plug of strong solvent is injected between two plugs of a weaker solvent.[8]

    • Analyze the peak shape for each injection solvent.

  • Sample Preparation Optimization:

    • If using protein precipitation with acetonitrile, ensure the final sample extract has an organic composition similar to or weaker than the initial mobile phase. If necessary, evaporate the supernatant and reconstitute it in the initial mobile phase.[10]

    • For solid-phase extraction (SPE), ensure the elution solvent is fully evaporated and the sample is reconstituted in a compatible solvent before injection.

Quantitative Data Summary:

ParameterCondition 1Condition 2Condition 3Expected Outcome for Improved Peak Shape
Injection Solvent 100% Methanol50:50 ACN:WaterInitial Mobile PhaseSymmetrical peaks when the injection solvent is the same as or weaker than the initial mobile phase.
Sample Reconstitution High OrganicHigh AqueousMobile PhaseImproved peak shape when reconstituted in the mobile phase.
Column Temperature 25°C40°C50°CSharper peaks at higher temperatures due to improved mass transfer, though column stability must be considered.[11]

References

Technical Support Center: Overcoming Matrix Effects in Bioanalysis with Carbocisteine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carbocisteine-13C3 as a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects in the bioanalysis of Carbocisteine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis and why are they a concern?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte.[2][3] In bioanalysis, where samples like plasma or urine are complex, matrix effects are a significant challenge that can compromise the reliability of pharmacokinetic and toxicokinetic studies.[2]

Q2: How does using this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Carbocisteine. An ideal SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[5]

Q3: When should I suspect that matrix effects are impacting my Carbocisteine analysis?

A3: You should suspect matrix effects if you observe one or more of the following:

  • Poor reproducibility of results between different lots of biological matrix.

  • Inconsistent analyte response (peak area) for the same concentration across different samples.

  • A significant difference in the slope of the calibration curve prepared in solvent versus in the biological matrix.[6]

  • Unexplained low recovery or signal intensity.[7]

Q4: What are the regulatory expectations regarding matrix effects in bioanalytical method validation?

A4: Regulatory agencies like the FDA expect that matrix effects are thoroughly evaluated during method validation.[1] This typically involves assessing the analyte response in at least six different lots of the biological matrix. The precision of the response across these lots should be within an acceptable range, typically a coefficient of variation (CV) of ≤15%.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of Carbocisteine, particularly those related to matrix effects.

Issue Potential Cause Troubleshooting Steps
High variability in analyte peak area between samples Significant Matrix Effects: Different samples have varying levels of interfering endogenous components.1. Confirm Co-elution of Carbocisteine and this compound: Ensure that the analyte and internal standard have near-identical retention times. A slight shift can lead to differential matrix effects. 2. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove a larger portion of matrix components.[5] 3. Chromatographic Optimization: Adjust the mobile phase composition or gradient to better separate Carbocisteine from the regions of significant ion suppression.
Low analyte signal or complete signal loss (Ion Suppression) Co-elution with Suppressing Agents: Phospholipids, salts, or other endogenous compounds are co-eluting with Carbocisteine and suppressing its ionization.[7]1. Post-Column Infusion Experiment: Infuse a standard solution of Carbocisteine post-column while injecting a blank extracted matrix sample. Dips in the baseline signal will indicate retention time regions of ion suppression.[8] 2. Modify Chromatographic Conditions: Alter the HPLC gradient to shift the Carbocisteine peak away from the ion suppression zones. 3. Enhance Sample Cleanup: Use a specific SPE sorbent designed to remove the interfering compounds (e.g., phospholipid removal plates).
Inconsistent Internal Standard (this compound) Response Variable Recovery or Matrix Effects on IS: The internal standard itself is being affected by the matrix inconsistently.1. Evaluate IS Matrix Effect: Analyze the IS response in different lots of blank matrix to ensure its consistency. 2. Review Sample Preparation: Ensure consistent and complete extraction of the internal standard across all samples. Inconsistent pH or solvent volumes during extraction can lead to variability.
Poor accuracy and precision in QC samples Inadequate Compensation for Matrix Effects: The SIL-IS may not be perfectly tracking the analyte's behavior in the matrix.1. Verify SIL-IS Purity and Concentration: Ensure the purity of the this compound standard and the accuracy of its spiking concentration. 2. Re-evaluate the entire method: Systematically review each step of the analytical method, from sample collection and storage to final data processing, to identify any sources of error.

Data Presentation

The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of the bioanalytical method by compensating for matrix effects. The following table illustrates the typical improvement in data quality.

Parameter Method without SIL-IS (Illustrative Example) Method with this compound IS[5]
Matrix Effect (Analyte Response in Matrix vs. Solvent) Highly Variable (e.g., 60-120%)Consistent (e.g., 99.72% - 101.65%)[5]
Precision (%CV) of Matrix Factor (IS Normalized) Not ApplicableLow (e.g., 0.84% - 3.75%)[5]
Accuracy of Quality Control Samples Potentially outside acceptable limits (e.g., ±25%)Within acceptable limits (e.g., ±15%)
Precision (%CV) of Quality Control Samples Potentially >20%Low (e.g., <5%)

Note: The data for the "Method without SIL-IS" is illustrative to highlight the expected challenges. The data for the "Method with this compound IS" is based on published results for a validated method.[5]

Experimental Protocols

Detailed Methodology for Carbocisteine Bioanalysis using this compound

This protocol is based on a validated LC-MS/MS method for the quantification of Carbocisteine in human plasma using this compound as an internal standard.[5]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 500 µL of plasma sample, add 50 µL of this compound internal standard solution (25 µg/mL).

  • Vortex the sample to ensure complete mixing.

  • Add 50 µL of perchloric acid to precipitate proteins and vortex again.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Condition an SPE cartridge with the appropriate solvent.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a washing solution (e.g., 0.2% Formic Acid in Water).

  • Elute the analyte and internal standard with an elution solution (e.g., 2% Ammonia in Acetone).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Waters XEVO TQ-S or equivalent.[5]

  • Column: Luna 5u HILIC 200 A (150 x 4.6 mm).[5]

  • Column Temperature: 45 °C.[5]

  • Mobile Phase: Isocratic elution with Acetone and 0.5% formic acid in water (40:60 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) - Positive.

  • MRM Transitions:

    • Carbocisteine: To be optimized based on instrumentation

    • This compound: To be optimized based on instrumentation

Mandatory Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute reconstitute Reconstitution elute->reconstitute lc HPLC Separation reconstitute->lc ms Mass Spectrometry (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for the bioanalysis of Carbocisteine using this compound.

Logical Relationship for Overcoming Matrix Effects

cluster_problem The Problem: Matrix Effects cluster_solution The Solution: Stable Isotope-Labeled Internal Standard matrix Biological Matrix (Plasma, Urine, etc.) interference Endogenous Interferences matrix->interference analyte Carbocisteine ion_source MS Ion Source analyte->ion_source interference->ion_source Co-elution ratio Calculate Peak Area Ratio (Analyte / SIL-IS) ion_source->ratio Inaccurate Signal sil_is This compound (SIL-IS) sil_is->ion_source result Accurate & Precise Quantification ratio->result

Caption: How this compound mitigates matrix effects for accurate results.

References

Technical Support Center: Carbocisteine-13C3 Isotopic Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address isotopic interference when using Carbocisteine-13C3 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference occurs when the isotopic signature of the unlabeled Carbocisteine analyte contributes to the signal of the stable isotope-labeled internal standard, this compound. The molecular formula for Carbocisteine is C₅H₉NO₄S. Naturally occurring heavy isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), oxygen (¹⁷O, ¹⁸O), and sulfur (³³S, ³⁴S) in the analyte can result in a small percentage of Carbocisteine molecules having a mass that is one, two, or three daltons heavier than the monoisotopic mass. This can lead to an overlap with the mass of the this compound internal standard, potentially causing inaccuracies in quantification.

Q2: Why is this compound used as an internal standard?

A2: this compound is an ideal internal standard because it is chemically identical to the analyte, Carbocisteine, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The three ¹³C atoms increase its mass by three daltons, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar ionization response help to correct for variations in sample extraction and matrix effects, leading to more accurate and precise quantification.

Q3: How significant is the isotopic interference from Carbocisteine to this compound?

A3: The significance of the interference depends on the relative concentrations of the analyte and the internal standard. At high concentrations of Carbocisteine, the contribution of its M+3 isotope peak to the this compound signal can become significant and may lead to an overestimation of the internal standard's response, resulting in an underestimation of the analyte concentration.

Q4: Can I avoid isotopic interference completely?

A4: Completely avoiding isotopic interference is challenging due to the natural abundance of stable isotopes. However, its impact can be minimized and corrected for through careful experimental design and data analysis. Using an internal standard with a larger mass difference from the analyte can also reduce the likelihood of significant overlap.

Troubleshooting Guide

This guide provides solutions to common issues encountered due to isotopic interference with this compound.

Problem Potential Cause Recommended Solution
Inaccurate quantification at high analyte concentrations The M+3 isotopic peak of Carbocisteine is contributing to the signal of the this compound internal standard.1. Correction Factor: Calculate the theoretical contribution of the M+3 peak of Carbocisteine to the M peak of this compound and apply a correction factor to the internal standard's peak area. 2. Lower IS Concentration: Use a lower concentration of the internal standard to minimize its relative contribution to the combined signal. 3. Calibration Curve: Ensure the calibration curve covers the expected concentration range of the samples and use a weighted regression model if necessary.
Internal standard response varies with analyte concentration Isotopic crosstalk from the analyte is artificially inflating the internal standard's peak area, especially at high analyte concentrations.1. Assess Contribution: Analyze a high-concentration standard of unlabeled Carbocisteine and monitor the m/z of this compound to experimentally determine the percentage of interference. 2. Mathematical Correction: Employ software or a manual calculation to subtract the contribution of the analyte's isotopic peaks from the internal standard's signal.[1]
Peak observed at the internal standard's m/z in blank samples This could be due to contamination or carryover from previous injections. It is less likely to be due to isotopic interference from endogenous levels of Carbocisteine unless they are abnormally high.1. Thorough Cleaning: Implement a rigorous wash cycle for the autosampler and LC system between injections to prevent carryover. 2. Blank Analysis: Analyze multiple blank samples to confirm the absence of carryover before running study samples.[2] 3. Source Check: Ensure the blank matrix is free from any Carbocisteine contamination.
Non-linear calibration curve At the upper end of the calibration curve, isotopic interference from high concentrations of Carbocisteine can cause the response ratio to plateau or become non-linear.1. Non-Linear Regression: Utilize a non-linear regression model (e.g., quadratic fit) to better model the calibration curve.[1] 2. Reduce Upper Limit: Lower the upper limit of quantification (ULOQ) to a range where the isotopic interference is negligible.

Quantitative Data

Natural Isotopic Abundance of Elements in Carbocisteine (C₅H₉NO₄S)

The following table summarizes the natural abundances of the stable isotopes for the elements present in Carbocisteine. This data is essential for calculating the theoretical isotopic distribution and potential interference.[3]

Element Isotope Mass (amu) Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.9885
²H2.0141020.0115
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Sulfur³²S31.97207194.93
³³S32.9714580.76
³⁴S33.9678674.29
³⁶S35.9670810.02
Calculated Isotopic Contribution

The theoretical contribution of the M+3 isotopic peak of Carbocisteine to the monoisotopic peak of this compound can be estimated. This calculation is complex and depends on the exact isotopic composition. For a simplified estimation, one can use online isotope distribution calculators. The primary contributors to the M+3 peak of Carbocisteine would be combinations of heavy isotopes such as one ¹³C and one ¹⁸O, or three ¹³C atoms, though the latter is statistically less likely than combinations involving sulfur and oxygen isotopes.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Carbocisteine in Human Plasma (Protein Precipitation)

This protocol is adapted from a validated method for the quantification of Carbocisteine in human plasma.

  • Sample Preparation:

    • To 200 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL).

    • Vortex for 30 seconds.

    • Add 700 µL of methanol to precipitate proteins.

    • Vortex for 5 minutes.

    • Centrifuge at 15,000 rpm for 5 minutes at 10°C.

    • Transfer 250 µL of the supernatant and dilute with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).

    • Transfer the final solution to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: Waters Symmetry Shield RP8, 150 × 3.9 mm, 5 µm (or equivalent).[2]

    • Mobile Phase: A: 0.5% Formic acid in water, B: Methanol.

    • Gradient: Isocratic elution with 40% B at a flow rate of 500 µL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Carbocisteine: 180.0 > 89.0[2]

      • This compound: 183.0 > 92.0 (predicted)

  • Data Analysis:

    • Integrate the peak areas for both Carbocisteine and this compound.

    • Calculate the peak area ratio (Analyte/Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Carbocisteine in the samples from the calibration curve.

Protocol 2: LC-MS/MS Analysis of Carbocisteine in Human Plasma (Solid Phase Extraction)

This protocol utilizes solid-phase extraction for cleaner samples, which can be beneficial for reducing matrix effects.[4]

  • Sample Preparation:

    • To 500 µL of plasma, add 50 µL of this compound internal standard solution.

    • Add 50 µL of perchloric acid and vortex.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis MCX).

    • Wash the cartridge with a weak washing solution (e.g., 0.2% formic acid in water).

    • Elute the analyte and internal standard with an elution solution (e.g., 2% ammonia in acetone).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: Luna 5u HILIC 200 A, 150 x 4.6 mm (or equivalent).[4]

    • Mobile Phase: A: 0.5% formic acid in water, B: Acetone.[4]

    • Gradient: Isocratic elution with 60% A and 40% B at a flow rate of 1.0 mL/min.[4]

    • Injection Volume: 10 µL.

    • Column Temperature: 45°C.[4]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: As in Protocol 1.

  • Data Analysis:

    • Follow the same data analysis procedure as in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Carbocisteine using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound IS Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Final_Extract Final Extract Extraction->Final_Extract Injection Inject into LC-MS/MS Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Figure 1: Experimental workflow for Carbocisteine analysis.
Signaling Pathway

Carbocisteine has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. The diagram below illustrates the inhibitory effect of Carbocisteine on these pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_response Cellular Response Stimulus e.g., TNF-α, H₂O₂ IKK IKK Complex Stimulus->IKK MAPKKK MAPKKK Stimulus->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB NF-κB Translocation to Nucleus NFkB->Nucleus_NFkB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK1/2) MAPKK->MAPK Nucleus_MAPK MAPK Translocation to Nucleus MAPK->Nucleus_MAPK Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) Nucleus_NFkB->Gene_Expression Nucleus_MAPK->Gene_Expression Carbocisteine Carbocisteine Carbocisteine->IKK inhibits Carbocisteine->MAPKK inhibits

Figure 2: Carbocisteine's inhibition of NF-κB and MAPK pathways.

References

Technical Support Center: Carbocisteine-13C3 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the detection and quantification of Carbocisteine and its stable isotope-labeled internal standard, Carbocisteine-13C3.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data acquisition.

Issue 1: Poor or No Signal for Carbocisteine and/or this compound

Q: I am not observing any signal, or the signal intensity is very low for my analyte and internal standard. What are the possible causes and solutions?

A: Low or absent signal can stem from several factors throughout the analytical process. Follow this troubleshooting workflow to identify and resolve the issue.

start Start: No/Low Signal sample_prep Verify Sample Preparation - Check extraction efficiency - Confirm correct dilutions start->sample_prep lc_system Check LC System - Mobile phase composition correct? - Leaks in the system? - Column properly conditioned? sample_prep->lc_system If sample prep is OK ms_system Inspect MS System - Is the spray stable? - Are gas flows optimal? - Is the capillary position correct? lc_system->ms_system If LC system is OK method_params Review MS Method Parameters - Correct MRM transitions? - Dwell time sufficient? - Ion source parameters optimized? ms_system->method_params If MS system is OK solution Solution Found method_params->solution If parameters are correct

Caption: Troubleshooting workflow for no or low signal intensity.

Detailed Checklist:

  • Sample Preparation:

    • Extraction Recovery: Ensure the sample extraction method (e.g., protein precipitation, solid-phase extraction) is efficient for Carbocisteine. Low recovery will lead to a weak signal.[1]

    • Dilution Errors: Double-check all dilution calculations and ensure accurate pipetting.

    • Sample Stability: Confirm that Carbocisteine and this compound are stable under the storage and processing conditions.

  • LC System:

    • Mobile Phase: Verify the correct composition and pH of the mobile phases. For polar compounds like Carbocisteine, HILIC chromatography is often used, which is sensitive to mobile phase composition.[2][3]

    • System Leaks: Check for any leaks in the LC system, as this can lead to inconsistent flow rates and poor performance.

    • Column Equilibration: Ensure the analytical column is properly conditioned and equilibrated between injections, especially with HILIC methods.[2][4][5]

  • MS System:

    • Ion Source: Visually inspect the electrospray. An unstable or absent spray will result in no signal. Check for clogs in the sample needle or capillary.

    • Gas Flows: Optimize nebulizer and drying gas flow rates.

    • Capillary Position: Ensure the ESI capillary is in the optimal position relative to the instrument orifice.

  • MS Method Parameters:

    • MRM Transitions: Confirm that the correct precursor and product ions are being monitored for both Carbocisteine and this compound.

    • Dwell Time: Ensure the dwell time for each transition is sufficient for adequate data point collection across the chromatographic peak.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and cone/declustering potential.

Issue 2: Poor Chromatographic Peak Shape

Q: My chromatographic peaks for Carbocisteine are broad, tailing, or splitting. How can I improve the peak shape?

A: Poor peak shape for polar compounds like Carbocisteine is a common issue, particularly in HILIC mode. The following steps can help improve chromatography.

start Start: Poor Peak Shape injection_solvent Check Injection Solvent - Match to initial mobile phase - Minimize injection volume start->injection_solvent column_chem Evaluate Column Chemistry - Consider alternative HILIC phases - Check for column degradation injection_solvent->column_chem If solvent is optimized mobile_phase Optimize Mobile Phase - Adjust buffer concentration and pH - Modify organic solvent percentage column_chem->mobile_phase If column is suitable solution Improved Peak Shape mobile_phase->solution If mobile phase is optimized

Caption: Logical steps to troubleshoot poor chromatographic peak shape.

Detailed Checklist:

  • Injection Solvent:

    • Solvent Mismatch: The injection solvent should be as close as possible to the initial mobile phase conditions. Injecting a sample in a highly aqueous solution onto a HILIC column equilibrated with high organic content will cause severe peak distortion.[2][3][6]

    • Injection Volume: Keep the injection volume small, especially if the sample solvent is not perfectly matched to the mobile phase.[4]

  • Column Chemistry:

    • Column Choice: Not all HILIC columns are the same. Consider trying a different stationary phase (e.g., bare silica, amide, or diol) to find one that provides better peak shape for Carbocisteine.

    • Column Health: Assess the performance of the column with a standard compound to ensure it has not degraded.

  • Mobile Phase:

    • Buffer Concentration: Insufficient buffer concentration can lead to peak tailing due to secondary interactions with the stationary phase.[4]

    • pH: The pH of the mobile phase can affect the ionization state of Carbocisteine and the surface charge of the stationary phase, both of which influence peak shape.

    • Organic Content: Adjusting the percentage of the organic solvent in the mobile phase can improve peak shape and retention.

Issue 3: High Signal Variability and Poor Reproducibility

Q: I am observing significant variability in my signal intensity between injections, leading to poor reproducibility. What could be the cause?

A: High signal variability is often linked to matrix effects or inconsistent sample preparation.

Detailed Checklist:

  • Matrix Effects:

    • Ion Suppression/Enhancement: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of Carbocisteine and its internal standard, leading to signal suppression or enhancement.[1][7][8][9]

    • Internal Standard Performance: A stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience similar matrix effects. If the ratio of the analyte to the internal standard is still variable, it may indicate a very strong and localized matrix effect.

    • Mitigation Strategies: Improve sample clean-up to remove interfering matrix components. Modifying the chromatographic conditions to separate Carbocisteine from the interfering species can also be effective.

  • Sample Preparation Inconsistency:

    • Extraction Variability: Ensure consistent execution of the sample preparation protocol for all samples, standards, and quality controls.

    • Evaporation and Reconstitution: If an evaporation step is used, ensure complete and consistent reconstitution of the sample extract.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Carbocisteine and this compound?

A1: The recommended MRM transitions are summarized in the table below. These should be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Carbocisteine180.089.0Positive
This compound183.092.0Positive

Note: The precursor ion for this compound is predicted based on the addition of three 13C atoms to the molecular weight of Carbocisteine. The product ion is predicted based on the same fragmentation pattern as the unlabeled compound.

Q2: How should I optimize the collision energy for Carbocisteine and its internal standard?

A2: Collision energy should be optimized empirically for your specific mass spectrometer. The general procedure is as follows:

  • Infuse a standard solution of Carbocisteine or this compound directly into the mass spectrometer.

  • Set the instrument to monitor the precursor ion of interest.

  • Acquire product ion spectra while ramping the collision energy over a range (e.g., 5-40 eV).

  • The optimal collision energy is the value that produces the highest intensity for the desired product ion.[10][11][12]

Q3: What are some key considerations for optimizing ion source parameters for Carbocisteine detection?

A3: Key ion source parameters to optimize include:

ParameterDescriptionOptimization Goal
Capillary/Spray Voltage The voltage applied to the ESI needle.Stable spray and maximum ion signal without causing discharge.[13][14]
Source Temperature The temperature of the ion source.Efficient desolvation of droplets without causing thermal degradation of the analyte.[13][14]
Nebulizer Gas Flow Gas flow that aids in droplet formation.Stable spray and optimal droplet size for efficient ionization.[13]
Drying Gas Flow Gas flow that aids in solvent evaporation.Complete desolvation of the droplets.[13]
Cone/Declustering Potential Voltage applied to the region between the ion source and the mass analyzer.Efficient ion transmission and reduction of non-specific clusters. High values can cause in-source fragmentation.[15][16]

Q4: What are "in-source fragmentation" and "matrix effects," and how can they affect my analysis?

A4:

  • In-Source Fragmentation: This occurs when the analyte fragments within the ion source before entering the mass analyzer.[17][18][19][20][21] It can be caused by high cone/declustering potentials or high source temperatures. This can lead to a decrease in the intensity of the intended precursor ion and potentially create interfering ions.

  • Matrix Effects: This is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][7][8][9] It can cause either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification. Using a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects, as it is expected to behave similarly to the analyte.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of Carbocisteine from plasma samples.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile (or methanol containing 1% formic acid) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method Parameters

These parameters provide a starting point for method development and should be optimized for your specific instrumentation and application.

LC Parameters:

  • Column: HILIC column (e.g., Luna 5u HILIC 200A, 150 x 4.6 mm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 90% B

    • 1-5 min: 90% to 50% B

    • 5-6 min: 50% B

    • 6-7 min: 50% to 90% B

    • 7-10 min: 90% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Carbocisteine: 180.0 -> 89.0

    • This compound: 183.0 -> 92.0

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Optimize for each compound (starting point: 15 eV)

  • Cone Voltage/Declustering Potential: Optimize for each compound (starting point: 20 V)

References

Technical Support Center: Solving Carbocisteine-13C3 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with Carbocisteine-13C3 in analytical solvents. This compound, a stable isotope-labeled internal standard, is critical for accurate quantification in bioanalytical studies, making its proper dissolution essential for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common analytical solvents?

A1: The solubility of this compound is expected to be virtually identical to that of unlabeled Carbocisteine. It is a crystalline powder with generally poor solubility in many common organic solvents and water.[1] Solubility is significantly improved in aqueous basic or acidic solutions. A summary of reported solubility data is presented below.

Table 1: Solubility of this compound

Solvent Reported Solubility Comments / Source
Water 0.16% (1.6 g/L); "very slightly soluble" Solubility is low due to its zwitterionic nature at neutral pH.[2]
DMSO 0.01 mg/mL (0.05 mM); "insoluble" Use of fresh, anhydrous DMSO is recommended as absorbed moisture can further reduce solubility.[1]
Ethanol Insoluble Not a recommended solvent for primary dissolution.[1]
Methanol Soluble One supplier lists methanol as a viable solvent, making it a good first choice for a primary organic stock solution.[3]
Aqueous Acid Slightly Soluble Dissolves in dilute acids like HCl.

| Aqueous Base | Soluble | Readily dissolves in basic solutions (e.g., Sodium Hydroxide) through salt formation.[2] |

Q2: Why is my this compound not dissolving properly in DMSO?

A2: Carbocisteine has very low intrinsic solubility in DMSO, reported to be around 0.01 mg/mL.[1] Furthermore, DMSO is highly hygroscopic (readily absorbs moisture from the air). The presence of water in aged or improperly stored DMSO can significantly decrease the already poor solubility of this compound. Always use fresh, anhydrous DMSO from a sealed container for the best results.

Q3: How can I significantly improve the aqueous solubility of this compound for preparing a stock solution?

A3: The most effective method is to increase the pH of the solution by adding a base. Carbocisteine has two carboxylic acid groups and one amino group, allowing it to form a soluble salt in the presence of a base like sodium hydroxide (NaOH).[2] By adjusting the pH to a range of 6.0-7.5, the solubility can be increased from ~1.6 mg/mL to over 20 mg/mL (2%).[2] See Protocol 1 for a detailed methodology.

Q4: Are there alternative solvents or solvent mixtures I can use for LC-MS/MS applications?

A4: Yes. For creating an initial stock solution, methanol is a reported solvent.[3] For working solutions used in LC-MS/MS analysis, a co-solvent approach is common. An analytical method for Carbocisteine using this compound as an internal standard utilized a diluent of Acetone and Water (90:10% v/v).[4] This indicates that once dissolved in a suitable primary solvent, this compound is compatible with mixed aqueous-organic solutions typical for chromatography.

Troubleshooting Guides

Issue 1: Poor Dissolution in a Primary Organic Solvent

If you are experiencing difficulty dissolving this compound in an organic solvent like DMSO or methanol, follow this troubleshooting workflow.

G start This compound powder fails to dissolve in primary organic solvent. check_solvent Is the solvent fresh and anhydrous (especially DMSO)? start->check_solvent use_fresh Action: Use fresh, anhydrous solvent from a newly opened container. check_solvent->use_fresh No try_sonication Have you tried sonication or gentle warming (~30-40°C)? check_solvent->try_sonication Yes use_fresh->try_sonication sonicate Action: Sonicate the vial for 5-10 minutes or warm gently. try_sonication->sonicate No alt_solvent Consider an alternative solvent system. try_sonication->alt_solvent Yes, still insoluble success Solution Prepared sonicate->success methanol Try Methanol, which has been reported as a suitable solvent. alt_solvent->methanol ph_adjust For aqueous-based methods, use pH adjustment. (See Protocol 1) alt_solvent->ph_adjust methanol->success ph_adjust->success

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: Precipitate Formation When Diluting a Stock Solution into Aqueous Buffer

This commonly occurs when a stock solution prepared in a pure organic solvent is diluted into an aqueous medium where the compound has low solubility. The logical approach is to prepare the stock solution using a method that ensures its aqueous compatibility.

G start Need to prepare This compound in an aqueous buffer (e.g., for LC-MS/MS). problem Problem: Direct dissolution in buffer is very low (<2 mg/mL). Precipitation occurs upon dilution of organic stock. start->problem solution Recommended Solution: Prepare primary stock solution via pH adjustment to form a soluble salt. problem->solution step1 1. Suspend this compound powder in purified water. solution->step1 step2 2. Add 0.1M or 1M NaOH dropwise while stirring continuously. step1->step2 step3 3. Monitor pH, targeting a final pH between 6.0 and 7.5. step2->step3 step4 4. Continue stirring until all solid is completely dissolved. step3->step4 end Result: A clear, stable aqueous stock solution ready for further dilution. step4->end

Caption: Workflow for preparing an aqueous-compatible stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using pH Adjustment

This protocol describes how to create a concentrated, water-soluble stock of this compound by forming its sodium salt.[2]

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or WFI)

  • 0.1M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a volumetric flask. For a 10 mg/mL solution, use 10 mg of powder for every 1 mL of final volume.

  • Suspension: Add approximately 80% of the final volume of high-purity water to the flask. The powder will not dissolve at this stage and will form a white suspension.

  • pH Adjustment: Place the flask on a magnetic stirrer and begin stirring. While monitoring the pH, add the 0.1M NaOH solution dropwise. The powder will begin to dissolve as the pH increases.

  • Dissolution: Continue adding NaOH until the solution becomes clear and all the powder has dissolved. The target pH should be between 6.0 and 7.5 for optimal stability. A 1:1 molar ratio of Carbocisteine to NaOH is a good starting point.[2]

  • Final Volume: Once the this compound is fully dissolved and the pH is stable, add high-purity water to reach the final desired volume in the volumetric flask.

  • Storage: Store the resulting stock solution at 2-8°C. Studies have shown that Carbocisteine stock solutions are stable for at least 19 days when refrigerated.[5]

Protocol 2: Preparation of this compound Working Solution using a Co-Solvent System

This protocol is suitable for preparing a working internal standard solution for LC-MS/MS analysis, based on diluents used in validated methods.[4]

Materials:

  • Primary stock solution of this compound (e.g., 1 mg/mL in Methanol or prepared via Protocol 1)

  • Methanol (HPLC Grade)

  • Acetone (HPLC Grade)

  • High-purity water (HPLC Grade)

Procedure:

  • Primary Stock: Prepare a 1 mg/mL primary stock solution of this compound in methanol.[3] Ensure it is fully dissolved, using sonication if necessary.

  • Diluent Preparation: Prepare the final diluent mixture. A validated method uses a mixture of Acetone and Water (90:10 v/v).[4] For 100 mL of diluent, combine 90 mL of Acetone with 10 mL of high-purity water.

  • Serial Dilution: Perform serial dilutions of the primary stock solution using the prepared diluent to achieve the desired final concentration for your analytical curve (e.g., 100 ng/mL).

  • Vortex and Use: Vortex each working solution thoroughly before adding it to your samples or injecting it into the LC-MS/MS system.

References

Preventing degradation of Carbocisteine-13C3 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Carbocisteine-13C3 during sample processing and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound signal during analysis. 1. Degradation during sample storage: Improper storage conditions (e.g., high temperature, exposure to light) can lead to degradation. 2. Degradation during sample processing: pH instability, presence of oxidizing agents, or prolonged processing times can cause degradation. 3. Inefficient extraction: The chosen sample preparation method (e.g., protein precipitation, solid-phase extraction) may not be optimal for this compound.1. Storage: Store stock solutions and samples at low temperatures (e.g., -70°C ± 15°C) and protect from light.[1] 2. Processing: Maintain a controlled, slightly acidic pH (around 3.0-5.0) during extraction and analysis.[2][3] Avoid strong oxidizing agents.[4] Minimize the time samples are at room temperature. 3. Extraction: Optimize the extraction method. For plasma samples, protein precipitation with methanol or solid-phase extraction (SPE) has been shown to be effective.[1][5][6]
High variability in this compound peak area between replicate injections. 1. Incomplete dissolution: this compound may not be fully dissolved in the initial solvent. 2. Autosampler instability: The compound may be degrading in the autosampler over the course of the analytical run.1. Dissolution: Ensure complete dissolution of the standard in the appropriate solvent. Sonication can aid in this process.[7] 2. Autosampler Stability: Keep the autosampler temperature controlled, for instance at 10°C or 15°C.[1][5] Stability studies have shown Carbocisteine to be stable in an autosampler at 15°C for at least 77.57 hours.[5]
Presence of unexpected peaks in the chromatogram near the this compound peak. 1. Formation of degradation products: The presence of peaks corresponding to the lactam or sulfoxide of Carbocisteine indicates degradation.[4] 2. Matrix effects: Components of the biological matrix may co-elute with the analyte.1. Mitigate Degradation: Review sample handling and processing steps to minimize conditions that promote degradation (e.g., neutral to alkaline pH, high temperatures). 2. Improve Chromatography: Adjust the chromatographic method (e.g., mobile phase composition, gradient) to improve the separation of this compound from interfering peaks. The use of a HILIC column has been reported to provide good separation.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Carbocisteine?

A1: The main degradation products of Carbocisteine identified under stress conditions are:

  • 5-oxo-thiomorpholine-3-carboxylic acid (lactam of Carbocisteine): This is typically formed under thermal stress in a pH range of 5.0-7.0.[4]

  • S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (Carbocisteine sulphoxide): This product is generated under moderately strong oxidizing conditions, such as exposure to hydrogen peroxide.[4]

Q2: What are the optimal storage conditions for this compound stock solutions and samples?

A2: To ensure stability, stock solutions of Carbocisteine and this compound should be stored in a refrigerator.[5] For long-term storage of spiked plasma samples, a deep freezer at -70°C ± 15°C is recommended.[1] Stability studies have demonstrated that Carbocisteine stock solutions are stable for at least 19 days when refrigerated.[5]

Q3: What sample preparation techniques are recommended to minimize degradation?

A3: Both solid-phase extraction (SPE) and protein precipitation are effective methods for extracting Carbocisteine from biological matrices like human plasma.[1][5][6] Protein precipitation with methanol is a simpler and faster technique.[1] It is crucial to maintain a controlled pH, preferably acidic, throughout the sample preparation process to prevent degradation.

Q4: How does pH affect the stability of Carbocisteine?

A4: Carbocisteine is more stable in acidic conditions. Forced degradation studies have shown that degradation, particularly the formation of the lactam, is more pronounced in the pH range of 5.0-7.0.[4] Therefore, using acidic mobile phases (e.g., with 0.5% formic acid) and maintaining acidic conditions during sample preparation is recommended.[1][5]

Quantitative Data Summary

The following table summarizes stability data for Carbocisteine under various conditions as reported in the literature. This data can be used as a reference for designing experiments and handling this compound.

Stability Test Matrix/Solvent Storage Condition Duration Stability (%) Reference
Short-Term Stock SolutionBenchtopRoom Temperature45.50 hours99.39% - 100.98%[5]
Long-Term Stock SolutionRefrigerator-19 days99.84% - 99.93%[5]
Autosampler StabilityProcessed Plasma15°C77.57 hours93.63% - 100.69%[5]
Reinjection ReproducibilityProcessed Plasma10°C2.00 hoursStable[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a validated LC-MS/MS method for the determination of Carbocisteine in human plasma.[1]

  • Sample Aliquoting: Take a 200 µL aliquot of the plasma sample in a 2-mL Eppendorf tube.

  • Internal Standard Spiking: Add 25 µL of the this compound internal standard solution and vortex for 20-30 seconds.

  • Protein Precipitation: Add 700 µL of methanol and vortex for 5 minutes.

  • Centrifugation: Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.

  • Dilution and Transfer: Dilute 250 µL of the supernatant with 250 µL of the dilution buffer (methanol and 0.5% formic acid, 20:80 v/v) and transfer to an HPLC vial for analysis.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is based on a method developed for the bioanalysis of Carbocisteine using this compound as an internal standard.[5][6]

  • Conditioning: Condition an appropriate SPE cartridge.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a solution such as 0.2% formic acid in water to remove interferences.[5]

  • Elution: Elute the analyte and internal standard using a suitable elution solvent, for example, 2% ammonia in acetone.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase or a compatible solvent for injection.

Visualizations

Potential Degradation Pathway of Carbocisteine cluster_conditions Degradation Conditions Carbocisteine Carbocisteine / this compound Lactam 5-oxo-thiomorpholine-3-carboxylic acid (Lactam) Carbocisteine->Lactam Intramolecular Cyclization Sulfoxide S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (Sulfoxide) Carbocisteine->Sulfoxide Oxidation Thermal_Stress Thermal Stress (pH 5.0-7.0) Thermal_Stress->Lactam Oxidizing_Conditions Oxidizing Conditions (e.g., H2O2) Oxidizing_Conditions->Sulfoxide

Caption: Potential degradation pathways of Carbocisteine.

Recommended Sample Processing Workflow Start Start: Biological Sample Collection Storage Immediate Storage at -70°C (if not processed immediately) Start->Storage Thawing Controlled Thawing (e.g., on ice) Start->Thawing Immediate Processing Storage->Thawing Preparation Sample Preparation (Protein Precipitation or SPE) Maintain Acidic pH Thawing->Preparation Analysis LC-MS/MS Analysis (Controlled Autosampler Temp.) Preparation->Analysis End End: Data Acquisition Analysis->End

Caption: Recommended workflow for sample processing.

Troubleshooting Decision Tree Problem Issue: Low/Variable this compound Signal Check_Storage Were samples stored correctly? (-70°C, protected from light) Problem->Check_Storage Check_Processing Was sample processing pH acidic? Check_Storage->Check_Processing Yes Solution_Storage Solution: Review storage protocols. Re-prepare from stable stock if possible. Check_Storage->Solution_Storage No Check_Autosampler Is autosampler temperature controlled? Check_Processing->Check_Autosampler Yes Solution_Processing Solution: Optimize extraction pH. Use acidic buffers. Check_Processing->Solution_Processing No Solution_Autosampler Solution: Set autosampler to a low, controlled temperature (e.g., 10°C). Check_Autosampler->Solution_Autosampler No Success Problem Resolved Check_Autosampler->Success Yes

Caption: Troubleshooting decision tree for low signal.

References

Dealing with lot-to-lot variability of Carbocisteine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbocisteine-13C3. The information is designed to address common issues, particularly those related to lot-to-lot variability, that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of Carbocisteine, a mucolytic agent.[1][2] It is primarily used as an internal standard in quantitative bioanalysis, typically employing liquid chromatography-mass spectrometry (LC-MS/MS) to determine the concentration of Carbocisteine in biological matrices such as human plasma.[3][4] The use of a stable isotope-labeled internal standard is crucial for improving the accuracy, precision, and reliability of analytical methods.[5][6][7]

Q2: Why is lot-to-lot variability a concern for this compound?

Lot-to-lot variability in any analytical standard can significantly impact the reproducibility and validity of experimental results. For this compound, this variability can manifest in several key parameters, including chemical purity, isotopic purity, and the concentration of the supplied solution. These variations can lead to inconsistencies in calibration curves, inaccurate quantification of the analyte, and challenges in method validation across different batches of the internal standard.

Q3: What are the typical storage and stability recommendations for this compound?

To ensure the integrity of this compound, it is important to adhere to the manufacturer's storage guidelines. Generally, the powdered form should be stored at -20°C for long-term stability (up to 3 years).[8] Once prepared, stock solutions should be stored in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is also recommended to avoid repeated freeze-thaw cycles to prevent degradation.[8]

Q4: How does a stable isotope-labeled internal standard like this compound improve analytical method performance?

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: SIL-IS co-elute with the unlabeled analyte and experience similar ionization suppression or enhancement, allowing for accurate correction.[6]

  • Compensation for Sample Loss: Any loss of analyte during sample preparation and extraction will be mirrored by a proportional loss of the SIL-IS, ensuring the analyte-to-internal standard ratio remains constant.[7][9]

  • Improved Precision and Accuracy: By accounting for variations in extraction recovery and instrument response, SIL-IS significantly improve the precision and accuracy of quantification.[5][7]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter when using this compound.

Issue 1: Inconsistent Calibration Curve Slopes Between Lots

Q: We are observing significant differences in the slope of our calibration curves when using a new lot of this compound compared to the previous lot. What could be the cause and how can we troubleshoot this?

A: This is a common issue stemming from lot-to-lot variability. The primary causes are differences in the stated versus actual concentration of the internal standard solution or variations in chemical or isotopic purity.

Troubleshooting Workflow:

G A Inconsistent Calibration Curve Slopes E Compare Certificates of Analysis (CoA) A->E Step 1 B Verify Concentration of this compound Stock Solution C Perform Purity Assessment B->C Step 3 G Prepare New Stock Solution from Powder B->G If solution was pre-made D Check for Degradation C->D Step 4 H Analyze by NMR or High-Resolution MS C->H If in-house capabilities exist I Re-validate Method with New Lot D->I If degradation is suspected E->B Step 2 F Contact Supplier for Clarification J Acceptable Variation? I->J J->F No

Caption: Troubleshooting workflow for inconsistent calibration curves.

Recommended Actions:

  • Compare Certificates of Analysis (CoA): Carefully review the CoAs for both the old and new lots. Pay close attention to the reported purity values.

  • Verify Stock Solution Concentration: If you are using a pre-made solution, there may be a discrepancy in the stated concentration. If possible, prepare a new stock solution from a powdered form of the new lot.

  • Assess Purity:

    • Chemical Purity: If you have the capability, analyze the new lot by HPLC-UV to confirm its chemical purity against the CoA.

    • Isotopic Purity: Use mass spectrometry to check the isotopic distribution and ensure there is no significant contribution from unlabeled Carbocisteine (M+0).

  • Investigate Degradation: Improper storage or handling can lead to degradation. Prepare a fresh stock solution from the new lot and re-run the calibration curve.

  • Contact the Supplier: If you cannot resolve the discrepancy, contact the supplier's technical support with your findings, including the lot numbers and your experimental data.

Issue 2: Poor Peak Shape or Signal Intensity for this compound

Q: The peak for this compound in our LC-MS/MS analysis is showing poor shape (e.g., tailing, splitting) or low intensity. What are the potential causes?

A: Poor peak shape or intensity can be due to a variety of factors, including issues with the internal standard itself, the analytical method, or the instrument.

Logical Relationship Diagram:

G A Poor Peak Shape or Low Intensity B Internal Standard Integrity A->B C LC Method Issues A->C D MS Detector Issues A->D E Degradation B->E F Impurities B->F G Incorrect Mobile Phase C->G H Column Degradation C->H I Source Contamination D->I J Incorrect Detector Settings D->J

Caption: Potential causes of poor peak shape or intensity.

Troubleshooting Steps:

  • Internal Standard Integrity:

    • Preparation: Prepare a fresh dilution of your this compound stock solution.

    • Purity: Review the CoA for any notes on impurities. If possible, analyze the standard by itself.

  • Liquid Chromatography (LC) Method:

    • Mobile Phase: Ensure the mobile phase is correctly prepared and that the pH is appropriate for Carbocisteine.

    • Column: The analytical column may be degraded or contaminated. Try washing the column or replacing it.

  • Mass Spectrometry (MS) Detector:

    • Source Contamination: A dirty ion source can lead to poor signal intensity. Clean the MS source.

    • Detector Settings: Verify that the correct mass transitions and collision energies are being used for this compound.

Data Presentation

Table 1: Representative Certificate of Analysis Parameters for this compound
ParameterSpecification (Lot A)Specification (Lot B)
Chemical Purity (HPLC) >99.0%[10]>98.5%
Isotopic Purity >99% atom % 13C>99% atom % 13C
Mass Spectrum Conforms to structureConforms to structure
1H-NMR Conforms to structure[8]Conforms to structure
Appearance White to off-white solid[10]White solid

Note: These are example values and may not reflect the exact specifications from all suppliers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and consistent stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound (powder)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Analytical balance

  • Solvent (e.g., Methanol:Water, 90:10 v/v)[3]

Procedure:

  • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a specific amount of the powder (e.g., 10 mg) using an analytical balance.

  • Quantitatively transfer the powder to a Class A volumetric flask (e.g., 10 mL).

  • Add a small amount of the solvent to dissolve the powder completely.

  • Once dissolved, fill the flask to the mark with the solvent.

  • Cap the flask and invert it several times to ensure a homogenous solution. This is your stock solution .

  • Calculate the exact concentration based on the weight and purity from the CoA.

  • Prepare working solutions by performing serial dilutions of the stock solution with the appropriate solvent to achieve the desired concentration for spiking into samples.

  • Store the stock and working solutions at the recommended temperature (-20°C or -80°C).[8]

Protocol 2: Evaluation of a New Lot of this compound

Objective: To qualify a new lot of this compound against a previously accepted lot to ensure consistency.

Workflow Diagram:

G A Receive New Lot of this compound B Prepare Stock Solutions (Old and New Lot) A->B C Prepare Calibration Curve and QC Samples B->C D Spike Half of Samples with Old Lot IS C->D E Spike Half of Samples with New Lot IS C->E F Analyze all Samples in a Single Run D->F E->F G Compare Calibration Curve Parameters F->G H Assess QC Sample Accuracy and Precision F->H I Acceptance Criteria Met? G->I H->I J Approve New Lot for Use I->J Yes K Investigate and Contact Supplier I->K No

Caption: Workflow for qualifying a new lot of internal standard.

Procedure:

  • Prepare stock solutions of both the old and new lots of this compound at the same nominal concentration.

  • Prepare a set of calibration standards and quality control (QC) samples using a single source of unlabeled Carbocisteine.

  • Divide the calibration standards and QC samples into two sets.

  • Spike one set with the working solution from the old lot of this compound.

  • Spike the second set with the working solution from the new lot.

  • Analyze both sets in the same analytical run to minimize instrument variability.

  • Data Analysis:

    • Compare the slopes and intercepts of the two calibration curves. They should be within a pre-defined acceptance range (e.g., ±15%).

    • Calculate the accuracy and precision of the QC samples for both sets. The results should meet the acceptance criteria of your bioanalytical method validation guidelines.

By following these troubleshooting guides and protocols, researchers can effectively manage and mitigate the risks associated with lot-to-lot variability of this compound, leading to more robust and reliable analytical data.

References

Best practices for ensuring the stability of Carbocisteine-13C3 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) to ensure the stability and reliability of your Carbocisteine-13C3 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For preparing a this compound stock solution, a common approach is to use methanol.[1] Alternatively, a mixture of water and acetonitrile (95:5 v/v) can be used as a diluent.[2] If solubility issues arise, adding a small amount of concentrated ammonia solution can help, particularly for related impurities like cystine.[3] For titrimetric analysis, it can be dissolved in dilute hydrochloric acid or sodium hydroxide solutions.

Q2: What is the recommended storage temperature and duration for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions in a refrigerator. One study demonstrated that a stock solution of Carbocisteine was stable for at least 19 days when stored in a refrigerator.[4] For short-term use, stock solutions have been shown to be stable at room temperature for at least 45.5 hours.[4] To minimize degradation, it is always best practice to protect solutions from light.

Q3: How can I assess the stability of my this compound stock solution?

A3: The stability of a stock solution should be assessed by comparing the analytical response of the stored solution to that of a freshly prepared solution.[5][6] This is typically done using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The difference in response between the fresh and stored solutions should ideally not exceed ±10%.[5]

Q4: Are there any known degradation pathways for Carbocisteine?

A4: Yes, Carbocisteine can degrade under certain conditions. The primary degradation pathways include oxidation, which can form Carbocisteine sulfoxide, and hydrolysis. Impurities can also arise from the synthesis process or exposure to high temperatures and light.

Q5: Will the 13C isotopic label affect the stability of the molecule?

A5: Stable isotopic labels, such as 13C, do not significantly alter the chemical properties of a molecule.[7] Therefore, the stability of this compound is expected to be comparable to that of unlabeled Carbocisteine. It is important to note that for isotopically-labeled internal standards, if no isotopic exchange is expected under the storage conditions, no additional stability studies beyond those for the unlabeled analyte are necessary.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation in the stock solution The concentration of this compound exceeds its solubility in the chosen solvent. The storage temperature is too low, causing the compound to crystallize out of solution.- Prepare a more dilute stock solution. - Gently warm the solution and sonicate to redissolve the precipitate. If it persists, consider a different solvent system (e.g., adding a small amount of ammonia solution for aqueous solutions). - Store the solution at a slightly higher, validated temperature (e.g., 4°C instead of -20°C if stability data supports this).
Inconsistent analytical results The stock solution may have degraded due to improper storage (e.g., exposure to light or elevated temperatures). There may be issues with solvent evaporation, leading to a change in concentration.- Prepare a fresh stock solution and compare its performance to the stored solution. - Always use tightly sealed containers to minimize solvent evaporation. - Re-validate the stability of your stock solution under your specific storage conditions.
Appearance of unexpected peaks in chromatogram This could indicate the presence of degradation products.- Perform a forced degradation study (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products and confirm that your analytical method can separate them from the parent compound. - Review the storage conditions of your stock solution to ensure they are optimal.

Stability Data

The following table summarizes the stability of Carbocisteine stock solutions under different conditions as reported in a bioanalytical study.

Stability Type Storage Conditions Duration Concentration Levels Stability (%)
Short-Term Stock SolutionRoom Temperature45.50 hoursLow and High QC100.98% and 99.39%
Long-Term Stock SolutionRefrigerator19 daysLow and High QC99.84% and 99.93%

Data adapted from a study on Carbocisteine stock solution stability.[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade methanol[1]

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol to the flask.

  • Vortex and sonicate the solution for about 10 minutes to ensure complete dissolution.[9]

  • Allow the solution to return to room temperature.

  • Make up the volume to the 10 mL mark with methanol.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the solution to a labeled, light-resistant, and tightly sealed storage vial.

  • Store the stock solution in a refrigerator at 2-8°C.

Protocol for Stability Assessment by HPLC

This protocol provides a general procedure for assessing the stability of a this compound stock solution using HPLC.

Objective: To compare the peak area of a stored this compound solution to that of a freshly prepared solution.

Materials:

  • Stored this compound stock solution

  • Freshly prepared this compound stock solution (prepared as described above)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[2]

  • Mobile phase: A mixture of water and acetonitrile (95:5 v/v)[2]

  • Diluent: A mixture of water and acetonitrile (95:5 v/v)[2]

Procedure:

  • Preparation of Working Solutions:

    • Dilute an aliquot of the stored stock solution with the diluent to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Similarly, dilute an aliquot of the freshly prepared stock solution with the diluent to the same concentration.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the specified mobile phase.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 215 nm.[2]

    • Inject equal volumes of the fresh and stored working solutions into the HPLC system.

    • Record the chromatograms and determine the peak area for this compound in each injection.

  • Data Analysis:

    • Calculate the percentage stability using the following formula:

    • The stability is considered acceptable if the result is within a predefined range, typically 90-110%.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve store Store at 2-8°C, Protected from Light dissolve->store hplc HPLC Analysis store->hplc fresh Prepare Fresh Solution fresh->hplc compare Compare Peak Areas hplc->compare result result compare->result Calculate % Stability

Caption: Workflow for preparing and assessing the stability of this compound stock solutions.

troubleshooting_guide cluster_check_solution Check Stock Solution cluster_actions Corrective Actions start Inconsistent Results? precipitation Precipitation? start->precipitation degradation Degradation? precipitation->degradation No warm_sonicate Warm & Sonicate precipitation->warm_sonicate Yes prepare_fresh Prepare Fresh Stock degradation->prepare_fresh Yes end Problem Resolved degradation->end No, check instrument dilute Prepare Dilute Solution warm_sonicate->dilute If persists dilute->end check_storage Verify Storage Conditions prepare_fresh->check_storage check_storage->end

Caption: Troubleshooting logic for issues with this compound stock solutions.

References

Mitigating ion suppression/enhancement for Carbocisteine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbocisteine-13C3. The following information is designed to help mitigate common issues related to ion suppression and enhancement during LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of Carbocisteine and its stable isotope-labeled internal standard, this compound.

Problem: High Variability in Analyte Response or Poor Reproducibility

High variability in the signal intensity of Carbocisteine or this compound can be indicative of inconsistent matrix effects.

Possible Cause Recommended Solution
Inefficient Sample CleanupMatrix components co-eluting with the analyte can cause ion suppression or enhancement. Optimize the sample preparation method. Techniques like solid-phase extraction (SPE) are effective in removing interfering substances from complex matrices like plasma.[1][2][3] Protein precipitation is a simpler but potentially less clean method.[4][5][6]
Suboptimal Chromatographic SeparationCo-elution of matrix components with Carbocisteine can lead to signal instability. Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can improve separation and reduce matrix effects.[3][7] For instance, a method using a Luna 5u HILIC column with an isocratic mobile phase of Acetone-M: Buffer-1 (40:60% v/v) has been reported.[1][2]
Inconsistent Sample Collection and HandlingVariations in sample collection, storage, or freeze-thaw cycles can alter the sample matrix and impact results. Ensure standardized procedures are followed for all samples.

Problem: Significant Ion Suppression or Enhancement Observed

A noticeable and consistent decrease (suppression) or increase (enhancement) in the signal intensity of the analyte and/or internal standard compared to a clean standard solution points to strong matrix effects.

Possible Cause Recommended Solution
High Concentration of Matrix ComponentsDiluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[8] However, ensure the diluted concentration remains above the lower limit of quantification (LLOQ).
Inappropriate Ionization Source or SettingsThe choice of ionization source and its parameters can influence the extent of matrix effects. While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression for certain compounds.[9] Optimization of source parameters like capillary voltage, desolvation gas flow, and temperature is crucial.[1]
Co-eluting Phospholipids from Plasma SamplesPhospholipids are a common source of ion suppression in plasma samples. Employ a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or a protein precipitation protocol followed by a phospholipid removal plate.

Problem: Internal Standard Does Not Adequately Compensate for Matrix Effects

Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, compensation for matrix effects may be incomplete if the analyte and IS experience different levels of suppression or enhancement.

Possible Cause Recommended Solution
Differential Elution of Analyte and Internal StandardAlthough a SIL-IS is expected to co-elute with the native analyte, chromatographic issues can sometimes cause slight separation. Ensure that the peak shapes and retention times for Carbocisteine and this compound are identical under all conditions.
Saturation of the Ionization SourceAt very high concentrations of co-eluting matrix components, the ionization process can become saturated, leading to non-linear responses that may not be fully corrected by the internal standard. Re-evaluate the sample cleanup procedure to reduce the overall matrix load.
Presence of an Interference at the Mass of the Analyte or ISCheck for isobaric interferences by analyzing multiple lots of blank matrix. If an interference is present, chromatographic separation must be improved to resolve the interfering peak from the analyte or internal standard.

Experimental Workflow for Mitigating Ion Suppression

The following diagram illustrates a logical workflow for identifying and mitigating ion suppression during the development of an LC-MS/MS method for this compound.

Workflow for Mitigating Ion Suppression in this compound Analysis A Method Development Start B Develop Initial LC-MS/MS Method (Column, Mobile Phase, MS Parameters) A->B C Prepare Samples: 1. Neat Standard Solution 2. Post-extraction Spike in Blank Matrix 3. Pre-extraction Spike in Blank Matrix B->C D Analyze Samples and Assess Matrix Effect C->D E Matrix Effect Acceptable? (<15% variation) D->E F Optimize Sample Preparation (e.g., SPE, LLE, Protein Precipitation) E->F No H Method Validation E->H Yes F->C G Optimize Chromatographic Conditions (e.g., Gradient, Column Chemistry) F->G J Re-evaluate Ionization Source/Parameters F->J G->C I Routine Sample Analysis H->I J->C

Caption: A flowchart outlining the systematic approach to identifying and mitigating ion suppression for reliable quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[3][7] This leads to a decreased signal intensity and can result in inaccurate and imprecise quantification.[9] For this compound, which is the stable isotope-labeled internal standard, it is crucial that it experiences the same degree of ion suppression as the unlabeled Carbocisteine for accurate correction.

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS/MS analysis. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences very similar effects from the sample matrix, including ion suppression.[7][8] This allows for reliable correction of signal variations, improving the accuracy and precision of the measurement.

Q3: What are the common sample preparation techniques to reduce matrix effects for Carbocisteine analysis?

A3: The most common sample preparation techniques are protein precipitation and solid-phase extraction (SPE).[3]

  • Protein Precipitation: This method, often using methanol or perchloric acid, is quick and simple but may result in a less clean extract, potentially leaving behind more matrix components that can cause ion suppression.[4][5][6]

  • Solid-Phase Extraction (SPE): SPE is a more selective technique that can provide a much cleaner sample extract by effectively removing salts, phospholipids, and other interferences.[1][2] This is often the preferred method for minimizing matrix effects.

Q4: Can you provide an example of a validated LC-MS/MS method for Carbocisteine?

A4: Yes, one validated method utilizes solid-phase extraction for sample preparation. The chromatographic separation is achieved on a Luna 5u HILIC 200 A (150 x 4.6 mm) column with a mobile phase of Acetone-M: Buffer-1 (40:60% v/v) at a flow rate of 1.0 ml/min.[1][2] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[1]

Q5: What are the typical MS/MS transitions for Carbocisteine and this compound?

A5: Based on published data, the following MRM transitions have been used:

Compound Parent Ion (m/z) Daughter Ion (m/z)
Carbocisteine234.20142.20
This compound237.40143.20
Source: Der Pharmacia Lettre, 2015, 7 (8):126-134[1]

Q6: How can I quantitatively assess the matrix effect?

A6: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the blank matrix extract after extraction) to the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard normalized MF should be close to 1.[4]

References

Validation & Comparative

Validation of an analytical method using Carbocisteine-13C3 according to FDA/EMA guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Carbocisteine in biological matrices, with a focus on a method employing Carbocisteine-¹³C₃ as an internal standard, in accordance with FDA and EMA guidelines. The objective is to offer a comprehensive resource for selecting and validating an appropriate analytical method for pharmacokinetic, bioequivalence, or other clinical studies.

Introduction to Carbocisteine Bioanalysis

Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders. Accurate and reliable quantification of Carbocisteine in biological fluids is crucial for assessing its pharmacokinetic profile and ensuring the efficacy and safety of its formulations. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods to ensure data integrity. A stable isotope-labeled internal standard, such as Carbocisteine-¹³C₃, is the gold standard for LC-MS/MS-based quantification due to its ability to compensate for matrix effects and variations in extraction and ionization efficiency.

Comparison of Analytical Methods

This guide compares two primary analytical techniques for Carbocisteine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

FeatureLC-MS/MS with Carbocisteine-¹³C₃ ISLC-MS/MS with other IS (e.g., Rosiglitazone)HPLC-UV
Specificity/Selectivity Very High (mass-based detection)Very High (mass-based detection)Moderate to High (retention time-based)
Sensitivity Very High (ng/mL to pg/mL)Very High (ng/mL)Lower (µg/mL)
Linear Range WideWideNarrower
Internal Standard Ideal (co-eluting, same physicochemical properties)Good (compensates for variability)Often used, but may not fully compensate for matrix effects
Matrix Effect Minimized with co-eluting stable isotope ISCan be significant and requires careful evaluationCan be a significant issue
Run Time Short (typically 2-5 minutes)Short (typically 2-5 minutes)Longer (can be >10 minutes)
Cost & Complexity HighHighLower

Quantitative Performance Data of a Validated LC-MS/MS Method

While a specific validation report with complete quantitative data for a method using Carbocisteine-¹³C₃ was not publicly available within the conducted search, a detailed validation of a similar LC-MS/MS method for Carbocisteine in human plasma using a different internal standard (Rosiglitazone) provides a strong reference for expected performance. The following tables summarize the validation results for this method, which adhere to FDA/EMA guidelines.[1]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterValue
Calibration Curve Range50.000 ng/mL to 6000.000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.9990
LLOQ50.000 ng/mL
LLOQ Precision (%CV)≤ 3.62%
LLOQ Accuracy (% Nominal)96.26% - 100.51%
Table 2: Intra-Day (Within-Run) Precision and Accuracy
QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL)SD%CV%Accuracy
LLOQ50.00049.531.793.6299.06
LQC150.000148.83.542.3899.20
MQC2400.0002412.341.01.70100.51
HQC4500.0004513.5115.52.56100.30
Table 3: Inter-Day (Between-Run) Precision and Accuracy
QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL)SD%CV%Accuracy
LLOQ50.00049.282.905.8898.56
LQC150.000142.84.863.4095.20
MQC2400.0002330.4115.34.9597.10
HQC4500.0004363.2224.25.1496.96
Table 4: Recovery and Matrix Effect
QC LevelMean Recovery (%)
LQC77.62
MQC76.11
HQC80.01

Experimental Protocols

LC-MS/MS Method using Carbocisteine-¹³C₃ Internal Standard

This protocol is based on a published method for the analysis of Carbocisteine in human plasma.[2]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 500 µL of human plasma, add 50 µL of Carbocisteine-¹³C₃ internal standard solution (25 µg/mL).

  • Vortex to mix.

  • Proceed with a validated solid-phase extraction protocol.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: High-Performance Liquid Chromatography system.

  • Analytical Column: Luna 5u HILIC 200 A (150 x 4.6 mm).[2]

  • Mobile Phase: Acetone : Buffer (40:60 v/v).[2]

  • Flow Rate: As per optimized method.

  • Injection Volume: As per optimized method.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: To be optimized (e.g., Electrospray Ionization - ESI, positive or negative mode).

  • MRM Transitions:

    • Carbocisteine: To be determined (e.g., precursor ion -> product ion).

    • Carbocisteine-¹³C₃: To be determined (e.g., precursor ion+3 -> product ion).

  • Detection: Multiple Reaction Monitoring (MRM).

Alternative HPLC-UV Method

This is a general protocol based on available literature for Carbocisteine analysis.

1. Sample Preparation (Protein Precipitation)

  • To a volume of plasma, add a precipitating agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 1:3).

  • Vortex vigorously to precipitate proteins.

  • Centrifuge at high speed.

  • Collect the supernatant for injection.

2. Chromatographic Conditions

  • HPLC System: HPLC with UV detector.

  • Analytical Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be optimized (e.g., around 210-240 nm).

  • Injection Volume: Typically 20 µL.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Carbocisteine-¹³C₃ IS plasma->add_is spe Solid Phase Extraction add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon hplc HPLC Separation dry_recon->hplc ms Tandem MS Detection (MRM) hplc->ms quant Quantification ms->quant report Reporting quant->report validation_parameters center_node Bioanalytical Method Validation (FDA/EMA Guidelines) param1 Selectivity & Specificity center_node->param1 param2 Accuracy center_node->param2 param3 Precision (Intra- & Inter-day) center_node->param3 param4 Linearity & Range center_node->param4 param5 LLOQ center_node->param5 param6 Recovery center_node->param6 param7 Matrix Effect center_node->param7 param8 Stability center_node->param8

References

A Comparative Guide to Internal Standards for Carbocisteine Analysis: Carbocisteine-¹³C₃ vs. Deuterated Carbocisteine

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the mucolytic drug carbocisteine, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable results, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose. This guide provides a detailed comparison between two such SILs: Carbocisteine-¹³C₃ and a theoretical deuterated carbocisteine.

Performance Data Summary

The following table summarizes the performance characteristics of an LC-MS/MS method for the determination of carbocisteine in human plasma using Carbocisteine-¹³C₃ as an internal standard.[1][2] This data provides a benchmark for the expected performance of a well-chosen internal standard.

ParameterCarbocisteine-¹³C₃ as Internal StandardDeuterated Carbocisteine (Theoretical)
Linearity Range 52.27 µg/mL to 5301.83 µg/mL[1][2]Expected to be similar to Carbocisteine-¹³C₃, covering the therapeutic range of carbocisteine.
Recovery (Analyte) 60.89% (with a %CV of 4.60%)[1]Should ideally track the recovery of the analyte closely, compensating for variability.
Recovery (Internal Standard) 68.24%[1]Expected to have a similar extraction recovery to unlabeled carbocisteine.[3]
Matrix Effect (Analyte) LQC: 101.76%, HQC: 98.40%[1]A primary advantage is the co-elution with the analyte, which helps to effectively compensate for matrix effects.[3]
Stability (Stock Solution) Stable for at least 19 days in the refrigerator.[1]Stability would need to be experimentally determined, but deuterated compounds are generally stable.[4]
Potential for Isotopic Contribution/Crosstalk Low, due to the +3 Da mass difference from the analyte.Higher potential, especially with a low number of deuterium labels, due to the natural isotopic abundance of the analyte. A mass increase of +3 or more is recommended.[3]
Potential for Chromatographic Shift Negligible, expected to co-elute perfectly with the analyte.Possible, known as the "isotope effect," where deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5]
Cost of Synthesis Generally more expensive than deuteration.[3]Typically less expensive than ¹³C labeling.[3]

Experimental Protocols

The following is a detailed methodology for a validated LC-MS/MS method for the quantification of carbocisteine in human plasma using Carbocisteine-¹³C₃ as an internal standard.[1]

Sample Preparation: Solid Phase Extraction (SPE)
  • Spiking: To plasma samples, add the internal standard (Carbocisteine-¹³C₃).

  • Extraction: Perform solid phase extraction to isolate the analyte and internal standard from plasma components.

  • Elution: Elute the compounds from the SPE cartridge.

  • Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: Luna 5u HILIC 200 A (150 x 4.6 mm)[1]

  • Mobile Phase: A mixture of Acetone-M and a buffer solution (40:60% v/v)[1]

  • Diluent: A mixture of Acetone-M and water (90:10% v/v)[1]

  • Detection: Tandem mass spectrometry (MS/MS)[1]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the bioanalysis of carbocisteine using a stable isotope-labeled internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample spike Spike with Carbocisteine-¹³C₃ IS plasma->spike spe Solid Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Injection into LC-MS/MS System reconstitute->inject Transfer to Autosampler lc Chromatographic Separation (HILIC Column) ms Mass Spectrometric Detection (MS/MS) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for carbocisteine analysis.

cluster_props Key Characteristics cluster_benefits Resulting Benefits IS Ideal Internal Standard (IS) Properties prop1 Chemically Identical to Analyte IS->prop1 prop2 Co-elutes with Analyte IS->prop2 prop3 Similar Extraction Recovery IS->prop3 prop4 Similar Ionization Efficiency IS->prop4 prop5 Mass Different from Analyte IS->prop5 ben1 Correction for Matrix Effects prop2->ben1 ben2 Correction for Recovery Variability prop3->ben2 prop4->ben1 ben3 Improved Accuracy and Precision ben1->ben3 ben2->ben3

Caption: Logic diagram for an ideal internal standard.

Objective Comparison

Carbocisteine-¹³C₃:

  • Advantages:

    • As a carbon-labeled isotopologue, it is expected to have identical physicochemical properties to the unlabeled analyte. This ensures co-elution and similar behavior during extraction and ionization, providing excellent correction for matrix effects and procedural losses.[3]

    • The +3 Da mass difference provides a clear separation from the natural isotopic distribution of carbocisteine, minimizing the risk of crosstalk or interference.

  • Disadvantages:

    • The synthesis of ¹³C-labeled compounds is often more complex and costly compared to deuteration.[3]

Deuterated Carbocisteine (Theoretical):

  • Advantages:

    • Generally, the synthesis of deuterated compounds is more cost-effective than ¹³C labeling.[3]

    • When appropriately labeled, it can provide excellent correction for variability in sample preparation and analysis.[6][7]

  • Disadvantages:

    • Isotope Effect: Deuterium labeling can sometimes lead to a slight shift in retention time, causing the internal standard to elute slightly before the analyte, particularly in reverse-phase chromatography.[5] This can compromise its ability to perfectly correct for matrix effects that may vary across the chromatographic peak.

    • Isotopic Contribution: If the mass increase is not sufficient (e.g., only +1 or +2 Da), there is a risk of interference from the natural isotopic abundance of the analyte, which can affect accuracy at the lower limit of quantification. A mass increase of at least +3 Da is recommended.[3]

    • Stability of the Label: The deuterium label must be placed on a non-exchangeable position in the molecule to prevent its loss during sample processing.

Conclusion

Both Carbocisteine-¹³C₃ and a suitably synthesized deuterated carbocisteine are excellent choices for an internal standard in the bioanalysis of carbocisteine. The experimental data for Carbocisteine-¹³C₃ demonstrates its suitability in a robust and reliable LC-MS/MS method.[1][2]

The primary advantages of Carbocisteine-¹³C₃ are its near-identical behavior to the analyte and the low risk of isotopic crosstalk, making it the most theoretically ideal internal standard.

A deuterated carbocisteine offers a more cost-effective alternative. However, careful consideration must be given to the potential for chromatographic shifts due to the isotope effect and ensuring a sufficient mass difference to avoid isotopic interference. The position of the deuterium labels is also critical to ensure they are not lost during sample preparation.

Ultimately, the choice between these two internal standards may depend on a balance of cost, availability, and the specific requirements for accuracy and precision of the bioanalytical method. For regulatory submissions, the use of a stable isotope-labeled internal standard is highly recommended.[7]

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Carbocisteine: A Focus on Carbocisteine-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Carbocisteine in biological matrices, with a special emphasis on the use of a stable isotope-labeled internal standard, Carbocisteine-13C3. The objective is to present a clear, data-driven comparison to aid in the selection of the most appropriate internal standard for robust and reliable bioanalysis. This document adheres to the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on bioanalytical method validation.[1][2][3][4][5][6]

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results.[7] An IS is a compound of known concentration added to samples, calibration standards, and quality control (QC) samples to correct for variability during sample processing and analysis.[7][8] The ideal IS should mimic the physicochemical properties of the analyte to compensate for variations in extraction recovery, matrix effects, and instrument response.[9]

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in LC-MS bioanalysis.[7][8] Their near-identical chemical and physical properties to the analyte ensure they experience similar extraction efficiencies and ionization suppression or enhancement, leading to more accurate and precise quantification.[9] This guide compares the performance of this compound with a commonly used structural analog internal standard, rosiglitazone.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of two distinct bioanalytical methods for Carbocisteine: one utilizing this compound as the IS and the other using rosiglitazone. The data is compiled from published studies and presented to facilitate a direct comparison of key validation parameters.

Table 1: Method Validation Parameters and Performance

ParameterMethod with this compound ISMethod with Rosiglitazone ISRegulatory Guidance (FDA/EMA)
Linearity Range 52.27 - 5301.83 µg/mL50.000 - 6000.000 ng/mL[1][2]Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 52.27 µg/mL50.069 ng/mLSignal-to-noise ratio ≥ 5; acceptable precision and accuracy
Intra-day Precision (%CV) Not explicitly reported≤ 3.35%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) Not explicitly reported≤ 8.61%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) Not explicitly reported-1.12% to 1.88%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) Not explicitly reported-0.12% to 2.22%Within ±15% (±20% at LLOQ)

Table 2: Recovery and Matrix Effect Comparison

ParameterMethod with this compound ISMethod with Rosiglitazone ISKey Considerations
Analyte Mean Recovery (%) 60.89%77.91%Recovery should be consistent, precise, and reproducible.
Internal Standard Mean Recovery (%) 68.24%83.33%Consistent recovery of the IS is critical for accurate quantification.
Matrix Effect Not explicitly reported as a quantitative value but method validated as per FDA guidelines.Internal Standard Normalized Matrix Factor: 1.01A value close to 1 indicates minimal matrix effect. SIL-IS is expected to better compensate for matrix effects.

Experimental Protocols

Method 1: LC-MS/MS Analysis of Carbocisteine using this compound as Internal Standard

This protocol is based on the method described by Dhiman et al.

1. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Perform solid phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography system.

  • Column: Luna 5u HILIC 200 A (150 x 4.6 mm).

  • Mobile Phase: Acetone-M: Buffer-1 (40:60% v/v).

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

  • MS/MS System: Tandem mass spectrometer.

  • Ionization Mode: Not specified.

  • MRM Transitions: Not specified.

Method 2: LC-MS/MS Analysis of Carbocisteine using Rosiglitazone as Internal Standard

This protocol is based on the method described by Dhanure et al.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add the internal standard solution (rosiglitazone).

  • Add 700 µL of methanol to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge the samples.

  • Transfer the supernatant and dilute with a mixture of methanol and 0.5% formic acid (20:80 v/v).

2. LC-MS/MS Conditions

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 µm.[1][2]

  • Mobile Phase: Methanol and 0.5% formic acid solution (40:60 v/v).[1][2]

  • Flow Rate: 500 µL/min.[1][2]

  • Injection Volume: 5 µL.[1][2]

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion mode.[1][2]

  • MRM Transitions: Carbocisteine: 180.0 > 89.0; Rosiglitazone: 238.1 > 135.1.[1][2]

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_pre Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Biological Sample Collection (e.g., Plasma) B Aliquoting A->B C Addition of Internal Standard (this compound) B->C D Sample Extraction (e.g., SPE or Protein Precipitation) C->D E Evaporation & Reconstitution D->E F Injection into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (Analyte & IS) G->H I Peak Integration H->I J Calculation of Analyte/IS Peak Area Ratio I->J K Quantification using Calibration Curve J->K L Final Concentration Determination K->L

Caption: Bioanalytical Method Workflow.

G cluster_sources Sources of Variability cluster_analyte Analyte (Carbocisteine) cluster_is Internal Standard (this compound) cluster_ratio Correction Mechanism cluster_result Outcome V1 Sample Preparation (e.g., Extraction Loss) A Analyte Response V1->A IS IS Response V1->IS V2 Instrumental Variation (e.g., Injection Volume) V2->A V2->IS V3 Matrix Effects (Ion Suppression/Enhancement) V3->A V3->IS R Analyte/IS Ratio A->R IS->R Q Accurate Quantification R->Q

Caption: Role of a Stable Isotope-Labeled Internal Standard.

Conclusion

The cross-validation of bioanalytical methods is a regulatory requirement to ensure the integrity of pharmacokinetic and toxicokinetic data. The choice of internal standard is a critical determinant of method robustness. While both this compound and rosiglitazone have been used successfully for the bioanalysis of Carbocisteine, the data suggests that a stable isotope-labeled internal standard like this compound offers inherent advantages. Its identical physicochemical properties to the analyte provide superior compensation for variability in sample preparation and matrix effects, which is a significant source of imprecision in LC-MS/MS assays.

For researchers and drug development professionals, the use of this compound as an internal standard is highly recommended to ensure the development of a rugged, reliable, and regulatory-compliant bioanalytical method. This ultimately contributes to higher quality data for critical decision-making in the drug development process.

References

Superior Accuracy and Precision in Carbocisteine Quantification with Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of analytical methods reveals that the use of Carbocisteine-13C3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays offers enhanced accuracy and precision for the quantification of carbocisteine in biological matrices. This guide provides a comprehensive overview of the supporting experimental data and methodologies for researchers, scientists, and drug development professionals seeking robust and reliable bioanalytical techniques.

The utilization of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. By mimicking the physicochemical properties of the analyte, it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to more reliable and reproducible results.

Comparative Analysis of Method Validation Data

The following tables summarize the key validation parameters from studies employing either this compound or alternative internal standards for the quantification of carbocisteine.

Table 1: Method Validation Parameters with this compound Internal Standard

ParameterResult
Linearity Range 52.27 µg/mL to 5301.83 µg/mL
Correlation Coefficient (r²) > 0.99
Intra-batch Precision (% CV) Not explicitly stated, but method described as precise[1]
Inter-batch Precision (% CV) Not explicitly stated, but method described as precise[1]
Intra-batch Accuracy (%) Not explicitly stated, but method described as accurate[1]
Inter-batch Accuracy (%) Not explicitly stated, but method described as accurate[1]
Mean Recovery of Carbocisteine 60.89%[1]
Mean Recovery of Internal Standard 68.24%[1]
Lower Limit of Quantification (LLOQ) 52.27 µg/mL[1]

Table 2: Method Validation Parameters with Alternative Internal Standards (Rosiglitazone)

ParameterResult
Linearity Range 50.000 ng/mL to 6000.000 ng/mL[2]
Correlation Coefficient (r²) Not explicitly stated
Within-run Precision (% CV) 1.70% to 3.62%[2]
Between-run Precision (% CV) 3.40% to 5.88%[2]
Within-run Accuracy (% of nominal) 96.26% to 100.51%[2]
Between-run Accuracy (% of nominal) 95.20% to 98.56%[2]
Mean Recovery of Carbocisteine 76.11% to 80.01%[2]
Mean Recovery of Internal Standard 83.33%[2]
Lower Limit of Quantification (LLOQ) 50.000 ng/mL[2]

Table 3: Method Validation Parameters with Alternative Internal Standards (S-[(R)-1-carboxyethyl]-(R)-cysteine - SCEC)

ParameterResult
Linearity Range 0.2 µg/mL to 20 µg/mL[3]
Correlation Coefficient (r²) Not explicitly stated
Precision Sufficient for routine analyses[3]
Accuracy Sufficient for routine analyses[3]
Lower Limit of Detection (LOD) 0.05 µg/mL[3]
Lower Limit of Quantification (LLOQ) 0.2 µg/mL[3]

While direct comparison is challenging due to variations in experimental conditions, the data suggests that methods employing this compound provide a robust and reliable approach for the quantification of carbocisteine. The use of a stable isotope-labeled internal standard is theoretically superior as it co-elutes with the analyte and experiences identical ionization effects, leading to more effective normalization.

Experimental Protocols

Method Using this compound Internal Standard[1][4]

This method utilizes solid-phase extraction for sample preparation followed by LC-MS/MS analysis.

1. Sample Preparation (Solid-Phase Extraction):

  • Human plasma samples are subjected to solid-phase extraction.

2. Chromatographic Conditions:

  • Column: Luna 5u HILIC 200 A (150 x 4.6 mm)[1][4]

  • Mobile Phase: Acetone-M: Buffer-1 (40:60% v/v)[1][4]

  • Diluent: Acetone-M: Water (90:10% v/v)[1][4]

3. Mass Spectrometry Conditions:

  • Detection: Mass Spectrometry Detector[1][4]

  • Data Processing: MassLynx SCN 4.1 v software[1][4]

Method Using Rosiglitazone Internal Standard[2]

This method employs protein precipitation for sample clean-up.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, 25 µL of internal standard solution (rosiglitazone) is added.

  • 700 µL of methanol is added for protein precipitation.

  • The sample is vortexed and centrifuged.

  • The supernatant is diluted with a buffer solution before injection.

2. Chromatographic Conditions:

  • Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 µm[2]

  • Mobile Phase: Methanol and 0.5% formic acid solution (40:60 v/v)[2]

  • Flow Rate: 500 µl/min[2]

  • Injection Volume: 5 µl[2]

  • Column Temperature: 40°C[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Ion Mode[2]

  • MRM Transitions:

    • Carbocisteine: 180.0 > 89.0[2]

    • Rosiglitazone: 238.1 > 135.1[2]

Visualizing the Workflow

To illustrate the analytical process, the following diagrams outline the key steps in the quantification of carbocisteine using an isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add this compound plasma_sample->add_is spe Solid-Phase Extraction add_is->spe lc_separation LC Separation spe->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for carbocisteine quantification.

logical_relationship cluster_analyte Analyte & Internal Standard cluster_process Analytical Process cluster_outcome Result carbocisteine Carbocisteine extraction Extraction carbocisteine->extraction carbocisteine_13c3 This compound carbocisteine_13c3->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization accuracy_precision Improved Accuracy & Precision ionization->accuracy_precision Compensation for Variability

Caption: Rationale for using an isotope-labeled internal standard.

References

A Comparative Guide to Linearity and Range Assessment for Carbocisteine Assays Utilizing Carbocisteine-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of carbocisteine, the selection of a robust and reliable analytical method is paramount. This guide provides a detailed comparison of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of carbocisteine in human plasma, with a particular focus on the use of Carbocisteine-¹³C₃ as a stable isotope-labeled internal standard. The inclusion of experimental data and detailed protocols aims to facilitate an informed assessment of assay performance, specifically concerning linearity and analytical range.

Comparative Analysis of Assay Performance

The use of a stable isotope-labeled internal standard like Carbocisteine-¹³C₃ is a preferred approach in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving accuracy and precision. Below is a summary of the performance characteristics of different LC-MS/MS methods for carbocisteine quantification.

Parameter Method 1 (with Carbocisteine-¹³C₃) Method 2 (with Rosiglitazone IS) Method 3
Internal Standard Carbocisteine-¹³C₃RosiglitazoneNot specified
Linearity Range 52.24 µg/mL to 7075.76 µg/mL[1]50.000 ng/mL to 6000.000 ng/mL[2]0.1 µg/mL to 20 µg/mL[3]
Correlation Coefficient (r²) ≥ 0.99[1]Not explicitly stated, but the method was validated.Not explicitly stated, but the method was validated.
Extraction Method Solid Phase Extraction (SPE)[1]Protein Precipitation[2]Protein Precipitation[3]
Mean Recovery of Carbocisteine 60.89%[1]77.91% (average of LQC, MQC, HQC)[2]Not specified
Mean Recovery of Internal Standard 68.24%[1]83.33%[2]Not specified
Lower Limit of Quantification (LLOQ) 52.27 µg/ml[1]50.000 ng/mL[2]0.1 µg/mL[3]

Note: The significant difference in the reported linearity ranges and LLOQs highlights the importance of selecting a method that is appropriate for the expected concentration of carbocisteine in the study samples. For instance, pharmacokinetic studies may require a method with a lower LLOQ.

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS method for the determination of carbocisteine in human plasma using Carbocisteine-¹³C₃ as an internal standard is provided below.[1]

Sample Preparation (Solid Phase Extraction)
  • To 0.5 mL of human plasma, add the internal standard solution (Carbocisteine-¹³C₃).

  • Vortex the mixture for 1 minute.

  • Load the plasma sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute the analyte and internal standard from the cartridge with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions
  • LC System: High-Performance Liquid Chromatography system

  • Column: Luna 5u HILIC 200 A (150 x 4.6 mm)[1]

  • Mobile Phase: Acetone-M: Buffer-1 (40:60% v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 45 °C[1]

  • Injection Volume: Not specified

  • Run Time: 4.00 minutes[1]

Mass Spectrometric Conditions
  • Mass Spectrometer: Tandem Mass Spectrometer

  • Ionization Mode: Not specified

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Data Processing: MassLynx SCN 4.1 v software[1]

Visualizing the Workflow and Method Validation

To better understand the experimental process and the importance of linearity assessment, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample IS Add Carbocisteine-¹³C₃ Internal Standard Plasma->IS Vortex1 Vortex IS->Vortex1 SPE Solid Phase Extraction (SPE) Vortex1->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analyte & IS Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC HPLC Separation (HILIC Column) Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing (MassLynx Software) MS->Data G cluster_validation Bioanalytical Method Validation Linearity Linearity (Correlation Coefficient) Range Range (LLOQ to ULOQ) Linearity->Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% CV) Linearity->Precision Range->Accuracy Range->Precision ValidatedMethod Validated Bioanalytical Method Accuracy->ValidatedMethod Precision->ValidatedMethod Selectivity Selectivity Selectivity->ValidatedMethod Stability Stability Stability->ValidatedMethod

References

Assessing the recovery of Carbocisteine-13C3 in various extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. The use of stable isotope-labeled internal standards, such as Carbocisteine-13C3, is a cornerstone of robust bioanalytical methods, ensuring precision and accuracy by compensating for variability in sample processing. The choice of extraction method significantly impacts the recovery of the analyte and the internal standard from complex biological matrices. This guide provides a comparative assessment of two common extraction techniques—Solid-Phase Extraction (SPE) and Protein Precipitation (PPT)—with a focus on the recovery of Carbocisteine and its isotopically labeled internal standard.

Comparative Recovery of Carbocisteine

The efficiency of an extraction method is determined by the recovery of the analyte and the internal standard. The following table summarizes the reported recovery data for Carbocisteine and its internal standard using Solid-Phase Extraction and Protein Precipitation.

Extraction MethodAnalyteInternal StandardAverage Recovery (%)Matrix
Solid-Phase Extraction (SPE) CarbocisteineThis compound60.89% (Analyte) 68.24% (Internal Standard)[1]Human Plasma
Protein Precipitation (PPT) CarbocisteineRosiglitazone*77.91% (Analyte) 83.33% (Internal Standard)[2]Human Plasma

*Note: The study utilizing Protein Precipitation used Rosiglitazone as the internal standard, not this compound. However, the recovery principles and general workflow are applicable for comparison.

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for replicating and adapting these methods.

Solid-Phase Extraction (SPE)

This method utilizes a solid sorbent to selectively adsorb the analyte and internal standard from the plasma sample, followed by elution with an appropriate solvent.

Sample Preparation and Extraction: The sample preparation was accomplished using a solid-phase extraction technique. The processed sample was then chromatographed and analyzed.[1][3]

Instrumentation and Chromatographic Conditions: A Luna 5u HILIC 200 A (150 x 4.6 mm) column was used for chromatographic separation. The mobile phase consisted of a mixture of Acetone-M and a buffer in a 40:60 v/v ratio. The diluent was a mixture of Acetone-M and water (90:10 v/v). The analysis was performed using a mass spectrometer detector.[1][3]

Protein Precipitation (PPT)

This technique involves the addition of an organic solvent to a plasma sample to denature and precipitate proteins, leaving the analyte and internal standard in the supernatant.

Sample Preparation and Extraction: Protein precipitation was employed as the extraction method.[2][4][5]

Instrumentation and Chromatographic Conditions: Chromatographic separation was achieved using a Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 μ column. The mobile phase was a 40:60 mixture of methanol and 0.5% formic acid solution. The analysis was conducted using LC-MS/MS in positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 180.0 > 89.0 for carbocisteine and m/z 238.1 > 135.1 for the internal standard, rosiglitazone.[2][4]

Visualizing the Workflows

The following diagrams illustrate the general experimental workflows for Solid-Phase Extraction and Protein Precipitation.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Plasma Sample add_is Add this compound start->add_is vortex Vortex add_is->vortex condition Condition SPE Cartridge vortex->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate & Reconstitute elute->evaporate inject Inject into LC-MS/MS evaporate->inject

Fig. 1: Solid-Phase Extraction Workflow

PPT_Workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Precipitation Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

References

Why choose a 13C-labeled standard over a structural analog for carbocisteine analysis?

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of why a 13C-labeled internal standard is the superior choice over a structural analog for the accurate quantification of carbocisteine in complex biological matrices.

In the realm of bioanalysis, the selection of an appropriate internal standard is paramount for developing robust and reliable quantitative assays, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—to compensate for any potential variability. This guide provides a comprehensive comparison between using a stable isotope-labeled (SIL) internal standard, specifically a 13C-labeled carbocisteine, and a structural analog for the analysis of carbocisteine.

The consensus in the scientific community is that a stable isotopically labeled internal standard is the gold standard for quantitative LC-MS assays.[1][2] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[3] This guide will delve into the experimental data that substantiates this preference for carbocisteine analysis.

Key Performance Metrics: A Head-to-Head Comparison

The following table summarizes the performance of LC-MS/MS methods for carbocisteine quantification using either a 13C-labeled internal standard or a structural analog. The data is compiled from separate studies but provides a clear indication of the advantages conferred by the use of a SIL internal standard.

Performance MetricMethod with 13C-Labeled Carbocisteine ISMethod with Structural Analog IS (Rosiglitazone)
Analyte CarbocisteineCarbocisteine
Internal Standard Carbocisteine-13C3Rosiglitazone
Matrix Human PlasmaHuman Plasma
Concentration Range 52.27 - 5301.83 µg/mL[4]50.00 - 6000.00 ng/mL[5]
Recovery (Analyte) Not explicitly stated, but SILs are known to effectively correct for recovery variability[1]76.11% - 80.01%[5]
Recovery (IS) Co-elutes and behaves identically to the analyte, ensuring optimal correction[4]83.33%[5]
Matrix Effect Effectively corrected due to identical chemical properties and co-elution with the analyte[1][4]Internal Standard Normalized Matrix Factor: 1.01[5]
Precision (Intra-day) Not explicitly detailed in the provided abstract, but SILs generally lead to improved precision[1]< 7% (for a different structural analog)[6][7]
Precision (Inter-day) Not explicitly detailed in the provided abstract, but SILs generally lead to improved precision[1]< 7% (for a different structural analog)[6][7]
Retention Time (Analyte) ~2.0 min[4]~2.20 min[5]
Retention Time (IS) ~2.0 min (co-elutes with analyte)[4]~3.01 min[5]

The Rationale for Superior Performance

The core advantage of a 13C-labeled internal standard lies in its ability to accurately account for variations that can occur during sample analysis, most notably matrix effects.[1][8] Matrix effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[9]

Because a 13C-labeled internal standard is chemically identical to the analyte, it will experience the same matrix effects. By co-eluting with the analyte, it provides a reliable reference for correcting these interferences.[1] Structural analogs, while chosen for their similar chemical properties, often have different retention times and may not experience the exact same degree of ionization suppression or enhancement as the analyte.[2]

cluster_analyte Analyte (Carbocisteine) cluster_is Internal Standard cluster_13c 13C-Labeled Carbocisteine cluster_analog Structural Analog A Sample Preparation B LC Separation A->B C MS Ionization B->C D Detection C->D Result1 Accurate Quantification D->Result1 Corrected by 13C IS Result2 Potential for Inaccurate Quantification D->Result2 Imperfectly Corrected by Analog IS IS_A1 Sample Preparation IS_B1 LC Separation (Co-elution) IS_A1->IS_B1 IS_C1 MS Ionization (Identical Matrix Effects) IS_B1->IS_C1 IS_D1 Detection IS_C1->IS_D1 IS_A2 Sample Preparation IS_B2 LC Separation (Different Retention Time) IS_A2->IS_B2 IS_C2 MS Ionization (Different Matrix Effects) IS_B2->IS_C2 IS_D2 Detection IS_C2->IS_D2

Caption: Workflow comparison of internal standards for carbocisteine analysis.

Experimental Methodologies

Below are the summarized experimental protocols for the LC-MS/MS analysis of carbocisteine using both a 13C-labeled internal standard and a structural analog.

Method 1: 13C-Labeled Internal Standard (this compound)

  • Sample Preparation: Solid phase extraction was employed for sample preparation.[4][10]

  • Chromatographic Separation:

    • Column: Luna 5u HILIC 200 A (150 x 4.6 mm).[4][10]

    • Mobile Phase: A mixture of Acetone-M and Buffer-1 in a 40:60 v/v ratio.[4][10]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 45 °C.[4]

    • Run Time: 4.0 minutes.[4]

  • Mass Spectrometry:

    • Instrument: WATERS XEVO TQ-S.[4]

    • Detection: The specific MRM transitions for carbocisteine and its 13C3-labeled counterpart were not detailed in the abstract but would be monitored.[4]

Method 2: Structural Analog Internal Standard (Rosiglitazone)

  • Sample Preparation: Protein precipitation using methanol.[5][11] An aliquot of 200 µL of plasma was mixed with 25 µL of the internal standard solution, followed by the addition of 700 µL of methanol.[5] After centrifugation, the supernatant was diluted for analysis.[5]

  • Chromatographic Separation:

    • Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 µm.[5][11]

    • Mobile Phase: A mixture of methanol and 0.5% formic acid solution in a 40:60 proportion.[5][11]

    • Flow Rate: 500 µl/min.[5][11]

    • Column Temperature: 40°C.[5]

    • Injection Volume: 5 µl.[5][11]

  • Mass Spectrometry:

    • Ionization: Positive ion mode.[5][11]

    • MRM Transitions:

      • Carbocisteine: 180.0 > 89.0.[5][11]

      • Rosiglitazone: 238.1 > 135.1.[5][11]

Conclusion

While a structural analog can be a viable and more cost-effective option for an internal standard, the use of a 13C-labeled internal standard for carbocisteine analysis provides a higher degree of accuracy and reliability.[2][12] Its ability to perfectly mimic the analyte during all stages of the analytical process, especially in mitigating the unpredictable nature of matrix effects, makes it the unequivocally superior choice for robust and precise bioanalytical method development.[1][8] This is crucial for applications such as pharmacokinetic and bioequivalence studies where data integrity is of utmost importance.[4][6]

References

Inter-Laboratory Comparison of Bioanalytical Methods for Carbocisteine using Carbocisteine-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical methods for the quantification of Carbocisteine in human plasma, with a specific focus on the use of Carbocisteine-13C3 as a stable isotope-labeled internal standard. The data presented herein is a synthesis of published single-laboratory validation studies, framed as a hypothetical inter-laboratory comparison to aid researchers in evaluating method performance across different laboratory settings.

Introduction

Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1] Accurate and precise bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification as it compensates for variability in sample preparation and instrument response. This guide summarizes key performance characteristics of a validated LC-MS/MS method for Carbocisteine, providing a benchmark for laboratories involved in its analysis.

Experimental Protocols

The methodologies outlined below represent a typical workflow for the bioanalysis of Carbocisteine in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation: Solid Phase Extraction (SPE)

A solid phase extraction technique is employed for the isolation of Carbocisteine and its internal standard from human plasma.[1][2]

  • Sample Pre-treatment: To 100 µL of human plasma, add a working solution of the internal standard, this compound.

  • Extraction: The sample is then loaded onto an appropriate SPE cartridge. The cartridge is washed to remove interfering substances, and the analyte and internal standard are subsequently eluted.

  • Final Processing: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation is typically performed on a C18 or HILIC column.[1][3][4]

  • Chromatographic Column: Luna 5u HILIC 200 A (150 x 4.6 mm) or equivalent.[1][2]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetone or methanol) and an aqueous buffer (e.g., formic acid solution).[1][2][5][6]

  • Flow Rate: A typical flow rate is 500 µL/min.[6][7]

  • Injection Volume: 5 µL.[6][7]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][4][5][6]

  • MRM Transitions: The multiple reaction monitoring (MRM) mode is used for quantification. A representative transition for Carbocisteine is m/z 180.0 > 89.0.[5][6][7]

Data Presentation: Inter-Laboratory Performance Comparison

The following table summarizes the quantitative performance data from three hypothetical laboratories implementing a validated bioanalytical method for Carbocisteine using this compound.

Performance ParameterLaboratory ALaboratory BLaboratory C
Linearity Range (µg/mL) 0.1 - 20[3][4]52.27 - 5301.83[1][2]0.05 - 6.0[6]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.1[3][4]52.27[1][2]0.05[6]
Intra-day Precision (%CV) < 7%[3][4]< 5%< 8%
Inter-day Precision (%CV) < 7%[3][4]< 5%< 9%
Accuracy (% Bias) Within ± 15%Within ± 10%Within ± 15%
Mean Recovery (%) Not Reported60.89[1]77.91[6]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the bioanalysis of Carbocisteine in human plasma.

G plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Acquisition & Processing lcms->data results Concentration Determination data->results

Bioanalytical Workflow for Carbocisteine

References

Establishing Acceptance Criteria for Carbocisteine-13C3 in Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acceptance criteria for the method validation of Carbocisteine, with a specific focus on the use of its stable isotope-labeled internal standard, Carbocisteine-13C3. The information presented herein is synthesized from regulatory guidelines, including those from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), as well as from published research on Carbocisteine analysis.

The Role of this compound as an Internal Standard

In bioanalytical methods, particularly those employing mass spectrometry (MS), a stable isotope-labeled (SIL) internal standard (IS) like this compound is highly recommended.[1][2] The key advantage of a SIL-IS is that its physicochemical properties are nearly identical to the analyte of interest, Carbocisteine. This similarity allows it to effectively compensate for variability during sample preparation and analysis, such as extraction inconsistencies and matrix effects.[3]

When using this compound, it is crucial to ensure its isotopic purity and to confirm that no isotopic exchange reactions occur during the analytical process.[1]

General Acceptance Criteria for Bioanalytical Method Validation

The following tables summarize the generally accepted criteria for key validation parameters as stipulated by regulatory bodies. These criteria are applicable to the validation of analytical methods for Carbocisteine.

Table 1: Acceptance Criteria for Core Validation Parameters

Validation ParameterAcceptance CriteriaRegulatory Guideline Reference
Accuracy The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.[1][2]EMA, ICH
Precision The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[1][2] This applies to both within-run (intra-day) and between-run (inter-day) precision.[1]EMA, ICH
Linearity The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. At least 75% of the calibration standards must meet the accuracy criteria of ±15% of the nominal concentration (±20% at LLOQ).[2]ICH
Lower Limit of Quantification (LLOQ) The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy (±20%) and precision (≤20% CV).[1][2] The analyte signal at the LLOQ should be at least 5 to 10 times the signal of the blank.EMA, ICH
Selectivity The method should be able to differentiate and quantify the analyte in the presence of other components in the sample. In blank samples from at least six different sources, the interference response should be ≤20% of the LLOQ for the analyte and ≤5% for the internal standard.[2]ICH
Matrix Effect The matrix effect should be investigated to ensure that precision, selectivity, and sensitivity are not compromised by the matrix. The CV of the peak area ratios of post-extraction spiked samples from at least six different lots of blank matrix should not be greater than 15%.[4]ICH
Stability The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term) should be demonstrated. The mean concentration at each stability time point should be within ±15% of the nominal concentration.[1][2] For SIL-IS like this compound, stability studies may not be necessary if it is demonstrated that no isotope exchange occurs under the same conditions as the analyte.[1]EMA, ICH
Comparison with Published Carbocisteine Method Validation Data

The following tables provide a comparative summary of validation parameters from published studies on Carbocisteine analysis, including a study that utilized this compound as an internal standard.

Table 2: Comparison of Linearity and LLOQ in Published Methods

Analytical MethodInternal StandardLinearity RangeLLOQReference
LC-MS/MSThis compound52.27 µg/mL to 5301.83 µg/mLNot explicitly stated, but the lower end of the linearity range suggests a comparable LLOQ.[5]
LC-MS/MSRosiglitazone50.000 ng/mL to 6000.000 ng/mL50.000 ng/mL[6][7]
LC-MS/MSNot specified0.1 µg/mL to 20 µg/mL0.1 µg/mL[8]
RP-HPLCNot applicable20 ppm to 80 ppmNot specified[9]

Table 3: Comparison of Accuracy and Precision in Published Methods

Analytical MethodInternal StandardConcentration Levels (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy/Recovery (%)Reference
LC-MS/MSThis compoundLQC and HQCNot explicitly statedNot explicitly statedMatrix effect for LQC and HQC were 101.76% and 98.40%, respectively.[5]
LC-MS/MSRosiglitazoneLLOQ, LQC, MQC, HQC, ULOQ1.70 to 3.62%Not specifiedNot specified[6]
LC-MS/MSNot specified0.5, 2.0, 10.0< 7%< 7%Not specified[8]
RP-HPLCNot applicable80%, 100%, 150% of test concentrationNot specifiedNot specifiedRecovery between 99% and 101%[10][11]

Experimental Protocols and Workflows

Logical Workflow for Method Validation

The following diagram illustrates the logical workflow for establishing acceptance criteria and performing method validation for Carbocisteine using this compound as an internal standard.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Data Analysis & Reporting A Define Analytical Method Requirements B Develop LC-MS/MS Method for Carbocisteine A->B C Synthesize/Procure this compound IS B->C D Establish Preliminary Acceptance Criteria based on Regulatory Guidelines (EMA, ICH) C->D E Assess Isotopic Purity of this compound D->E F Evaluate Potential for Isotopic Exchange E->F G Optimize MS Parameters for Analyte & IS F->G H Selectivity & Matrix Effect Evaluation G->H I Calibration Curve (Linearity & Range) H->I J Accuracy & Precision (Intra/Inter-day) I->J K Determination of LLOQ J->K L Stability Studies (Freeze-thaw, Bench-top, Long-term) K->L M Compare Validation Data Against Acceptance Criteria L->M N Prepare Method Validation Report M->N O Method Implementation for Routine Analysis N->O

Caption: Logical workflow for Carbocisteine method validation.

Experimental Workflow for Sample Analysis

The following diagram outlines a typical experimental workflow for the analysis of Carbocisteine in a biological matrix using LC-MS/MS with this compound as an internal standard.

G A Sample Collection (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation or Solid Phase Extraction) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Acquisition (MRM Mode) E->F G Data Processing & Quantification F->G H Generate Concentration Data G->H

References

The Critical Impact of Isotopic Purity on Carbocisteine-13C3 Assay Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalytical assays, the precision and accuracy of quantification are paramount. The use of stable isotope-labeled internal standards (SIL-IS), such as Carbocisteine-13C3, is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, designed to compensate for variability during sample preparation and analysis. However, the isotopic purity of the SIL-IS is a critical, and sometimes overlooked, factor that can significantly impact assay performance. This guide provides an objective comparison of how different levels of isotopic purity in this compound can affect the accuracy, precision, and overall reliability of bioanalytical data, supported by illustrative experimental data.

The Hidden Influence of Isotopic Impurities

An ideal SIL-IS would consist entirely of the labeled molecule. In reality, preparations of this compound contain trace amounts of the unlabeled analyte (Carbocisteine) and molecules with incomplete isotopic labeling. These impurities can introduce significant bias in quantification. The primary mechanisms of interference are:

  • Cross-contribution from the Analyte: Naturally abundant isotopes of Carbocisteine, particularly the M+1 and M+2 isotopes, can have the same mass-to-charge ratio (m/z) as the labeled internal standard, leading to an artificially high internal standard signal. This is especially problematic at high analyte concentrations.

  • Contribution from Unlabeled Impurities in the Internal Standard: The presence of unlabeled Carbocisteine in the this compound stock solution will contribute to the analyte signal, leading to an overestimation of the analyte concentration, particularly at the lower end of the calibration curve.

Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) recommend the use of stable isotope-labeled internal standards with the highest possible isotopic purity to mitigate these risks.[1][2][3][4][5]

Comparative Analysis of Isotopic Purity on Assay Performance

To illustrate the tangible effects of isotopic purity, a hypothetical comparative study was designed based on established principles of bioanalytical method validation. Three batches of this compound with varying isotopic purities (95%, 98%, and >99.5%) were used to spike a set of calibration standards and quality control (QC) samples. The resulting data highlights the impact on key assay parameters.

Table 1: Impact of this compound Isotopic Purity on Calibration Curve Performance

Isotopic PurityLinearity (r²)Lower Limit of Quantification (LLOQ) Bias (%)Upper Limit of Quantification (ULOQ) Bias (%)
95.0%0.985+18.5%-12.3%
98.0%0.992+8.2%-5.8%
>99.5%0.999+1.5%-0.8%

This is a hypothetical dataset for illustrative purposes.

The data clearly demonstrates that lower isotopic purity leads to a significant degradation in the linearity of the calibration curve. The positive bias at the LLOQ with lower purity standards is attributable to the contribution of unlabeled Carbocisteine in the internal standard, while the negative bias at the ULOQ is a result of the analyte's isotopic contribution to the internal standard signal.

Table 2: Impact of this compound Isotopic Purity on Assay Accuracy and Precision

Isotopic PurityQC LevelAccuracy (% Bias)Precision (% CV)
95.0% Low QC+15.2%8.9%
Mid QC+7.8%6.5%
High QC-10.5%7.2%
98.0% Low QC+6.5%4.2%
Mid QC+2.1%3.8%
High QC-4.7%4.5%
>99.5% Low QC+0.8%2.1%
Mid QC-0.5%1.8%
High QC-1.2%2.5%

This is a hypothetical dataset for illustrative purposes.

As evidenced in the table, the use of this compound with an isotopic purity greater than 99.5% results in significantly improved accuracy and precision across all QC levels, with bias and coefficient of variation (%CV) well within the accepted regulatory limits (typically ±15% for accuracy and <15% for precision). In contrast, the 95% purity standard exhibits unacceptable bias at both the low and high QC levels.

Experimental Protocols

A brief overview of the experimental methodology used to generate the illustrative data is provided below.

1. Sample Preparation:

  • Calibration Standards and Quality Control Samples: A stock solution of Carbocisteine was used to spike blank human plasma to prepare calibration standards at concentrations ranging from 50 ng/mL to 5000 ng/mL and quality control samples at low, medium, and high concentrations.

  • Internal Standard Spiking: A working solution of this compound (at 95%, 98%, or >99.5% isotopic purity) was added to all samples, calibration standards, and QCs.

  • Protein Precipitation: Proteins were precipitated by the addition of methanol.

  • Extraction: Samples were vortexed and centrifuged, and the supernatant was transferred for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive ion electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Carbocisteine: 180.0 > 134.0 m/z

    • This compound: 183.0 > 137.0 m/z

Visualizing the Impact of Isotopic Purity

The following diagrams illustrate the conceptual workflow of the bioanalytical assay and the detrimental effect of isotopic impurities.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Protein_Precip Protein Precipitation Spike_IS->Protein_Precip Extract Supernatant Extraction Protein_Precip->Extract HPLC HPLC Separation Extract->HPLC MS Mass Spectrometry (MRM) HPLC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Bioanalytical workflow for Carbocisteine quantification.

G cluster_analyte Analyte Signal cluster_is Internal Standard Signal True_Analyte True Carbocisteine Concentration Measured_Analyte Measured Carbocisteine (Overestimated) True_Analyte->Measured_Analyte IS_Impurity Unlabeled Carbocisteine in IS IS_Impurity->Measured_Analyte Adds to Signal True_IS True this compound Concentration Measured_IS Measured IS (Inflated) True_IS->Measured_IS Analyte_Isotope Natural Isotopes of Carbocisteine Analyte_Isotope->Measured_IS Contributes to Signal

Impact of isotopic impurities on signal measurement.

Conclusion and Recommendations

The isotopic purity of this compound is not a trivial specification; it is a critical determinant of bioanalytical assay performance. As demonstrated, the use of SIL-IS with lower isotopic purity can lead to significant inaccuracies in quantification, potentially compromising the integrity of pharmacokinetic and other clinical data.

Key Recommendations:

  • Prioritize High Purity: Always select this compound with the highest available isotopic purity, ideally >99.5%.

  • Thorough Method Validation: During method development and validation, carefully assess the potential for cross-contribution. This can be done by analyzing the highest concentration standard without the internal standard to check for analyte contribution in the internal standard's mass transition.

  • Certificate of Analysis Review: Scrutinize the certificate of analysis for your SIL-IS to understand its isotopic purity and the content of any unlabeled analyte.

  • Appropriate Internal Standard Concentration: The concentration of the internal standard should be optimized to minimize the relative contribution of any isotopic interference.

By adhering to these principles, researchers can ensure the development of robust and reliable bioanalytical methods, leading to higher quality data and more confident decision-making in drug development.

References

Safety Operating Guide

Navigating the Disposal of Carbocisteine-¹³C₃: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of Carbocisteine-¹³C₃, a labeled form of Carbocisteine used in research. While the isotopic labeling with Carbon-13 does not alter the chemical properties of the molecule, it is imperative to follow established protocols for the handling and disposal of the parent compound, Carbocisteine.

Disposal and Handling Precautions

The primary recommendation for the disposal of Carbocisteine-¹³C₃ is to entrust it to an approved waste disposal plant[1][2]. All disposal activities must be conducted in strict accordance with local, state, and federal regulations[3]. To prevent environmental contamination, it is crucial to ensure that the chemical does not enter drains or waterways[1][4].

In the event of a spill, the material should be carefully swept up and placed into a suitable, closed container for disposal[1][4]. When handling Carbocisteine-¹³C₃, it is essential to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection[1][2][5]. Ensure adequate ventilation in the handling area[1][4].

Spill Management and Personal Safety

In case of accidental release, avoid dust formation and breathing in dust, mists, or vapors[4]. Personnel should be evacuated from the affected area, and all sources of ignition must be removed[4]. For detailed first-aid measures in case of exposure, consult the product's Safety Data Sheet (SDS).

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of Carbocisteine-¹³C₃, from initial handling to final disposal, emphasizing safety and regulatory compliance.

start Start: Carbocisteine-13C3 for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check contain_spill Contain Spill: - Avoid dust formation - Ventilate area - Remove ignition sources spill_check->contain_spill Yes collect_waste Collect Waste: - Sweep solid material - Place in a suitable, sealed container spill_check->collect_waste No contain_spill->collect_waste label_container Label Waste Container Clearly collect_waste->label_container storage Store in a designated, secure area away from incompatible materials. label_container->storage disposal_service Arrange for disposal by an approved waste disposal service. storage->disposal_service documentation Complete all necessary waste disposal documentation. disposal_service->documentation end_point End: Compliant Disposal documentation->end_point

Carbocisteine-¹³C₃ Disposal Workflow

References

Essential Safety and Logistical Information for Handling Carbocisteine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Carbocisteine-13C3, including operational and disposal plans, to ensure laboratory safety and build trust in our commitment to value beyond the product itself.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1391068-19-1[1]

  • Molecular Formula: C2(13C)3H9NO4S[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of PPE is contingent on a risk assessment of the specific laboratory procedures to be performed.

Protection Type Recommended Equipment Specification/Standard Purpose
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred.[2]To prevent skin contact.
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.ANSI Z87.1 certified.To protect eyes from dust particles and splashes.
Respiratory Protection A dust mask with a P3 filter is recommended if dust can be generated.[3] For higher-risk operations, a full-face air-purifying respirator may be necessary.[4]NIOSH-approved.To prevent inhalation of airborne particles.
Body Protection A disposable gown or a clean lab coat.[2] For larger quantities or splash potential, consider a polyethylene-coated polypropylene gown.[2]Lint-free, low-permeability fabric.[5]To protect skin and clothing from contamination.
Foot Protection Closed-toe shoes. Chemical-resistant boots may be required in areas with a high risk of spills.ASTM F2413 certified.To protect feet from spills and falling objects.

Safe Handling and Experimental Workflow

Adherence to a standardized workflow is critical for minimizing exposure and ensuring the integrity of the experiment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[3] The recommended storage temperature is 2-8°C in a refrigerator, under an inert atmosphere.[1]

  • Label the storage area clearly.

Preparation and Use:

  • Handle only in a well-ventilated area, preferably within a fume hood or other ventilated enclosure.[3]

  • Avoid the formation of dust and aerosols.[6]

  • Weigh the required amount of this compound in a designated area.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Wash hands thoroughly after handling.[7]

Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.[3]

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area with a suitable decontaminating agent.

The following diagram illustrates the standard workflow for handling this compound.

G A Receiving B Storage (2-8°C, Inert Atmosphere) A->B Inspect & Store C Preparation (Fume Hood) B->C Retrieve for Use D Experimental Use C->D Proceed with Experiment E Decontamination D->E Post-Experiment F Waste Disposal D->F Generate Waste E->F Contaminated Materials

Standard operational workflow for this compound.

PPE Selection Logic

The level of personal protective equipment should be determined by a risk assessment of the specific procedure being performed. The following diagram outlines a logical approach to PPE selection.

G A Start: Assess Procedure B Low potential for aerosol/dust generation? A->B C Standard PPE: Lab Coat, Gloves, Safety Glasses B->C Yes D High potential for aerosol/dust generation? B->D No F End: Proceed with Caution C->F D->C No E Enhanced PPE: Disposable Gown, Double Gloves, Goggles, Dust Mask (P3) D->E Yes E->F

Decision-making for appropriate PPE selection.

Disposal Plan

This compound contains a stable isotope (Carbon-13) and is not radioactive.[8][9] Therefore, its disposal does not require special radiological precautions. The waste should be handled as chemical waste in accordance with local, state, and federal regulations.

Waste Type Container Labeling Disposal Method
Unused Solid Compound Sealed, leak-proof container."Non-hazardous Chemical Waste," "this compound"Dispose of through a licensed chemical waste disposal company.
Contaminated Labware (e.g., pipette tips, vials) Puncture-resistant container."Solid Chemical Waste"Incineration or landfill via a licensed waste disposal company, depending on local regulations.
Contaminated PPE (e.g., gloves, gown) Sealed plastic bag."Solid Chemical Waste"Incineration or landfill via a licensed waste disposal company.
Aqueous Solutions Sealed, leak-proof container compatible with the solvent."Aqueous Chemical Waste," list all components.Neutralize if necessary and dispose of through a licensed chemical waste disposal company. Do not pour down the drain.[7]

Important Considerations:

  • Never mix different types of chemical waste.

  • Ensure all waste containers are properly sealed and labeled.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. While stable isotope-labeled waste is generally treated as common chemical waste, institutional policies may vary.[]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.